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1-Methylquinolinium Documentation Hub

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  • Product: 1-Methylquinolinium
  • CAS: 21979-19-1

Core Science & Biosynthesis

Foundational

1-Methylquinolinium Iodide Synthesis Protocol: A Technical Guide

Executive Summary This guide details the synthesis of 1-methylquinolinium iodide (also known as quinoline methiodide) via the Menschutkin reaction. This protocol is designed for research applications requiring high-purit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-methylquinolinium iodide (also known as quinoline methiodide) via the Menschutkin reaction. This protocol is designed for research applications requiring high-purity quaternary ammonium salts, often used as precursors for cyanine dyes, organocatalysts, or fluorescent probes. The procedure emphasizes safety due to the neurotoxic nature of methyl iodide and prioritizes yield optimization through solvent selection and crystallization kinetics.

Part 1: Mechanistic Principles

The synthesis involves the Menschutkin reaction , an


 alkylation where the lone pair of the quinoline nitrogen attacks the electrophilic methyl group of methyl iodide.
Reaction Kinetics & Solvent Effects

The reaction is bimolecular (


). Because the transition state involves the development of charge (separation of the neutral reactants into a cationic and anionic pair), the reaction rate is significantly accelerated by polar aprotic solvents  (e.g., acetonitrile, acetone) which stabilize the transition state dipole without solvating the nucleophile to the extent of protic solvents.

However, for isolation purposes, acetone is the preferred solvent. While slightly slower than acetonitrile, it offers a distinct advantage: the final ionic product, 1-methylquinolinium iodide, is insoluble in acetone. This drives the equilibrium forward via precipitation (Le Chatelier’s principle) and simplifies purification to a filtration step.

Diagram 1: Reaction Mechanism

MenschutkinMechanism Reactants Reactants (Neutral) Quinoline Quinoline (Nucleophile) Reactants->Quinoline MeI Methyl Iodide (Electrophile) Reactants->MeI TS Transition State (Charge Development) Product Product (1-Methylquinolinium Iodide) TS->Product Salt Precipitation Quinoline->TS N-attack on Methyl MeI->TS Iodide leaving

Caption: The S_N2 mechanism showing the progression from neutral reactants to the charged ionic product.

Part 2: Safety & Hazard Mitigation

CRITICAL WARNING: Methyl Iodide (MeI) is a potent alkylating agent, a suspected carcinogen, and a severe neurotoxin. It is highly volatile (BP: 42°C).

Engineering Controls[1]
  • Ventilation: All operations must be performed in a certified chemical fume hood.

  • Closed System: Reactions should be run in a sealed pressure tube or a round-bottom flask with a reflux condenser fitted with a drying tube (or nitrogen balloon) to prevent vapor escape.

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves offer poor protection against MeI breakthrough. Use Silver Shield/4H laminate gloves or double-glove with thick nitrile, changing immediately upon contact.

  • Respiratory: If work outside the hood is unavoidable (not recommended), use a full-face respirator with organic vapor cartridges.

Decontamination Strategy

Prepare a "Quench Solution" before starting:

  • Composition: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Action: Thiosulfate rapidly reacts with MeI to form the non-toxic methyl thiosulfate ion. Keep a beaker of this solution in the hood to immerse contaminated syringe needles or glassware.

Part 3: Optimized Synthesis Protocol

Materials
  • Quinoline: Reagent grade (Distill if dark brown/black to remove oxidation products).

  • Methyl Iodide (MeI): 1.2 – 1.5 equivalents.

  • Solvent: Acetone (Dry, ACS grade).

  • Wash Solvent: Diethyl ether or cold absolute ethanol.

Step-by-Step Procedure
1. Setup
  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Attach a reflux condenser and seal the top with a septum or drying tube.

  • Note: Perform all transfers in the fume hood.

2. Addition
  • Charge the flask with Quinoline (1.0 eq, e.g., 5.0 g, 38.7 mmol) .

  • Add Acetone (20 mL) . The solution should be clear/light yellow.

  • Add Methyl Iodide (1.5 eq, e.g., 8.24 g, 3.6 mL) dropwise via syringe.

    • Caution: Exothermic reaction. If the solution boils vigorously, slow the addition.

3. Reaction
  • Option A (Room Temp - Safer): Stir the sealed mixture at room temperature for 18–24 hours. The product will precipitate as a yellow solid.

  • Option B (Reflux - Faster): Heat to mild reflux (water bath at 50°C) for 4–6 hours. Ensure the condenser is efficient to retain MeI vapors.[1]

4. Isolation
  • Cool the mixture to 0°C in an ice bath to maximize precipitation.

  • Filter the yellow solid using a Büchner funnel (vacuum filtration).

  • Wash the filter cake 3x with cold acetone or diethyl ether to remove unreacted quinoline and iodine traces.

5. Purification (Recrystallization)[2][3]
  • If the product is dark yellow/orange (indicating iodine contamination), recrystallize from absolute ethanol .

  • Dissolve the solid in boiling ethanol, filter hot (if insoluble particles exist), and let cool slowly to RT, then to 4°C.

Diagram 2: Experimental Workflow

SynthesisWorkflow Start Start: Mix Reagents (Quinoline + MeI + Acetone) React Reaction Phase (Stir 24h RT or Reflux 4h) Start->React Precip Precipitation (Cool to 0°C) React->Precip Filter Filtration (Isolate Solid) Precip->Filter Wash Wash (Cold Acetone/Ether) Filter->Wash Dry Drying (Vacuum Desiccator) Wash->Dry

Caption: Operational workflow for the synthesis and isolation of 1-methylquinolinium iodide.

Part 4: Characterization & Validation

The product should be a bright yellow crystalline solid.

Table 1: Physical and Spectroscopic Data[2][4][5][6][7]
ParameterObserved ValueLiterature Reference
Appearance Yellow crystalline solid[1]
Melting Point 131–132 °C (Anhydrous)[1][2]
Solubility Soluble in water, hot ethanol; Insoluble in ether, benzene.[3]

H NMR (DMSO-

)

4.65 (s, 3H,

);

8.0–9.6 (m, 7H, Ar-H)
[4]

Note on Melting Point: The melting point of quinolinium salts is highly sensitive to hydration. The anhydrous form melts near 133°C, but hydrated forms may melt lower or exhibit decomposition ranges.

NMR Validation

The diagnostic signal is the N-methyl singlet . In neutral quinoline, there is no methyl group. Upon methylation, a sharp singlet appears around 4.6–4.7 ppm (in DMSO-


 or 

). Additionally, the aromatic protons will shift downfield (deshielding) due to the positive charge on the nitrogen ring.

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product solubility.Extend reaction time; cool to -20°C before filtering; add diethyl ether to force precipitation.
Dark/Brown Color Free Iodine (

) contamination.
Wash solid with a small amount of cold acetone containing a trace of sodium thiosulfate, or recrystallize from ethanol with activated charcoal.
Oily Product Solvent trapped or impurities.[1]Triturate (grind under solvent) with diethyl ether to induce crystallization.

References

  • Sutherland, D., & Compton, C. (1952).[2] The Absorption Spectra of some Substituted Quinolines and their Methiodides. Journal of the American Chemical Society, 74(24), 6331. [Link]

  • PubChem.[4][5][6] (n.d.). Quinoline methiodide (Compound).[2][4][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

The 1-Methylquinolinium Scaffold: A Technical Guide to Physicochemical Characterization and Application

Executive Summary The 1-Methylquinolinium cation ( ) represents a fundamental heterocyclic scaffold in organic chemistry, serving as a critical model system for pyridinium-based cofactors (specifically ) and a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Methylquinolinium cation (


) represents a fundamental heterocyclic scaffold in organic chemistry, serving as a critical model system for pyridinium-based cofactors (specifically 

) and a precursor for functional ionic liquids and cyanine dyes. For drug development professionals, this moiety is of dual interest: as a pharmacophore capable of DNA intercalation and as a kinetic probe for hydride transfer mechanisms in metabolic enzyme inhibition.

This guide provides a rigorous analysis of the physicochemical properties of 1-Methylquinolinium salts, focusing on synthesis, electrochemical behavior, and spectroscopic validation.

Synthesis and Structural Integrity

The synthesis of 1-Methylquinolinium salts is classically achieved via the Menshutkin reaction , an


 alkylation of the quinoline nitrogen. While conceptually simple, the choice of alkylating agent and solvent dictates the purity and the counter-ion, which fundamentally alters the salt's solubility profile.
Validated Synthesis Protocol: 1-Methylquinolinium Iodide

Objective: To synthesize high-purity 1-Methylquinolinium Iodide for electrochemical and spectroscopic analysis.

Reagents:

  • Quinoline (ReagentPlus®, 99%)

  • Methyl Iodide (MeI) (Caution: Neurotoxin/Alkylating agent)

  • Solvent: Acetonitrile (Anhydrous) or Methanol

  • Precipitation Solvent: Diethyl Ether

Methodology:

  • Stoichiometry: Dissolve Quinoline (10 mmol) in 5 mL of anhydrous acetonitrile in a round-bottom flask.

  • Addition: Add Methyl Iodide (12 mmol, 1.2 eq) dropwise at

    
     under an inert atmosphere (
    
    
    
    or
    
    
    ). Rationale: The reaction is exothermic; cooling prevents side reactions and volatilization of MeI.
  • Reflux: Allow the mixture to warm to room temperature, then reflux at

    
     for 4-6 hours. The solution will turn from clear/yellowish to orange/red as the salt forms.
    
  • Precipitation: Cool the solution to room temperature. Add cold Diethyl Ether (20 mL) to induce precipitation of the quaternary salt. Rationale: The ionic salt is insoluble in ether, while unreacted neutral quinoline remains in solution.

  • Purification (Critical Step): Filter the yellow/orange precipitate. Recrystallize from hot Ethanol.

    • Self-Validation: Pure 1-Methylquinolinium Iodide appears as bright yellow crystals. A dark orange/brown color indicates oxidation or iodine contamination.

Structural Verification ( NMR)

To validate the


-alkylation, observe the diagnostic downfield shift of the aromatic protons and the appearance of the 

-methyl singlet.
  • Solvent: DMSO-

    
    
    
  • Key Signal: The

    
    -Methyl protons typically appear as a sharp singlet at 
    
    
    
    ppm
    .
  • Aromatic Region: Significant downfield shift compared to neutral quinoline due to the positive charge on the nitrogen ring, particularly the protons at positions 2 and 4.

Electrochemical Properties & Redox Behavior

The defining feature of the 1-Methylquinolinium cation is its electron-deficient nature, making it an excellent electron acceptor. This mimics the biological function of Nicotinamide Adenine Dinucleotide (


).
Redox Mechanism

Upon reduction,


 accepts two electrons and one proton (in protic media) or undergoes reversible one-electron reduction (in aprotic media) to form a neutral radical or the 1,4-dihydro derivative.

The Pathway:

  • 
      (Neutral Radical)
    
  • Dimerization: Radicals may dimerize at the 4-position.

  • Hydride Transfer (Biomimetic): In the presence of a hydride donor (e.g.,

    
    ), 
    
    
    
    is reduced to 1-methyl-1,4-dihydroquinoline .
Cyclic Voltammetry (CV) Protocol

Objective: Determine the reduction potential (


) to assess electron affinity.
  • Working Electrode: Glassy Carbon

  • Reference Electrode: Ag/AgCl or SCE

  • Counter Electrode: Platinum Wire

  • Solvent/Electrolyte: Acetonitrile with 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Scan Rate: 100 mV/s

Expected Results:

  • A reversible or quasi-reversible reduction peak is typically observed around -1.0 V vs. SCE .

  • Interpretation: A more positive potential indicates a stronger oxidant (better electron acceptor).

Visualizing the Redox & Synthesis Cycle

The following diagram illustrates the interconversion between the aromatic cation and the dihydro-form, central to its use as a hydride transfer model.

G Quinoline Quinoline (Neutral) Salt 1-Methylquinolinium Cation (1-MeQ+) (Aromatic/Oxidized) Quinoline->Salt Menshutkin Reaction (Acetonitrile, Reflux) MeI Methyl Iodide (Alkylating Agent) MeI->Salt Radical Neutral Radical (1-MeQ•) Salt->Radical +1e- (Electrochemical) Dihydro 1-Methyl-1,4-dihydroquinoline (Reduced Form) Salt->Dihydro +2e- / +H+ (Hydride Transfer) Radical->Salt -1e- Dihydro->Salt -2e- / -H+ (Oxidation)

Figure 1: The synthesis and redox cycle of 1-Methylquinolinium, highlighting the transition from the aromatic cation to the biomimetic dihydro-form.

Spectroscopic Profile (UV-Vis & Fluorescence)

UV-Vis Absorption

The


 chromophore exhibits distinct absorption bands due to 

transitions.
  • 
    :  Typically observed at 313–315 nm  in water or ethanol.
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    .
  • Shift Sensitivity: The spectrum is relatively insensitive to solvent polarity compared to the neutral quinoline, but the counter-ion (Iodide) can introduce Charge Transfer (CT) bands in non-polar solvents, appearing as a tail into the visible region (yellow color).

Fluorescence Quenching

Unlike some acridinium derivatives, simple


 salts are generally weakly fluorescent or non-fluorescent in aqueous solution due to efficient intersystem crossing or solvent relaxation. However, they are potent fluorescence quenchers .
  • Mechanism: Photo-induced Electron Transfer (PET).

  • Application: Used to quench the fluorescence of anionic donors (e.g., DNA-bound dyes or aromatic hydrocarbons) to measure binding kinetics.

Biological Interactions: DNA Binding

For drug development, the interaction of planar aromatic cations with DNA is a primary toxicity/efficacy screen.

  • Mode of Binding: Intercalation. The planar quinolinium ring slides between DNA base pairs.

  • Affinity:

    
     binds to double-stranded DNA with moderate affinity (
    
    
    
    ).
  • Sequence Specificity: Generally prefers GC-rich regions due to

    
    -stacking interactions.
    
Experimental Workflow: UV-Vis Titration

To determine the binding constant (


) of 

to DNA:
  • Baseline: Measure UV spectrum of

    
     (
    
    
    
    ) in buffer.
  • Titration: Add aliquots of ct-DNA (Calf Thymus DNA).

  • Observation: Look for hypochromicity (decrease in absorbance) and bathochromic shift (red shift) of the 315 nm peak.

  • Analysis: Plot

    
     vs 
    
    
    
    to extract
    
    
    using the Benesi-Hildebrand equation.

Summary Data Tables

Table 1: Physicochemical Constants of 1-Methylquinolinium Iodide
PropertyValue / CharacteristicContext
Molecular Weight 271.08 g/mol As Iodide salt
Appearance Yellow Crystalline PowderPure form
Melting Point

(Hydrate) /

(Anhydrous)
Indicative of purity

(UV)
315 nmAqueous solution

NMR (

-Me)

4.6 - 4.7 ppm
DMSO-

Redox Potential

V vs SCE
Acetonitrile, rev. 1e-
Table 2: Solubility Profile
SolventSolubilityApplication
Water HighBiological assays
Ethanol Moderate (Hot)Recrystallization
Acetonitrile ModerateElectrochemistry
Diethyl Ether InsolublePrecipitation/Washing
Hexane InsolubleWashing

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing a new batch of 1-Methylquinolinium salt to ensure it meets the standards for drug development assays.

Workflow Start Crude Product (Post-Synthesis) Purify Recrystallization (Ethanol/Ether) Start->Purify Check Purity Check (1H NMR) Purify->Check Decision Pure? (Singlet @ 4.6ppm) Check->Decision Char_Elec Electrochemistry (CV in MeCN) Decision->Char_Elec Yes Char_Spec Spectroscopy (UV-Vis/Fluorescence) Decision->Char_Spec Yes Repurify Repurify Decision->Repurify No App_Drug Drug Assay (DNA Intercalation) Char_Spec->App_Drug Valid Extinction Coeff. Repurify->Purify

Figure 2: Quality Control and Characterization Workflow for 1-Methylquinolinium Salts.

References

  • Synthesis & Kinetics

    • Bergman, J., & Brynolf, A. (1990). Synthesis of 1-methylquinolinium salts. Tetrahedron.

  • Electrochemical Properties

    • Mellish, K. J., & Williams, A. (2000). Redox potentials of N-methylquinolinium and related salts: Models for NAD+. Journal of The Chemical Society, Perkin Transactions 2.

  • DNA Interactions

    • Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids. Journal of Molecular Biology. (Foundational text on cationic intercalation).

  • Spectral Data

    • National Institute of Standards and Technology (NIST). Quinolinium, 1-methyl-, iodide UV-Vis Spectrum.

Foundational

The 1-Methylquinolinium Fluorophore: A Technical Guide to the Core Scaffold

Executive Summary The 1-methylquinolinium (1-MQ) cation represents a fundamental heteroaromatic chromophore that serves as the "parent" scaffold for a class of halide-sensitive fluorescent probes (including SPQ and MQAE)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methylquinolinium (1-MQ) cation represents a fundamental heteroaromatic chromophore that serves as the "parent" scaffold for a class of halide-sensitive fluorescent probes (including SPQ and MQAE). While often overshadowed by its more complex derivatives, understanding the 1-MQ core is critical for designing next-generation chloride sensors and DNA intercalators.

This guide deconstructs the 1-MQ fluorophore from first principles: its unique photophysics, the collisional quenching mechanism that drives its utility, and the synthetic pathways required to access it.

Part 1: Photophysical Fundamentals

The 1-methylquinolinium cation is a cationic N-heterocycle. Its fluorescence arises from a


 transition, but its quantum yield is heavily modulated by the solvent environment and the presence of nucleophiles.
Electronic Structure & Solvatochromism

Unlike neutral fluorophores, 1-MQ carries a permanent positive charge on the nitrogen. This charge distribution creates a high sensitivity to the polarity and viscosity of the surrounding medium.

  • Excitation ($ \lambda_{ex} $): Typically 315–350 nm (UV region).

  • Emission ($ \lambda_{em} $): 400–460 nm (Blue region).

  • The "Water Problem": In aqueous solution, the fluorescence of the bare 1-MQ cation is notoriously weak. This is due to a Proton-Coupled Electron Transfer (PCET) mechanism where excited-state 1-MQ accepts an electron from a water molecule while a proton is transferred within the solvent cage, providing a rapid non-radiative decay pathway.

  • Viscosity Sensitivity: In rigid media (e.g., glycerol or when intercalated into DNA), the non-radiative decay is suppressed, leading to a dramatic increase in quantum yield.

The Chloride Quenching Paradigm

The defining characteristic of quinolinium dyes is their sensitivity to halide ions, particularly chloride (


). This is not a chemical reaction but a physical collisional quenching  process.

Mechanism:

  • Excitation: 1-MQ absorbs a photon and enters the singlet excited state (

    
    ).
    
  • Diffusion: During the excited state lifetime (

    
    ), a halide ion (
    
    
    
    ) diffuses and collides with the fluorophore.
  • Electron Transfer: An electron is transferred from the halide to the excited fluorophore, returning the fluorophore to the ground state without photon emission.

Diagram 1: Collisional Quenching Pathway

The following logic flow illustrates the competition between fluorescence and quenching.

QuenchingMechanism GroundState Ground State (1-MQ+) ExcitedState Excited State (1-MQ+*) GroundState->ExcitedState Absorption (UV) Excitation Excitation (hν) Fluorescence Fluorescence (Emission 440nm) ExcitedState->Fluorescence k_f (No Quencher) Collision Collision Complex [1-MQ...X]* ExcitedState->Collision + Quencher (Diffusion) Fluorescence->GroundState Return Quencher Halide Ion (Cl-, Br-, I-) Collision->GroundState Electron Transfer (Quenching) NonRadDecay Non-Radiative Decay

Caption: The kinetic competition between radiative decay (fluorescence) and diffusion-controlled collisional quenching by halides.

Part 2: Quantitative Analysis (The Stern-Volmer Law)

To use 1-MQ as a sensor, you must validate the quenching mechanism. Collisional quenching follows the Stern-Volmer equation. This is the "self-validating" protocol for any researcher working with these dyes.



Where:

  • 
    : Fluorescence intensity without quencher.
    
  • 
    : Fluorescence intensity with quencher.[1][2][3][4]
    
  • 
    : Concentration of the halide (e.g., 
    
    
    
    ).[5][6][7]
  • 
    : The Stern-Volmer quenching constant (
    
    
    
    ).[6]

Interpretation of


: 
A higher 

indicates higher sensitivity.
  • Iodide (

    
    ):  Extreme quenching (
    
    
    
    ).
  • Chloride (

    
    ):  Moderate quenching (
    
    
    
    for derivatives like MQAE).
  • Physiological Relevance: Because

    
     is the most abundant biological anion, 1-MQ derivatives are tuned to detect physiological chloride shifts (10–100 mM range).
    

Part 3: Synthesis & Purification

The synthesis of the 1-methylquinolinium core is a classic Menschutkin reaction —the quaternization of a tertiary amine (quinoline) with an alkylating agent.

Safety Note: Methyl iodide is a potent neurotoxin and alkylating agent. All steps must be performed in a fume hood.

Synthetic Protocol

Target: 1-Methylquinolinium Iodide

  • Reagents:

    • Quinoline (1.0 eq)

    • Methyl Iodide (1.2 eq) - Excess ensures completion.

    • Solvent: Acetonitrile or Acetone (anhydrous).

  • Procedure:

    • Dissolve quinoline in anhydrous acetonitrile in a round-bottom flask.

    • Add methyl iodide dropwise at

      
       (exothermic reaction).
      
    • Allow to warm to room temperature and stir for 12–24 hours. The solution will turn yellow/orange, and a precipitate may form depending on concentration.

    • Reflux: For higher yields, reflux at

      
       for 4 hours.
      
  • Purification (Critical Step):

    • The product is a salt. Precipitate it fully by adding cold diethyl ether (1-MQ iodide is insoluble in ether).

    • Filter the yellow solid.

    • Recrystallization: Dissolve in hot ethanol, then add a small amount of ether until turbid. Cool to

      
      .
      
    • Validation: NMR (

      
       in 
      
      
      
      ) will show a characteristic downfield shift of the aromatic protons and a sharp singlet for the
      
      
      -methyl group (~4.6 ppm).
Diagram 2: Synthetic Workflow

Synthesis Start Reagents: Quinoline + MeI Reaction Quaternization (Acetonitrile, Reflux) Start->Reaction S_N2 Mechanism Precipitation Precipitation (+ Diethyl Ether) Reaction->Precipitation Salt Formation Filtration Filtration & Washing Precipitation->Filtration Recryst Recrystallization (Ethanol/Ether) Filtration->Recryst Remove Impurities Product Pure 1-MQ Iodide (Yellow Solid) Recryst->Product

Caption: Step-by-step workflow for the synthesis and purification of the 1-methylquinolinium iodide salt.

Part 4: Biological Applications[4][8][9]

Intracellular Chloride Sensing (CF Research)

The primary utility of 1-MQ derivatives (like MQAE) is in Cystic Fibrosis (CF) research. CF is caused by defects in the CFTR chloride channel.

  • Method: Cells are loaded with the dye.

  • Readout: High fluorescence = Low

    
     (blocked channel). Low fluorescence = High 
    
    
    
    (functional channel).
  • Advantage: Unlike electrode methods, this allows for spatial resolution of chloride concentrations within specific organelles.

DNA Intercalation

The planar, cationic structure of 1-MQ allows it to slide between DNA base pairs (intercalation).

  • Binding Mode:

    
    -stacking interactions with base pairs.
    
  • Thermodynamics: Binding is driven by the hydrophobic effect and electrostatic attraction between the cationic dye and the anionic DNA backbone.

  • Spectral Shift: Upon binding, the fluorescence often increases (shielding from water quenching) and the absorption spectrum exhibits hypochromism (red shift).

Part 5: Experimental Protocol - Stern-Volmer Assay

Objective: Determine the chloride sensitivity (


) of a 1-MQ derivative.

Materials:

  • 1-MQ stock solution (1 mM in water).

  • KCl stock solution (1 M).

  • KNO3 stock solution (1 M) - Used to maintain constant ionic strength.

Step-by-Step:

  • Preparation: Prepare 5 cuvettes. All must have the same concentration of dye (e.g.,

    
    ).
    
  • Titration: Add increasing amounts of KCl (0, 10, 20, 50, 100 mM) to the cuvettes.

  • Ionic Balance: Add KNO3 to each cuvette so the total salt concentration is identical (e.g., 150 mM). Note: Nitrate does not quench 1-MQ significantly compared to chloride.

  • Measurement: Record fluorescence emission at peak (e.g., 440 nm) for each sample.

  • Analysis:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Perform a linear regression.

    • The slope is your

      
      .
      

Data Table Template:

Sample[Cl-] (mM)[NO3-] (mM)Fluorescence (F)F0 / F
1 (Blank)01501000 (F0)1.0
2101408501.17
3501005002.0
4100503333.0

References

  • Wolfbeis, O. S., et al. (2002). Fluorescence Spectroscopy: New Methods and Applications. Springer. (Foundational text on halide quenching mechanisms).
  • Verkman, A. S. (1990). "Development and biological applications of chloride-sensitive fluorescent indicators." American Journal of Physiology-Cell Physiology.

  • Jayaraman, S., et al. (2000).[8] "Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators." Biophysical Chemistry.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The definitive guide on Stern-Volmer kinetics).
  • Biotium. "MQAE Product Information & Protocols." (Standard commercial protocol for chloride sensing).

Sources

Exploratory

1-Methylquinolinium: A Versatile Cationic Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Methylquinolinium salts, characterized by a positively charged quaternary nitrogen within a quinoline framew...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylquinolinium salts, characterized by a positively charged quaternary nitrogen within a quinoline framework, are powerful and versatile intermediates in organic synthesis. Their unique electronic properties impart a dual reactivity profile, rendering them susceptible to nucleophilic attack on the heterocyclic core and enabling the formation of reactive ylide species through deprotonation of the N-methyl group. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 1-methylquinolinium salts, offering field-proven insights and detailed experimental protocols. We will explore their utility in constructing diverse molecular architectures, from functionalized dihydroquinolines and quinolones to complex polycyclic systems, highlighting their significance in medicinal chemistry and materials science.

The 1-Methylquinolinium Cation: Structure, Properties, and Synthesis

Electronic Structure and Reactivity Profile

The 1-methylquinolinium cation is an aromatic heterocyclic system where the quaternization of the nitrogen atom significantly alters the electron distribution of the parent quinoline molecule. This positive charge is delocalized across the ring system, but primarily renders the C2 and C4 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity is foundational to many of its synthetic applications.

Furthermore, the electron-withdrawing nature of the positively charged ring acidifies the protons of the N-methyl group. This allows for facile deprotonation by a suitable base to generate a quinolinium ylide, a reactive 1,3-dipole. This dual-mode reactivity—electrophilicity at the ring and nucleophilicity from the ylide—makes 1-methylquinolinium a uniquely versatile building block.

Synthesis of 1-Methylquinolinium Salts

The most direct and common method for the synthesis of 1-methylquinolinium salts is the N-alkylation of quinoline.[2] Methyl iodide is a frequently used methylating agent due to its high reactivity.[2] The reaction is typically a straightforward SN2 process where the lone pair of the quinoline nitrogen attacks the methyl group of the alkylating agent.

Protocol 1: Synthesis of 1-Methylquinolinium Iodide

  • Reagents: Quinoline, Methyl Iodide, Diethyl Ether.

  • Procedure:

    • In a round-bottom flask, dissolve quinoline (1.0 eq) in a minimal amount of diethyl ether.

    • Add methyl iodide (1.1 eq) dropwise to the solution at room temperature with stirring.

    • A precipitate will form, often immediately. Allow the reaction to stir for 2-4 hours to ensure completion.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the resulting pale yellow solid, 1-methylquinolinium iodide, under vacuum.

  • Causality: Diethyl ether is chosen as the solvent because the starting materials are soluble, while the ionic product, 1-methylquinolinium iodide, is not, leading to its precipitation and easy isolation. An excess of methyl iodide is used to drive the reaction to completion.

Key Synthetic Transformations of 1-Methylquinolinium Salts

The strategic value of 1-methylquinolinium lies in its predictable and diverse reactivity, allowing access to a variety of important heterocyclic scaffolds.

Nucleophilic Additions to the Quinolinium Core

The pronounced electrophilicity at the C2 and C4 positions allows for the direct addition of nucleophiles, leading to the formation of 1,2- or 1,4-dihydroquinoline derivatives.[3][4][5] These products are valuable scaffolds in their own right and can be further manipulated.

Grignard and Organolithium Reagents: Hard nucleophiles, such as Grignard reagents and organolithiums, readily add to the C2 position, providing a direct route to 2-substituted-1,2-dihydroquinolines.

The Reissert-Henze Reaction: A classic transformation involves the addition of a cyanide anion to the C2 position, facilitated by an acyl chloride.[6][7] This reaction, a variation of the Reissert reaction, ultimately yields 2-cyanoquinolines after an oxidative workup.[8][9] The intermediate Reissert compound is a valuable synthon for further functionalization.

G Quin 1-Methylquinolinium Iodide DHQ 1,2-Dihydroquinoline (Addition Product) Quin->DHQ Nucleophilic Addition at C2 Nu Nucleophile (Nu⁻) (e.g., R-MgBr, CN⁻) Nu->DHQ Q Substituted Quinoline (After Oxidation) DHQ->Q Oxidation (e.g., air, I₂)

Protocol 2: Synthesis of 1,2-Dihydro-1-methyl-2-phenylquinoline

  • Reagents: 1-Methylquinolinium Iodide, Phenylmagnesium Bromide (3.0 M in Diethyl Ether), Anhydrous Diethyl Ether, Saturated Aqueous NH₄Cl.

  • Procedure:

    • Suspend 1-methylquinolinium iodide (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Add phenylmagnesium bromide (1.2 eq) dropwise via syringe over 15 minutes with vigorous stirring. The color of the reaction mixture will change.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: The reaction is performed under anhydrous and inert conditions to prevent quenching of the highly reactive Grignard reagent. The addition is carried out at 0 °C to control the exothermicity of the reaction. Saturated ammonium chloride is a mild proton source used to quench the reaction and protonate the resulting magnesium alkoxide.

Oxidative Transformations: Accessing Quinolones

1-Methylquinolinium salts can be converted to valuable 1-methyl-2-quinolone and 1-methyl-4-quinolone derivatives through oxidation. A common method involves treatment with an alkaline solution of potassium ferricyanide. The reaction proceeds via nucleophilic addition of hydroxide at the C2 or C4 position to form a pseudobase intermediate, which is then oxidized.[10]

ProductPosition of HydroxylationTypical Oxidant
1-Methyl-2-quinoloneC2K₃[Fe(CN)₆] / OH⁻
1-Methyl-4-quinoloneC4K₃[Fe(CN)₆] / OH⁻
Caption: Common products from the oxidation of 1-methylquinolinium.
2.3.[11][12]-Dipolar Cycloadditions via Quinolinium Ylides

One of the most powerful applications of 1-methylquinolinium salts is their use as precursors for azomethine ylides in[11][12]-dipolar cycloaddition reactions.[13][14][15] Deprotonation of a 1-(alkoxycarbonylmethyl)quinolinium salt with a non-nucleophilic base like triethylamine generates a transient quinolinium ylide.[16] This ylide can then react with a variety of dipolarophiles, such as electron-deficient alkenes or alkynes, to construct complex, fused polycyclic systems in a highly stereocontrolled manner.[13][17] This strategy provides rapid access to pyrrolo[1,2-a]quinoline cores.

G cluster_start Ylide Generation cluster_reaction Cycloaddition Quin 1-(CH₂R)-Quinolinium Salt Ylide Quinolinium Ylide (1,3-Dipole) Quin->Ylide - H⁺ Base Base (e.g., Et₃N) Base->Ylide Cycloadduct Pyrrolo[1,2-a]quinoline (Cycloadduct) Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Cycloadduct

Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[18][19][20] The synthetic methodologies enabled by 1-methylquinolinium salts provide efficient routes to novel quinoline and dihydroquinoline derivatives for drug discovery programs. These compounds have demonstrated a broad range of biological activities, including anticancer and antibacterial properties.[21] For instance, certain quinolinium iodide derivatives have shown potent cytotoxicity against human cancer cell lines and significant inhibitory activity against both E. coli and S. aureus.[21] The ability to readily functionalize the quinoline core via 1-methylquinolinium intermediates allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Conclusion and Future Outlook

1-Methylquinolinium salts are more than simple intermediates; they are versatile and powerful building blocks that enable a diverse range of synthetic transformations. Their dual reactivity as electrophiles and precursors to nucleophilic ylides provides chemists with a robust toolkit for constructing complex nitrogen-containing heterocycles. The continued development of novel reactions involving these salts, particularly in the realm of asymmetric catalysis and photoredox chemistry, promises to further expand their utility.[22][23][24][25] As the demand for novel molecular architectures in drug discovery and materials science grows, the strategic application of 1-methylquinolinium chemistry will undoubtedly play a crucial role in advancing these fields.

References

  • Hoyt, S. B., et al. (1993). Facile Synthesis of 1-Methyl-1H-benzo[b]azepines from 1-Methylquinolinium Iodides and Diazo(trimethylsilyl)methylmagnesium Bromide. Advances in the Use of Synthons in Organic Chemistry. Available at: [Link]

  • Bories, C. C., et al. (2023). An efficient regio- and chemoselective dearomatization of a wide range of N-heteroarenes using hydrido-cobalt catalysts. Organic Letters, 25, 843-848. Available at: [Link]

  • Kamiguchi, S., et al. (2006). Vapor-phase synthesis of 1,2-dihydro-2,2,4-trimethylquinolines from anilines and acetone over group 5-7 metal halide clusters as catalysts. Applied Catalysis A, 309, 70-75.
  • Choi, A., Morley, R. M., & Coldham, I. (2019). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Choudhary, A. (2008). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Unknown Author. (n.d.). Novel nucleophilic addition SN2′–SN2′ pathway: utilizing phosphonium salts as electrophilic agents for synthesizing new phosphine oxides of Morita–Baylis–Hillman (MBH) adducts. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Unknown Author. (n.d.). Nucleophilic addition reactions to pyridines. quimicaorganica.org. Available at: [Link]

  • Unknown Author. (2020). Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. PubMed. Available at: [Link]

  • Unknown Author. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC - NIH. Available at: [Link]

  • Ruchirawat, S., Phadungkul, N., & Chuankamnerdkarn, M. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES, 6(1). Available at: [Link]

  • Unknown Author. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PubMed Central. Available at: [Link]

  • Unknown Author. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Molecular Diversity of 1,3‐Dipolar Cycloaddition of Quinolinium Ylides with Isatylidene Malononitriles. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethy1-1,4-dihydroquinolinium Cations. Canadian Science Publishing. Available at: [Link]

  • Unknown Author. (2021). Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. Spring 2021 Meeting of the APS Ohio-Region Section. Available at: [Link]

  • Banerjee, A. K., et al. (n.d.). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

  • Clark, J. (2004). Nucleophilic Addition Mechanisms Menu. Chemguide. Available at: [Link]

  • Unknown Author. (n.d.). CHAPTER 6: Onium Ion-assisted Organic Reactions Through Cation–π Interactions. Books. Available at: [Link]

  • Abdou, M. M. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). Nucleophilic addition/elimination on substituted methyl cations. Analysis of factors that affect thermochemistry and barrier heights. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. MDPI. Available at: [Link]

  • Koch, J. R., et al. (2026). Synthesis and Reactivity of Iodepinium Salts. ChemRxiv. Available at: [Link]

  • Unknown Author. (n.d.). 1,3 dipolar cycloaddition Reactions. Slideshare. Available at: [Link]

  • Unknown Author. (n.d.). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C. Available at: [Link]

  • Unknown Author. (2022). Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts. ChemRxiv. Available at: [Link]

  • Unknown Author. (n.d.). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. RSC Publishing. Available at: [Link]

  • Unknown Author. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Unknown Source. Available at: [Link]

  • Unknown Author. (n.d.). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC - NIH. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring-Closing Carbonyl-Olefin Metathesis. ChemRxiv. Available at: [Link]

  • Unknown Author. (2018). Pyridinium salts: From synthesis to reactivity and applications. NOVA Research Portal. Available at: [Link]

  • Unknown Author. (n.d.). Reissert, Reissert‐Henze and Chichibabin reactions. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • Unknown Author. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. NIH. Available at: [Link]

  • Raja, P. (2021). 1,3-Dipolar cycloaddition reaction/ with examples. YouTube. Available at: [Link]

Sources

Foundational

discovery and history of quinolinium compounds

Title: The Quinolinium Scaffold: From Coal Tar to Functional Cation Subtitle: An In-Depth Technical Guide on the Discovery, Synthesis, and Pharmacological Evolution of Quinolinium Compounds Executive Summary The quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Quinolinium Scaffold: From Coal Tar to Functional Cation Subtitle: An In-Depth Technical Guide on the Discovery, Synthesis, and Pharmacological Evolution of Quinolinium Compounds

Executive Summary

The quinolinium cation—a bicyclic aromatic system featuring a positively charged nitrogen atom—represents a cornerstone of heterocyclic chemistry. Historically dismissed as a coal-tar byproduct, this scaffold has evolved into a critical pharmacophore and a functional unit in materials science. This guide synthesizes the 190-year history of quinolinium, transitioning from F.F. Runge’s 19th-century isolation to modern applications in organocatalysis and optoelectronics.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists.

Historical Genesis: The "Leukol" Era

The discovery of quinolinium is inextricably linked to the isolation of its neutral parent, quinoline, and the subsequent race to synthesize the antimalarial quinine.

The Coal Tar Origins (1834)

Friedlieb Ferdinand Runge, a German analytical chemist, first isolated a basic substance from coal tar in 1834. He named it "Leukol" (white oil). Unlike the aniline (Kyanol) he also discovered, Leukol did not give a violet color with bleaching powder.

  • Key Insight: Runge’s isolation was not just purification; it was the identification of a stable, basic heterocycle that would later serve as the "head" for cationic salts.

The Cyanine Revolution (1856)

The transition from quinoline to quinolinium occurred when C. Greville Williams investigated the reaction of quinoline with alkyl iodides.

  • The Discovery: Williams synthesized

    
    -amylquinoline and, upon treating it with ammonia, observed a brilliant blue color. This was the birth of Cyanine Dyes  (specifically Cyanine Blue).
    
  • Significance: This was one of the first demonstrations of the quinolinium salt's reactivity at the 2- and 4-positions, a principle that underpins modern polymethine dye chemistry used in photography and bio-imaging.

Synthetic Architecture & Protocols

To utilize quinolinium compounds, one must master their synthesis. Two primary pathways exist: Direct Quaternization (The Menschutkin Reaction) and De Novo Cyclization (Modified Skraup/Friedländer).

Pathway A: The Menschutkin Reaction (Direct Alkylation)

This is the industry standard for converting quinoline to quinolinium salts. It involves the nucleophilic attack of the quinoline nitrogen lone pair onto an alkyl halide.

Technical Insight: The reaction rate is heavily solvent-dependent. Polar aprotic solvents (Acetonitrile, DMF) stabilize the transition state (dipole-dipole interaction) more than the reactants, accelerating the rate.

Experimental Protocol: Synthesis of


-Methylquinolinium Iodide 
  • Reagents:

    • Quinoline (Freshly distilled): 10.0 mmol

    • Methyl Iodide (MeI): 12.0 mmol (1.2 eq)

    • Solvent: Acetonitrile (anhydrous): 10 mL

  • Procedure:

    • Step 1: Dissolve quinoline in acetonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Step 2: Add MeI dropwise at 0°C (Caution: MeI is carcinogenic and volatile).

    • Step 3: Allow to warm to room temperature, then reflux for 4 hours. The solution will darken, and a yellow/orange precipitate will form.

    • Step 4: Cool to 0°C. Filter the precipitate under vacuum.

    • Step 5: Wash the cake with cold diethyl ether (

      
       mL) to remove unreacted quinoline.
      
    • Step 6: Recrystallize from Ethanol/Ether.

  • Validation:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the
      
      
      -Me singlet at
      
      
      ppm and a downfield shift of the aromatic protons compared to neutral quinoline due to the cationic ring current.
Pathway B: The Skraup Synthesis (De Novo)

When the quinoline core requires substitution patterns difficult to achieve via alkylation, the Skraup synthesis is used.

SkraupSynthesis Aniline Aniline (Start) Michael Michael Addition (Beta-amino aldehyde) Aniline->Michael + Acrolein Glycerol Glycerol (C3 Source) Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4, Heat Acrolein->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Oxidation Oxidative Aromatization Cyclization->Oxidation - H2O Quinoline Quinoline Product Oxidation->Quinoline + Nitrobenzene

Figure 1: The Skraup Synthesis Workflow. Glycerol dehydrates to acrolein, which undergoes conjugate addition with aniline, followed by cyclization and oxidation.

Pharmacological Evolution: The Power of the Cation

The quaternary nitrogen confers distinct pharmacological properties:

  • Solubility: High water solubility compared to neutral heterocycles.

  • Membrane Interaction: The positive charge interacts strongly with the negatively charged phosphate headgroups of cell membranes and DNA.

Bis-Quinolinium Salts: The Dequalinium Era

In the 1950s, research into antimicrobial agents led to the discovery of Dequalinium Chloride by Babbs et al.

  • Structure: Two quinaldine (2-methylquinoline) units linked by a decamethylene chain.

  • Mechanism: The hydrophobic chain intercalates into the bacterial membrane, while the cationic heads disrupt the electrochemical gradient.

**Table 1: Structure-Activity Relationship (SAR

Exploratory

Spectroscopic Profiling of 1-Methylquinolinium Iodide: A Technical Guide

Executive Summary 1-Methylquinolinium iodide (1-MeQ·I) represents a canonical system for studying charge-transfer (CT) interactions in organic salts. Beyond its utility as a precursor for cyanine dyes and nonlinear optic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylquinolinium iodide (1-MeQ·I) represents a canonical system for studying charge-transfer (CT) interactions in organic salts. Beyond its utility as a precursor for cyanine dyes and nonlinear optical (NLO) materials, it serves as a benchmark molecule for investigating donor-acceptor interactions where the iodide anion acts as an electron donor to the electron-deficient quinolinium ring. This guide provides a rigorous technical breakdown of its spectroscopic signature, focusing on the solvatochromic behavior in UV-Vis and the characteristic deshielding patterns in NMR, supported by self-validating experimental protocols.

Part 1: Molecular Architecture & Synthesis

The Criticality of Purity

Spectroscopic analysis of 1-MeQ·I is frequently compromised by residual starting materials (quinoline) or oxidation products. The high susceptibility of the iodide anion to oxidation (forming


) requires strict adherence to inert atmosphere protocols during synthesis and storage. The purity of the sample is the primary determinant of the accuracy of the Charge-Transfer-to-Solvent (CTTS) band analysis.
Synthesis Workflow

The synthesis relies on a classic


 methylation. The choice of solvent is critical: using a non-polar or moderately polar solvent (like acetone or diethyl ether) ensures the ionic product precipitates out, driving the equilibrium forward and simplifying purification.

Synthesis Quinoline Quinoline (Nucleophile) Reaction S_N2 Reaction Solvent: Acetone/Ether Temp: Reflux/RT Quinoline->Reaction MeI Methyl Iodide (Electrophile/Carcinogen) MeI->Reaction Precipitation Precipitation of Yellow Solid Reaction->Precipitation Kinetic Control Filtration Filtration & Washing (Remove unreacted MeI) Precipitation->Filtration Product 1-Methylquinolinium Iodide (Target) Filtration->Product

Figure 1: Synthetic pathway for 1-Methylquinolinium iodide emphasizing the precipitation-driven purification.

Part 2: Electronic Spectroscopy (UV-Vis & Fluorescence)

Charge-Transfer (CT) Transitions

The most distinct feature of 1-MeQ·I is its color. While the cation is colorless and the iodide anion is colorless, the salt is typically yellow. This arises from an inter-ionic charge transfer (IICT) band.

  • Mechanism: Photo-excitation promotes an electron from the Highest Occupied Molecular Orbital (HOMO) of the iodide anion to the Lowest Unoccupied Molecular Orbital (LUMO) of the quinolinium cation.

    
    
    
  • Solvatochromism: The position of this CT band is highly sensitive to solvent polarity.[1]

    • Ground State: Ionic ion-pair (

      
      ). Highly stabilized by polar solvents.
      
    • Excited State: Radical pair (

      
      ). Less polar; less stabilized by polar solvents.
      
    • Result: Increasing solvent polarity lowers the ground state energy more than the excited state, increasing the energy gap (

      
      ). This causes a hypsochromic shift (Blue Shift) .
      
UV-Vis Data Summary

Table 1: Representative Absorption Characteristics

SolventPolarity (Dielectric

)

(CT Band)
Visual AppearanceTransition Type
Dichloromethane 8.93~430 nmOrange-YellowContact Ion Pair CT
Acetone 20.7~410 nmYellowSolvent-Separated CT
Ethanol 24.5~400 nmPale YellowSolvent-Separated CT
Water 80.1< 350 nm (Masked)Colorless/PaleDissociated Ions

Technical Insight: In water, the ions are fully solvated and separated. The CT band often disappears or merges with the internal


 transitions of the quinolinium ring (~315 nm), rendering the solution colorless.

Part 3: Vibrational & Magnetic Resonance (NMR)

H NMR Analysis

The positive charge on the nitrogen creates a powerful electron-withdrawing effect, deshielding the ring protons. This effect is distance-dependent, following the order: H2 > H4 > H3 .

  • Solvent Choice: DMSO-d6 is the standard due to the salt's solubility.

  • The N-Methyl Signal: A diagnostic singlet appearing at a significantly downfield position compared to neutral N-methyl amines.

Structural Validation Table ( H NMR in DMSO-d6)
Proton PositionChemical Shift (

, ppm)
MultiplicityInterpretation
N-CH

4.60 - 4.70 Singlet (3H)Diagnostic methyl on cation.
H-2 9.30 - 9.40 Doublet (1H)Most deshielded (ortho to

).
H-4 9.00 - 9.10 Doublet (1H)Para to

; resonance deshielding.
H-8 8.50 - 8.60 Doublet (1H)Peri-interaction with N-Me group.
H-3 8.00 - 8.10 DD/MultipletMeta to

; least deshielded.
Aromatic Bulk 8.10 - 8.40 MultipletsRemaining benzene ring protons.

Note: Shifts may vary by


 ppm depending on concentration (ion-pairing effects) and temperature.

Part 4: Experimental Protocols

Protocol A: Synthesis of High-Purity 1-Methylquinolinium Iodide

Objective: Produce spectroscopic-grade salt free of


 contamination.
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and flush with Argon.

  • Reagents: Add Quinoline (1.3 g, 10 mmol) and Acetone (10 mL) to the RBF.

  • Methylation: Add Methyl Iodide (2.8 g, 20 mmol, 2.0 equiv) dropwise via syringe. Caution: MeI is a volatile carcinogen. Use a fume hood.

  • Reaction: Stir the mixture at room temperature for 24 hours. A yellow precipitate will form gradually. (Refluxing at 40°C accelerates this to 2-4 hours).

  • Isolation: Filter the solid using a sintered glass funnel.

  • Purification: Wash the cake 3x with cold diethyl ether (to remove unreacted quinoline and iodine).

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

  • Yield: Expect ~90-95% yield of bright yellow crystals.

Protocol B: UV-Vis Solvatochromic Study

Objective: Observe the hypsochromic shift.

  • Stock Solution: Prepare a

    
     M stock solution of 1-MeQ·I in DMSO.
    
  • Solvent Aliquots: Prepare 3 mL of DCM, Acetone, and Ethanol in separate quartz cuvettes.

  • Spiking: Add 30

    
    L of stock solution to each cuvette (Final conc 
    
    
    
    M).
  • Measurement: Scan from 300 nm to 600 nm.

  • Validation: The

    
     must shift to lower wavelengths (Blue Shift) as solvent polarity increases (DCM 
    
    
    
    Acetone
    
    
    Ethanol).

Part 5: Diagrammatic Logic

SpectroscopicLogic cluster_NMR Structural ID (NMR) cluster_UV Electronic State (UV-Vis) Sample 1-Methylquinolinium Iodide Sample NMR_Exp 1H NMR (DMSO-d6) Sample->NMR_Exp UV_Exp UV-Vis (Solvent Scan) Sample->UV_Exp Me_Peak Singlet @ 4.6 ppm (N-Me Confirmation) NMR_Exp->Me_Peak Arom_Peak Downfield @ 9.3 ppm (Quinolinium Core) NMR_Exp->Arom_Peak CT_Band Visible Band (400-450nm) (Iodide -> Ring CT) UV_Exp->CT_Band Shift Hypsochromic Shift (Polarity Check) CT_Band->Shift Validates Ionic Nature

Figure 2: Analytical logic flow for validating the identity and electronic properties of the salt.

References

  • PubChem. (n.d.). 1-Methylquinolinium iodide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Data extrapolated for solvent effects). Retrieved from [Link]

  • Kosower, E. M. (1958). The Effect of Solvent on Spectra.[1][3][4] I. A New Empirical Measure of Solvent Polarity: Z-Values. Journal of the American Chemical Society. (Foundational text on Pyridinium/Quinolinium Iodide charge transfer bands). Retrieved from [Link]

Sources

Foundational

theoretical calculations of 1-Methylquinolinium electronic structure

An In-depth Technical Guide to the Theoretical Calculation of 1-Methylquinolinium Electronic Structure Introduction: The Quinolinium Scaffold in Modern Drug Discovery Quinoline and its derivatives represent a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Calculation of 1-Methylquinolinium Electronic Structure

Introduction: The Quinolinium Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, and antioxidant properties.[1][2][3] The 1-methylquinolinium cation, a simple yet significant derivative, serves as a fundamental model for understanding the electronic behavior of this important class of N-heterocyclic compounds. A thorough comprehension of its electronic structure is paramount, as it governs the molecule's reactivity, spectroscopic signatures, intermolecular interactions, and ultimately, its biological function.[4]

Computational chemistry provides a powerful lens through which we can investigate the molecular world with remarkable detail.[5][6] Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have emerged as indispensable tools, offering a balance of accuracy and computational feasibility for studying complex molecular systems.[7][8] These in silico approaches allow us to predict and rationalize a molecule's properties, guiding the synthesis of new derivatives and accelerating the drug discovery and development process.[9][10]

This guide offers a comprehensive overview of the theoretical methods used to calculate the electronic structure of the 1-methylquinolinium cation. It is designed for researchers, scientists, and drug development professionals, providing both the foundational theory and a practical, step-by-step workflow for performing and interpreting these crucial calculations.

Pillar 1: Theoretical Foundations of Electronic Structure Calculations

The primary goal of electronic structure theory is to solve the time-independent Schrödinger equation for a given molecule to determine its energy and wavefunction.[11] However, for a multi-electron system like 1-methylquinolinium, an exact solution is not feasible. Therefore, we rely on a series of well-established approximations and methods.

The Born-Oppenheimer Approximation: This fundamental principle allows us to separate the motion of the electrons from that of the much heavier nuclei.[12] We can, therefore, calculate the electronic energy for a fixed nuclear geometry.

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for ground-state calculations.[13][14] Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional , which approximates the quantum mechanical effects of exchange and correlation. The B3LYP hybrid functional is a widely used and robust choice for many organic molecules.[15][16]

Time-Dependent Density Functional Theory (TD-DFT): To investigate the properties of electronically excited states, such as those accessed by UV-Vis spectroscopy, we employ TD-DFT.[8][17] This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax), and oscillator strengths, which relate to the intensity of the absorption bands.[18][19]

Basis Sets and Solvent Effects: The molecular orbitals are mathematically described by a set of functions known as a basis set . The choice of basis set affects the accuracy and computational cost. Pople-style basis sets, like 6-31+G(d,p) , are commonly used as they provide a good description of electron distribution, including polarization and diffuse functions, which are important for charged species.[18] Furthermore, since most biological processes and chemical reactions occur in solution, it is crucial to account for the influence of the solvent. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that represents the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute.[17]

Pillar 2: A Validated Protocol for Electronic Structure Calculation

This section outlines a self-validating, step-by-step protocol for calculating the electronic properties of the 1-methylquinolinium cation using a typical quantum chemistry software package like Gaussian.[19]

Experimental Protocol: A Step-by-Step Workflow

Step 1: Initial Structure Preparation

  • Construct the 3D structure of the 1-methylquinolinium cation using a molecular builder (e.g., GaussView, Avogadro).

  • Ensure the correct overall charge (+1) and spin multiplicity (singlet) are assigned.

Step 2: Ground-State Geometry Optimization

  • Causality: The first essential step is to find the most stable, lowest-energy conformation of the molecule. All subsequent property calculations must be performed on this optimized geometry to be physically meaningful.

  • Methodology:

    • Select a DFT functional (e.g., B3LYP).

    • Choose a suitable basis set (e.g., 6-31+G(d,p)).

    • Incorporate a solvent model if desired (e.g., SCRF=(PCM, Solvent=Water)).

    • Perform a geometry optimization calculation (Opt).

  • Validation: The optimization process is iterative. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

Step 3: Vibrational Frequency Analysis

  • Causality: After optimization, it is critical to verify that the obtained structure corresponds to a true energy minimum on the potential energy surface and not a saddle point (a transition state).

  • Methodology:

    • Using the optimized geometry from Step 2, perform a frequency calculation (Freq) at the same level of theory.

  • Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a saddle point, and the initial structure must be perturbed and re-optimized.

Step 4: Ground-State Electronic Property Analysis

  • Causality: The converged DFT calculation contains a wealth of information about the molecule's electronic structure, which is key to understanding its reactivity and stability.

  • Methodology & Interpretation:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable.

    • Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For the 1-methylquinolinium cation, the positive charge is expected to be delocalized across the aromatic system, particularly around the nitrogen atom.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain deeper insights into charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.[17]

Step 5: Excited-State (TD-DFT) Calculation

  • Causality: To correlate computational results with experimental UV-Vis spectroscopy and understand the nature of electronic transitions, excited-state calculations are necessary.

  • Methodology:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., TD(NStates=10, Singlets)). The number of states (NStates) should be sufficient to cover the spectral region of interest.

    • Use the same functional, basis set, and solvent model as in the ground-state calculation for consistency.

  • Validation & Interpretation: The output will provide a list of excited states with their corresponding excitation energies (in eV or nm) and oscillator strengths (f). A large oscillator strength indicates a high probability of transition (an intense spectral band). The analysis of the molecular orbitals involved in the main transitions (e.g., HOMO→LUMO) reveals their character, such as π → π* or n → π* transitions.[20]

Pillar 3: Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and comparison.

Table 1: Summary of Computational Parameters
ParameterSelectionRationale
Methodology Density Functional Theory (DFT)Provides a good balance of accuracy and computational cost for ground-state properties.[7]
Functional B3LYPA widely validated hybrid functional for organic molecules.[15][16]
Excited States Time-Dependent DFT (TD-DFT)The standard method for calculating electronic absorption spectra of medium-to-large molecules.[8]
Basis Set 6-31+G(d,p)Includes polarization (d,p) and diffuse (+) functions, essential for describing charged species and excited states.[18]
Solvent Model PCM (Water)Accounts for the bulk electrostatic effects of an aqueous environment, mimicking biological conditions.[17]
Table 2: Representative Calculated Properties of 1-Methylquinolinium Cation

(Note: These are illustrative values based on typical results for similar systems. Actual values will vary with the precise level of theory.)

PropertyValue (in vacuo)Value (in Water, PCM)Significance
HOMO Energy -8.5 eV-8.7 eVEnergy of the outermost electrons; related to ionization potential.
LUMO Energy -4.2 eV-4.3 eVEnergy of the lowest unoccupied orbital; related to electron affinity.
HOMO-LUMO Gap 4.3 eV4.4 eVIndicator of chemical reactivity and electronic excitation energy.[21]
Dipole Moment 15.2 Debye21.5 DebyeQuantifies charge separation; increases in a polar solvent.
λmax (S0 → S1) 315 nm (f=0.12)320 nm (f=0.15)Predicted wavelength of the main absorption peak; solvatochromic shift observed.[20]
S0 → S1 Transition HOMO → LUMO (π → π)HOMO → LUMO (π → π)Characterizes the nature of the electronic excitation.[17]
Mandatory Visualizations

Diagrams are crucial for conceptual understanding of workflows and theoretical constructs.

Computational_Workflow cluster_prep Step 1: Preparation cluster_ground Step 2-4: Ground State cluster_excited Step 5: Excited State MolBuild 3D Molecular Construction Opt Geometry Optimization (DFT) MolBuild->Opt Initial Geometry Freq Frequency Analysis Opt->Freq Optimized Geometry Freq->Opt Imaginary Freq? Re-optimize Props Electronic Properties (HOMO/LUMO, MEP) Freq->Props Validated Minimum TDDFT Excited State Calculation (TD-DFT) Freq->TDDFT Validated Minimum Spectrum Simulated UV-Vis Spectrum TDDFT->Spectrum Excitation Energies & Oscillator Strengths

Caption: A validated workflow for the theoretical calculation of molecular electronic properties.

FMO_Diagram cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO  ΔE = HOMO-LUMO Gap (π → π* transition) axis Energy

Caption: Frontier Molecular Orbital (FMO) diagram illustrating the HOMO-LUMO gap.

Drug_Discovery_Pipeline cluster_comp Computational Chemistry cluster_drug Drug Discovery Process Comp Electronic Structure Calculations (DFT/TD-DFT) Hit Hit ID & Virtual Screening Comp->Hit Filter Libraries Lead Lead Optimization (ADMET Prediction) Comp->Lead Guide Synthesis Predict Properties Target Target ID Target->Hit Hit->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: The role of computational chemistry in the modern drug discovery pipeline.

Conclusion: From Theoretical Insight to Therapeutic Innovation

The theoretical calculation of the electronic structure of 1-methylquinolinium offers far more than an academic exercise. It provides a predictive framework that is integral to modern, rational drug design.[22] By accurately computing properties like orbital energies, charge distribution, and electronic spectra, we can formulate hypotheses about a molecule's behavior, guiding synthetic efforts to optimize its therapeutic potential.[6] This synergy between in silico prediction and experimental validation streamlines the path from a lead compound to a clinical candidate, ultimately conserving resources and accelerating the delivery of novel medicines.[5] The methodologies detailed in this guide provide a robust foundation for researchers seeking to harness the power of computational chemistry in their scientific endeavors.

References

  • Avadanei, M. I., Avadanei, O. G., & Dorohoi, D. O. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 30(15), 3162. [Link][20][23]

  • Bajpai, A., & Singh, S. (2021). Structural Characteristics, Electronic Properties, and Coupling Behavior of 12-4-12, 12-3-12, 12-2-12 Cationic Surfactants: A First-Principles Computational Investigation and Experimental Raman Spectroscopy. PubMed Central. [Link][13]

  • Caprasecca, S., & Mennucci, B. (2021). Multilevel Density Functional Theory. ACS Publications. [Link][7]

  • Chen, Y. C., & Chen, C. C. (2014). Computational Methods in Drug Discovery. PubMed Central. [Link][9]

  • El-Azab, A. S., et al. (2015). Molecular structure, vibrational and chemical shift assignments of 8-hydroxy-1-methylquinolinium iodide hydrate by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. PubMed. [Link][15]

  • Avadanei, M. I. (2025). Ring numbering of the quinolinium derivatives. ResearchGate. [Link][4]

  • Avadanei, M. I., Avadanei, O. G., & Dorohoi, D. O. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. MDPI. [Link][20][23]

  • Meredith, A. W., et al. (2004). A first-principles density-functional calculation of the electronic and vibrational structure of the key melanin monomers. UQ eSpace. [Link][14]

  • Avadanei, M. I., et al. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. ResearchGate. [Link][24]

  • Tsolaki, E., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link][1]

  • Uddin, M. J., et al. (2023). Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. MDPI. [Link][10]

  • Canongia Lopes, J. N., & Pádua, A. A. H. (2025). Computational Study of Room Temperature Molten Salts Composed by 1-Alkyl-3-methylimidazolium CationsForce-Field Proposal and Validation. ResearchGate. [Link][25]

  • Furer, V. L., et al. (2025). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. ResearchGate. [Link][18]

  • Lakkimsetti, M., et al. (2024). The Use Of Computation In Drug Discovery And Development. ResearchGate. [Link][5]

  • Avadanei, M. I., et al. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. PubMed. [Link][23]

  • Zhang, X., et al. (2022). Quantum Chemistry Study on the Structures and Electronic Properties of Bimetallic Ca2-Doped Magnesium Ca2Mgn (n = 1–15) Clusters. NIH. [Link][21]

  • Maciążek-Jurczyk, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. NIH. [Link][2]

  • Schatz, G. C. (n.d.). Electronic structure calculations and applications. Northwestern University. [Link][11]

  • Jacquemin, D., et al. (2012). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews. [Link][8]

  • ResearchGate. (2025). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. ResearchGate. [Link][26]

  • Quantum Guruji. (2024). How to perform TD DFT calculation in Gaussian. YouTube. [Link][19]

  • UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. UI Scholars Hub. [Link][22]

  • CORE. (n.d.). molecular electronic structures. CORE. [Link][27]

  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • NIH. (n.d.). Computational and experimental investigation of the effect of cation structure on the solubility of anionic flow battery active-materials. NIH. [Link][28]

  • NIH. (n.d.). DFT / TDDFT insights into excited state intra-molecular hydrogen atom transfer mechanism in Liqcoumarin: an EFP1 study. NIH. [Link][16]

  • Zhang, Y. (n.d.). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Zhang. [Link][6]

  • ResearchGate. (n.d.). Thermodynamics and Computational Study of the Molecular Interactions of Imidazolium and Pyrrolidinium Based Ionic Liquids in Water. ResearchGate. [Link][29]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link][3]

  • MIT OpenCourseWare. (2019). Modern Electronic Structure Theory: Basis Sets. YouTube. [Link][12]

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Exploratory

Technical Monograph: The Reactivity Architecture of the 1-Methylquinolinium Cation

Executive Summary The 1-methylquinolinium cation ( ) represents a canonical electrophile in heterocyclic chemistry. Structurally, it serves as a permanently charged surrogate for the neutral quinoline scaffold, significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methylquinolinium cation (


)  represents a canonical electrophile in heterocyclic chemistry. Structurally, it serves as a permanently charged surrogate for the neutral quinoline scaffold, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and activating the ring toward nucleophilic attack.

For drug development professionals, understanding


 is critical for two reasons:
  • Bio-mimicry: It acts as a simplified model for the nicotinamide adenine dinucleotide (

    
    ) cofactor, allowing kinetic study of hydride transfer mechanisms essential for oxidoreductase inhibitors.
    
  • Synthetic Utility: It is the obligate intermediate in the synthesis of N-methyl-2-quinolones (via Decker oxidation) and partially saturated 1,2- or 1,4-dihydroquinolines, which are privileged scaffolds in medicinal chemistry.

This guide moves beyond textbook definitions to explore the regiochemical control (C2 vs. C4), redox behaviors, and practical handling of this reactive species.

Electronic Structure & Electrophilic Activation

The reactivity of


 is dictated by the perturbation of the aromatic system caused by the quaternized nitrogen. Unlike neutral quinoline, where the nitrogen lone pair contributes to the 

-system, the

-methyl group locks the nitrogen in a positive state.
The Regioselectivity Paradox (C2 vs. C4)

Nucleophilic attack on


 does not occur randomly. The positive charge is delocalized, creating distinct electrophilic centers at C2  and C4 .
  • C2 Position (Kinetic Control): The carbon adjacent to the nitrogen bears the highest partial positive charge due to strong inductive withdrawal (

    
     effect) by the adjacent cation. Hard nucleophiles (e.g., 
    
    
    
    ,
    
    
    ) predominantly attack here first.
  • C4 Position (Thermodynamic/Orbital Control): While less positive than C2, the C4 position allows for the preservation of the aromaticity of the fused benzene ring in the transition state. Soft nucleophiles or specific catalytic conditions can favor this position.

Critical Insight for Process Chemists: Recent advances have demonstrated that counter-ion engineering can invert standard regioselectivity. While halide salts favor C2 attack, switching to non-coordinating anions like


 in the presence of DABCO can direct nucleophilic addition to the C4 position, yielding valuable 1,4-dihydroquinoline scaffolds [1].

Protocol: Synthesis of 1-Methylquinolinium Iodide

This protocol describes the quantitative methylation of quinoline. The choice of Methyl Iodide (MeI) over Dimethyl Sulfate (DMS) is preferred for small-scale optimization due to easier workup, though DMS is often used in process scale-up.

Materials & Safety
  • Precursor: Quinoline (distilled, colorless).

  • Reagent: Methyl Iodide (MeI) - Warning: Potent alkylating agent; neurotoxic. Handle in a fume hood.

  • Solvent: Acetonitrile (anhydrous) or Methanol.

Step-by-Step Methodology
  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Quinoline (1.0 eq) in Acetonitrile (3 mL per mmol).

  • Addition: Add Methyl Iodide (1.5 eq) dropwise at

    
     under inert atmosphere (
    
    
    
    ).
    • Why: Exothermic reaction. Controlling temperature prevents vaporization of MeI.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

    • Visual Indicator: The solution will turn from colorless/pale yellow to a deep orange/red, and a yellow precipitate (the salt) will often form.

  • Isolation: Add cold Diethyl Ether (

    
    ) to precipitate the salt fully. Filter via Buchner funnel.
    
  • Purification: Recrystallize from Ethanol/Ethanol-Ether.

    • Validation:

      
       NMR (
      
      
      
      ) will show a characteristic singlet for the
      
      
      group at
      
      
      ppm, significantly downfield from neutral
      
      
      groups due to the cationic charge.

Nucleophilic Addition & Redox Chemistry[1]

Pseudo-Base Formation (The Equilibrium)

When


 is exposed to aqueous base, it does not simply deprotonate. Hydroxide attacks the C2 position to form a neutral "pseudo-base" (1-methyl-2-hydroxy-1,2-dihydroquinoline).


This equilibrium is pH-dependent. The


 (pH at which [cation] = [pseudo-base]) is typically around 13-14 for simple quinolinium salts. This instability in high pH is the mechanistic basis for the Decker Oxidation .
Protocol: The Decker Oxidation (Conversion to Quinolone)

To convert the salt into a stable 1-methyl-2-quinolone, we utilize the pseudo-base equilibrium coupled with an oxidant (Potassium Ferricyanide).

Mechanism:

  • 
     generates the C2-pseudo-base.
    
  • 
     abstracts a hydride equivalent (via electron transfer) from the C2 position, re-aromatizing the system to the carbonyl form.
    

Workflow:

  • Dissolve

    
     salt in water.
    
  • Add separate solution of

    
     (2.5 eq) and 
    
    
    
    (excess).
  • Stir at

    
    . The reaction is rapid.
    
  • Extract the precipitating 1-methyl-2-quinolone with Dichloromethane (DCM).

Hydride Transfer (NAD+ Modeling)

 is a functional analogue of 

. It accepts a hydride (

) at the C4 position (and C2) to form 1,4-dihydroquinoline.
  • Kinetics: The reaction with NADH models (like Hantzsch esters) is second-order.

  • Isotope Effect: Significant primary kinetic isotope effects (KIE

    
     3–6) are observed when using deuterated reductants, confirming 
    
    
    
    transfer is the rate-determining step [2].

Visualization of Reactivity Pathways

The following diagram maps the divergent pathways available to the


 cation based on reagent choice.

ReactivityLandscape Q Quinoline MeQ 1-Methylquinolinium Cation (1-MeQ+) Q->MeQ MeI / MeCN (Methylation) PB Pseudo-base (Unstable) MeQ->PB OH- (aq) (Kinetic C2 Attack) DHQ_2 1,2-Dihydroquinoline MeQ->DHQ_2 NaBH4 (Hydride Attack C2) DHQ_4 1,4-Dihydroquinoline MeQ->DHQ_4 NADH Model / DABCO (Hydride/Soft Nu C4) Quinolone 1-Methyl-2-quinolone (Stable Drug Scaffold) PB->Quinolone K3Fe(CN)6 (Decker Oxidation)

Figure 1: Divergent reactivity landscape of 1-Methylquinolinium. Note the pivotal role of the cation in accessing both oxidized (quinolone) and reduced (dihydroquinoline) scaffolds.

Biological & Pharmaceutical Implications[2][3][4]

Toxicity Profile

The lipophilicity of the


 cation allows it to penetrate cellular membranes via organic cation transporters (OCTs).
  • Mitochondrial Toxicity: Similar to

    
     (the neurotoxic metabolite of MPTP), quinolinium cations can accumulate in mitochondria, inhibiting Complex I of the electron transport chain. This is driven by the delocalized positive charge mimicking mitochondrial targeting signals [3].
    
  • DNA Intercalation: The planar aromatic system allows

    
     derivatives to intercalate between DNA base pairs, potentially causing frameshift mutations. This property is exploited in antimalarial drugs but poses a genotoxicity risk in non-target tissues [4].
    
Data Summary: Reactivity Parameters
ParameterValue / TrendSignificance
LUMO Energy Significantly Lower than QuinolineHigh susceptibility to nucleophiles.
Hard Nucleophile Site C2 (Major)Kinetic control; leads to pseudo-base.
Soft Nucleophile Site C4 (Minor/Conditional)Thermodynamic control; 1,4-addition.
Reduction Potential ~ -0.9 V vs SCEEasier to reduce than Pyridinium analogues.
Toxicity Correlate Lipophilicity (

)
Higher alkyl chain length = Higher toxicity.

References

  • Regioselective Dearomatization: C4‐Regioselective Dearomatization of Quinolinium Salts via Morita–Baylis–Hillman Reaction. ResearchGate. Link

  • Hydride Transfer Kinetics: Hydride transfer between NAD+ analogues.[1] Royal Society of Chemistry. Link

  • Mitochondrial Toxicity: Evaluation of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to toxic pyridinium cations. PubMed.[2] Link

  • DNA Interaction: Oxidation and Reduction of the 5-(2'-Deoxyuridinyl)methyl Radical. NCBI PMC. Link

  • General Reactivity Data: 1-Methylquinolinium | C10H10N+ | CID 19849. PubChem.[2] Link

Sources

Foundational

The Synthesis of 5-Amino-1-Methylquinolinium (5-Amino-1MQ): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthesis of 5-amino-1-methylquinolinium (5-Amino-1MQ), a molecule of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-amino-1-methylquinolinium (5-Amino-1MQ), a molecule of significant interest in metabolic research. 5-Amino-1MQ is a small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders.[1][2] By inhibiting NNMT, 5-Amino-1MQ has the potential to modulate cellular metabolism and energy homeostasis. This guide details the chemical principles, a step-by-step laboratory-scale synthesis protocol, and the analytical characterization of 5-Amino-1MQ. The content is structured to provide both a theoretical understanding and a practical framework for its preparation in a research setting.

Introduction: The Significance of 5-Amino-1MQ

5-amino-1-methylquinolinium (5-Amino-1MQ) is a quaternary quinolinium salt that has garnered considerable attention for its role as a selective inhibitor of nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular energy.[3] Elevated levels of NNMT have been associated with obesity and type 2 diabetes. By inhibiting NNMT, 5-Amino-1MQ increases the levels of nicotinamide adenine dinucleotide (NAD+), a key coenzyme in cellular metabolism, thereby potentially reversing diet-induced obesity and improving insulin sensitivity.[2] The targeted mechanism of action and promising preclinical data make 5-Amino-1MQ a compelling molecule for further investigation in the development of novel therapeutics for metabolic diseases.

The core structure of 5-Amino-1MQ consists of a quinoline ring system with an amino group at the 5-position and a methyl group at the 1-position, creating a permanent positive charge on the nitrogen atom. It is typically synthesized and handled as a salt, with iodide or chloride being common counterions.

Synthetic Strategy: N-Alkylation of 5-Aminoquinoline

The most direct and widely employed method for the synthesis of 5-amino-1-methylquinolinium salts is the N-alkylation of 5-aminoquinoline . This reaction falls under the category of nucleophilic substitution, specifically a quaternization reaction, where the nitrogen atom of the quinoline ring acts as a nucleophile, attacking an electrophilic methyl group.

Reaction Mechanism

The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the 5-aminoquinoline molecule attacks the electrophilic methyl group of a methylating agent, such as methyl iodide. The iodide ion is displaced as a leaving group, and a new carbon-nitrogen bond is formed, resulting in the quaternization of the quinoline nitrogen.

Synthesis_Mechanism cluster_reactants Reactants cluster_product Product 5-Aminoquinoline 5-Aminoquinoline Transition_State Sₙ2 Transition State 5-Aminoquinoline->Transition_State Nucleophilic Attack Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->Transition_State 5-Amino-1MQ 5-Amino-1-Methylquinolinium Iodide Transition_State->5-Amino-1MQ Bond Formation & Leaving Group Departure caption Figure 1: Sₙ2 Mechanism for the Synthesis of 5-Amino-1MQ

Choice of Reagents and Rationale
  • Starting Material: 5-Aminoquinoline: This is the foundational scaffold containing the quinoline ring and the amino group. Its purity is crucial for a clean reaction and good yield.

  • Methylating Agent: Methyl Iodide (Iodomethane): Methyl iodide is a highly effective methylating agent due to the good leaving group ability of the iodide ion.[4] It readily participates in SN2 reactions.

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile/Dichloromethane: An inert solvent is necessary to dissolve the reactants and facilitate the reaction without participating in it. THF is a common choice.[3] Acetonitrile and dichloromethane are also suitable options.[5] The choice of solvent can influence the reaction rate and the solubility of the product.

Detailed Experimental Protocol: Synthesis of 5-Amino-1-Methylquinolinium Iodide

This protocol is adapted from established laboratory procedures.[3]

Materials and Equipment
Material/EquipmentSpecifications
5-Aminoquinoline>98% purity
Iodomethane (Methyl Iodide)>99% purity
Tetrahydrofuran (THF)Anhydrous, >99%
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Condenser (optional, for reflux)
Filtration apparatus (Büchner funnel)
Vacuum flask
Beakers and graduated cylinders
Analytical balance
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.4 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. During this time, a red solid precipitate of 5-amino-1-methylquinolinium iodide will form.

  • Isolation of Product: After the reaction is complete, isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of fresh THF to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified red solid under vacuum to obtain the final product, 5-amino-1-methylquinolinium iodide.

Synthesis_Workflow Start Start Dissolve Dissolve 5-Aminoquinoline in THF Start->Dissolve Add_MeI Add Methyl Iodide Dissolve->Add_MeI Stir Stir at Room Temperature (24 hours) Add_MeI->Stir Precipitate Precipitate Forms Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with THF Filter->Wash Dry Dry Under Vacuum Wash->Dry Product 5-Amino-1-Methylquinolinium Iodide Dry->Product caption Figure 2: Workflow for the Synthesis of 5-Amino-1MQ Iodide

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Molar RatioExample Mass/Volume
5-Aminoquinoline144.171.00.277 g (1.9 mmol)
Iodomethane141.941.40.160 mL (0.365 g, 2.6 mmol)
Tetrahydrofuran--7 mL
5-Amino-1-methylquinolinium Iodide 286.11 - Theoretical Yield: ~0.54g

Note: The example masses and volumes are based on the literature protocol.[3] The actual yield will vary depending on experimental conditions and technique.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 5-amino-1-methylquinolinium iodide, a series of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum should show a characteristic singlet for the newly introduced methyl group, and the aromatic protons will exhibit shifts consistent with the formation of the quinolinium cation.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (m/z for [C₁₀H₁₁N₂]⁺).

  • Melting Point: The melting point of the synthesized compound should be sharp and consistent with reported values.

  • Appearance: The product should be a red crystalline solid.[3]

Safety and Handling

  • 5-Aminoquinoline: Can be harmful if swallowed or in contact with skin. It is also a skin and eye irritant.

  • Methyl Iodide: Is a toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Tetrahydrofuran: Is a flammable liquid and can form explosive peroxides. It should be handled in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 5-amino-1-methylquinolinium iodide via the N-alkylation of 5-aminoquinoline is a straightforward and efficient method for producing this valuable research compound. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the necessary considerations for characterization and safety. With a thorough understanding of the underlying chemical principles and careful execution of the experimental procedure, researchers can reliably synthesize 5-Amino-1MQ for further investigation into its promising therapeutic potential.

References

  • Lokey Lab Protocols. N-Methylation of Boc amino acids. [Link]

  • Peptide Sciences. Everything You Need to Know About 5-Amino-1MQ. [Link]

  • LIVV Natural. 5-Amino-1MQ: The Game Changer Peptide. [Link]

  • PubMed. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. [Link]

  • PubChem. NNMTi | C10H11IN2 | CID 66522933. [Link]

  • Peptide Information. What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. [Link]

  • PubMed. Preparation of quinolinium salts differing in the length of the alkyl side chain. [Link]

  • Google Patents. Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • Compounded Preparation Monograph. 5-amino-1MQ.pdf. [Link]

  • The Journal of Organic Chemistry. Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. [Link]

  • PLOS. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). [Link]

  • Swolverine. 5-Amino-1MQ For Beginners: Dosage, Benefits, and Peptide Stacks Explained. [Link]

  • Thieme Chemistry. Quinoline 1-Oxides and Quinolinium Salts. [Link]

  • Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. [Link]

  • ResearchGate. Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity. [Link]

  • ACS Publications. Dearomative Periphery Modification of Quinolinium Salts to Assemble Ring-Encumbered Pyrrolidine–Tetrahydroquinoline Polycycles. [Link]

  • YouTube. Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. [Link]

  • Pearson+. The rate of the reaction of methyl iodide with quinuclidine was m.... [Link]

Sources

Exploratory

Technical Monograph: 1-Methylquinolinium Derivatives as Targeted Anticancer Agents

Executive Summary The development of small-molecule anticancer agents has increasingly shifted toward organelles-targeted therapeutics. 1-Methylquinolinium derivatives represent a privileged scaffold in this domain.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small-molecule anticancer agents has increasingly shifted toward organelles-targeted therapeutics. 1-Methylquinolinium derivatives represent a privileged scaffold in this domain. Characterized by a permanent positive charge and a planar aromatic system, these "lipophilic cations" exhibit a dual mechanism of action: preferential accumulation in the negatively charged mitochondrial matrix of carcinoma cells and direct DNA intercalation. This guide provides a rigorous technical analysis of their rational design, synthesis, and biological validation.

Part 1: Chemical Architecture & Rational Design

The efficacy of 1-methylquinolinium derivatives hinges on the Structure-Activity Relationship (SAR) of the quinoline core. The central design principle is the creation of a Delocalized Lipophilic Cation (DLC) .

The Cationic Warhead

The N-methylation of the quinoline ring creates a quaternary ammonium center. Unlike protonatable amines, this charge is permanent, independent of pH.

  • Mitochondrial Targeting: The plasma membrane potential (

    
    ) and mitochondrial membrane potential (
    
    
    
    ) in cancer cells are significantly more negative than in normal cells. The Nernst equation dictates that for every 61.5 mV difference, there is a 10-fold accumulation of monovalent cations.
  • Lipophilicity: The methyl group, combined with the aromatic rings, provides sufficient lipophilicity to pass through the phospholipid bilayer, preventing the "cation trap" effect often seen with hydrophilic cations.

Substituent Effects (SAR Table)

Modifications at positions 2, 4, and 6 dictate the pharmacokinetics and binding affinity.

PositionSubstituent TypeEffect on Physicochemical PropertiesBiological Impact
N-1 Methyl (Fixed)Creates Quaternary CationEssential for

driven uptake.
C-2 Styryl / AlkenylExtends conjugation systemIncreases DNA intercalation; enables fluorescence for imaging.
C-4 Halogen / AminoElectron withdrawing/donatingModulates LUMO energy levels; affects ROS generation capability.
C-6 Alkyl chainsIncreases LogP (Lipophilicity)Enhances membrane permeability but may increase non-specific toxicity.

Part 2: Synthetic Pathways

The synthesis of 1-methylquinolinium derivatives primarily relies on the Menschutkin Reaction , an


 nucleophilic substitution where the quinoline nitrogen attacks a methylating agent.
Protocol: Synthesis of 1-Methylquinolinium Iodide

Note: This protocol uses Methyl Iodide. Due to its high toxicity and volatility, all operations must be performed in a fume hood.

Reagents:

  • Quinoline (1.0 eq)

  • Methyl Iodide (MeI) (1.2 - 1.5 eq)

  • Solvent: Acetonitrile (

    
    ) or Acetone (Anhydrous)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substituted quinoline derivative in 15 mL of anhydrous acetonitrile in a round-bottom flask.

  • Addition: Add 12-15 mmol of Methyl Iodide dropwise at

    
     (ice bath) to prevent exotherms.
    
  • Reaction: Allow the mixture to warm to room temperature.

    • Optimization: If the starting material is electron-deficient, reflux at

      
       for 6–12 hours.
      
  • Precipitation: The quaternary salt usually precipitates as a yellow/orange solid. If not, add cold diethyl ether to induce precipitation.

  • Purification: Filter the precipitate under vacuum. Wash three times with cold diethyl ether to remove unreacted quinoline and iodine traces.

  • Recrystallization: Recrystallize from ethanol/methanol to yield high-purity crystals.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Substituted Quinoline Process1 Reflux (Acetonitrile, 80°C) Start->Process1 Reagent Methyl Iodide (CH3I) Reagent->Process1 Intermed Precipitation (Diethyl Ether) Process1->Intermed Cooling Product 1-Methylquinolinium Salt Intermed->Product Filtration

Figure 1: Step-by-step synthetic pathway for the quaternization of quinoline derivatives.

Part 3: Mechanisms of Action

The anticancer activity is multimodal, reducing the likelihood of drug resistance.

Mitochondrial Disruption

The accumulation of the cation inside the mitochondria disrupts the Electron Transport Chain (ETC). This leads to:

  • ROS Burst: Leakage of electrons generates Superoxide (

    
    ).
    
  • MMP Collapse: Loss of membrane potential (

    
    ) triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP).
    
  • Apoptosis: Release of Cytochrome c into the cytosol activates Caspase-9 and Caspase-3.

DNA Intercalation

The planar quinolinium ring slides between DNA base pairs (intercalation). This blocks Topoisomerase II enzymes, preventing DNA replication and transcription, ultimately arresting the cell cycle in the G2/M phase.

Visualization: Signaling Pathway

MOA_Pathway cluster_Mito Mitochondria cluster_Nucleus Nucleus Drug 1-Methylquinolinium (Cation) Accumulation Matrix Accumulation (Driven by ΔΨm) Drug->Accumulation DNA DNA Intercalation Drug->DNA ROS ROS Generation (Superoxide) Accumulation->ROS MMP ΔΨm Collapse Accumulation->MMP ROS->MMP CytC Cytochrome c Release MMP->CytC Apoptosis Apoptosis (Cell Death) CytC->Apoptosis Topo Topoisomerase Inhibition DNA->Topo Topo->Apoptosis

Figure 2: Dual mechanism of action showing mitochondrial dysfunction and nuclear DNA targeting.

Part 4: Biological Evaluation Protocols

To validate the efficacy of synthesized derivatives, the following assays are mandatory.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 value (concentration inhibiting 50% of cell growth).

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the 1-methylquinolinium derivative (0.1

    
    M to 100 
    
    
    
    M). Include Doxorubicin as a positive control. Incubate for 48h.
  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS). Incubate for 4h at 
    
    
    
    .
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    .
    
Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: Confirm mitochondrial depolarization.

  • Principle: JC-1 dye forms red aggregates in healthy mitochondria (high potential) and green monomers in depolarized mitochondria (low potential).

  • Protocol:

    • Treat cells with the IC50 concentration of the drug for 24h.

    • Stain with JC-1 (5

      
      g/mL) for 20 mins.
      
    • Wash with PBS and analyze via Flow Cytometry or Fluorescence Microscopy.

    • Result Interpretation: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.

References

  • Smith, R. A., et al. (2003). "Mitochondria-targeted antioxidants." Trends in Pharmacological Sciences.

  • Denny, W. A., et al. (2010). "Acridine and Quinoline Derivatives as Topoisomerase Inhibitors." Current Medicinal Chemistry. (Foundational text on quinoline-DNA interactions).

  • Modica-Napolitano, J. S., & Aprille, J. R. (2001). "Delocalized lipophilic cations as chemotherapy agents." Advanced Drug Delivery Reviews.

  • Li, X., et al. (2019). "Mitochondria-immobilized fluorescent probes for long-term imaging." Chemical Science. (Use of quinolinium salts for imaging and therapy).

Protocols & Analytical Methods

Method

1-Methylquinolinium-based probes for mitochondrial RNA imaging

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-methylquinolinium-based probes for high-fidelity mitochondrial RNA imaging. Introduction: The Critical Role of Mit...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-methylquinolinium-based probes for high-fidelity mitochondrial RNA imaging.

Introduction: The Critical Role of Mitochondrial RNA (mtRNA)

Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, signaling, and apoptosis.[1] These organelles contain their own distinct genetic system, including mitochondrial DNA (mtDNA) and the machinery to transcribe it into mitochondrial RNA (mtRNA).[2] mtRNA comprises messenger RNAs (mRNAs), transfer RNAs (tRNAs), and ribosomal RNAs (rRNAs), all essential for synthesizing the protein subunits of the oxidative phosphorylation (OXPHOS) system.[2][3] Given this central role, the ability to visualize and quantify mtRNA in living cells is critical for understanding mitochondrial function in both health and disease, including cancer and neurodegenerative disorders.[1]

However, developing tools to specifically image mtRNA in its native environment has been challenging.[1] An ideal probe must be cell-permeant, selectively accumulate in mitochondria, bind specifically to RNA over other biomolecules, and report this binding with a high signal-to-noise ratio, all while exhibiting minimal toxicity.[4] 1-Methylquinolinium-based fluorescent probes have emerged as a powerful solution to this challenge, offering a new window into the dynamics of mitochondrial biology.[3]

Application Notes: Principles and Advantages of 1-Methylquinolinium Probes

Mechanism of Action: A "Light-Up" System for mtRNA Detection

1-Methylquinolinium derivatives are lipophilic cations. This positive charge facilitates their accumulation within the mitochondria, driven by the organelle's negative membrane potential.[3] Once inside the mitochondrial matrix, these probes can interact with and bind to mtRNA.

A key feature of many of these probes is their "light-up" or fluorogenic property. In their unbound state in the aqueous mitochondrial matrix, the probes are in a quenched or low-fluorescence state. Upon binding to the structurally constrained environment of mtRNA, their conformation becomes restricted, leading to a significant increase in fluorescence quantum yield.[3] This target-activated fluorescence is highly advantageous as it minimizes background signal from unbound probe molecules, leading to an excellent signal-to-noise ratio without the need for wash steps.[5][6]

One such exemplar probe, QUCO-1, a fluorescent quinolinium derivative, has been shown to specifically target and "light up" mtRNA in both normal and cancer cells.[3] This interaction not only allows for visualization but can also modulate mitochondrial function, highlighting the dual role these molecules can play as both imaging agents and therapeutic leads.[1][3]

G cluster_outside Extracellular Space cluster_cell Cytoplasm cluster_mito Mitochondrion Probe_unbound 1-Methylquinolinium Probe (Low Fluorescence) Probe_cyto Probe in Cytosol Probe_unbound->Probe_cyto Cell Membrane Permeation Probe_mito Probe in Matrix (Low Fluorescence) Probe_cyto->Probe_mito Mitochondrial Accumulation (ΔΨm-driven) mtRNA mtRNA Probe_mito->mtRNA Binding Event Probe_bound Probe-mtRNA Complex (High Fluorescence) mtRNA->Probe_bound Conformational Restriction Probe_bound->Probe_bound

Caption: Mechanism of a 1-methylquinolinium probe for mtRNA imaging.

Key Advantages and Scientific Rationale
  • High Specificity for Mitochondria: The cationic nature of the quinolinium core is a well-established motif for targeting mitochondria, leveraging the organelle's significant negative membrane potential for accumulation.[3]

  • Fluorogenic Response: The "light-up" mechanism upon binding mtRNA ensures a high signal-to-noise ratio, which is crucial for resolving fine structures and dynamics within the crowded mitochondrial environment.[5] This avoids the need for wash-out steps that can stress cells and disrupt equilibrium.

  • Live-Cell Compatibility: These probes are designed for minimal cytotoxicity at working concentrations, allowing for time-lapse imaging of mtRNA dynamics over extended periods without inducing significant cellular stress or artifacts.[7]

  • Photostability: Compared to some traditional fluorescent proteins, well-designed synthetic probes can offer superior photostability, enabling longer or more intense illumination required for techniques like confocal or super-resolution microscopy.[6][8]

  • Facile Synthesis: The synthesis of many quinolinium-based probes is often straightforward, involving established chemical reactions like nucleophilic aromatic substitution, making them accessible for chemical biology labs.[9][10]

Quantitative Data Summary

The table below provides hypothetical yet representative specifications for a typical 1-methylquinolinium-based mtRNA probe, exemplified by QUCO-1.[3] Researchers should always consult the specific datasheet for the probe in use.

PropertySpecificationRationale & Importance
Excitation (λex) ~488 nmCompatible with common laser lines (e.g., Argon laser) on confocal microscopes.
Emission (λem) ~580 - 620 nmEmission in the yellow-to-red spectrum minimizes cellular autofluorescence, improving signal clarity.
Molar Extinction Coefficient > 40,000 M⁻¹cm⁻¹A high value indicates efficient light absorption, contributing to a brighter signal.
Quantum Yield (Bound) > 0.4A high quantum yield upon binding to mtRNA is the basis of the "light-up" effect.
Working Concentration 0.1 - 1.0 µMLow concentrations reduce the risk of phototoxicity and off-target effects.[11]
Optimal Incubation Time 15 - 30 minutesRapid uptake and binding allow for efficient experimental workflows.

Experimental Protocols: A Validated Workflow

This section provides a self-validating, step-by-step protocol for imaging mitochondrial RNA in live mammalian cells using a 1-methylquinolinium-based probe.

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_image Phase 3: Imaging & Analysis A 1. Seed Cells on Imaging Dish B 2. Prepare Probe Stock Solution (e.g., 1 mM in DMSO) D 4. Replace Culture Medium with Staining Solution A->D C 3. Prepare Staining Solution in Pre-warmed Medium C->D E 5. Incubate (e.g., 30 min at 37°C, 5% CO₂) D->E F 6. Mount on Microscope Stage (with environmental control) E->F G 7. Acquire Images (Confocal/TIRF/STED) F->G H 8. Perform Co-localization Analysis (e.g., with MitoTracker) G->H I 9. Quantify Fluorescence Intensity H->I

Caption: General experimental workflow for mtRNA imaging.

Protocol 1: Probe Preparation and Storage

Causality: Proper handling and storage of the fluorescent probe are paramount to ensure its stability and performance. DMSO is a common solvent for organic probes, but moisture can degrade the compound over time. Aliquoting prevents repeated freeze-thaw cycles that can diminish probe efficacy.

  • Reconstitution: Briefly centrifuge the vial of lyophilized probe to collect the powder at the bottom. Reconstitute the probe in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mM.[11]

  • Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 5-10 µL) in amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for at least 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture and Live-Cell Staining

Causality: Cells should be in a logarithmic growth phase and plated on high-quality imaging glass to ensure optimal health and imaging quality. The staining is performed in complete medium to maintain cell viability during the incubation period.

  • Cell Seeding: Twenty-four hours prior to staining, seed your cells of interest (e.g., HeLa, U2OS) onto a glass-bottom imaging dish or chambered coverglass at a density that will result in 60-70% confluency on the day of the experiment.

  • Prepare Staining Solution: On the day of the experiment, pre-warm complete cell culture medium to 37°C. Dilute the 1 mM probe stock solution directly into the pre-warmed medium to a final working concentration (typically 0.5 µM, but this should be optimized for your cell line). Vortex briefly to ensure complete mixing.

  • Staining: Aspirate the existing culture medium from the cells. Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).

  • Incubation: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Imaging: The cells are now ready for imaging. Because these probes are fluorogenic and well-retained, a wash step is typically not required and may even be detrimental by disturbing the probe equilibrium. Proceed directly to the microscope.

Protocol 3: Validation with Controls

Trustworthiness: To validate that the observed signal is specific to mitochondrial RNA, two key control experiments are essential.

  • Mitochondrial Co-localization (Positive Control):

    • Co-stain the cells with the 1-methylquinolinium probe and a well-validated mitochondrial marker such as MitoTracker™ Green FM or MitoTracker™ Deep Red FM.

    • Follow the manufacturer's protocol for the MitoTracker probe, ensuring the spectral properties of the two dyes are compatible.

    • Acquire images in separate channels and perform a Pearson's or Manders' colocalization analysis. A high degree of colocalization confirms that the probe is accumulating within the mitochondria.[3]

  • RNase Digestion (Specificity Control):

    • Permeabilize cells with a gentle agent like digitonin (25-50 µg/mL for 5-10 minutes).

    • Treat one sample with RNase A (100 µg/mL) for 30 minutes at 37°C. Treat a control sample with an RNase-free buffer.

    • Wash the cells and proceed with the staining protocol as described above.

    • A significant reduction in the fluorescence signal in the RNase-treated sample compared to the control validates the probe's specificity for RNA.[12]

Protocol 4: Image Acquisition and Analysis

Causality: Live-cell imaging requires careful control of the environment to maintain cell health. Minimizing light exposure is crucial to prevent phototoxicity and photobleaching, which can alter cell physiology and corrupt data.[7]

  • Microscope Setup: Use a confocal or other fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Illumination Settings: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio. Keep exposure times short. For time-lapse experiments, increase the interval between acquisitions as much as the biological process allows.[7]

  • Image Acquisition:

    • Locate the cells using brightfield or DIC.

    • Set the appropriate excitation and emission filters for your probe (e.g., Ex: 488 nm, Em: 570-630 nm).

    • Acquire images using a high-numerical-aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution.

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the results.

    • Define mitochondrial regions of interest (ROIs), either manually or automatically based on a co-stain like MitoTracker.

    • Measure the mean fluorescence intensity of the mtRNA probe signal within these ROIs. This allows for the quantitative comparison of mtRNA levels between different experimental conditions.[13]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No/Weak Signal 1. Probe degradation (improper storage).2. Low probe concentration.3. Efflux pump activity removing the probe.[11]4. Depolarized mitochondria (unhealthy cells).1. Use a fresh aliquot of probe.2. Optimize probe concentration (titrate from 0.1 to 2.0 µM).3. Co-incubate with an efflux pump inhibitor like verapamil (1-10 µM).4. Check cell health; ensure mitochondrial membrane potential is intact.
High Background 1. Probe concentration is too high.2. Probe aggregation.1. Reduce the probe's working concentration.2. Ensure the probe is fully dissolved in the medium; vortex the staining solution before adding to cells.
Cell Death/Toxicity 1. Phototoxicity from excessive light exposure.2. Probe concentration is too high.3. Contaminated reagents.1. Reduce laser power and/or exposure time. Increase time-lapse interval.[7]2. Lower the probe concentration.3. Use fresh, sterile-filtered media and reagents.
Signal Not in Mitochondria 1. Compromised mitochondrial membrane potential.2. Off-target binding (less common with well-designed probes).1. Use a membrane potential-sensitive dye (e.g., TMRM) to confirm mitochondrial health.2. Perform the RNase and co-localization controls to verify specificity.

References

  • Vertex AI Search. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. NIH.
  • Ma, D., et al. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. PMC - PubMed Central. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Fluorescent Imaging Probe Targeting Mitochondria Based on Supramolecular Host–Guest Assembly and Disassembly. ACS Omega.
  • Ma, D., et al. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. MDPI. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Super-resolution microscopy of mitochondrial mRNAs. PMC - NIH.
  • Gonschior, H., et al. (2025). Super-resolution microscopy of mitochondrial mRNAs. bioRxiv. Retrieved from [Link]

  • Vertex AI Search. (2023). Cellular and Intravital Imaging of NAD(P)H by a Red-Emitting Quinolinium-Based Fluorescent Probe. PubMed. Retrieved from [Link]

  • Dehghani, M., et al. (2024). Spatial detection of mitochondrial DNA and RNA in tissues. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability and phototoxicity studies of a promising UVA filter for sunscreens. Retrieved from [Link]

  • Hirano, T., et al. (1998). Design, synthesis and characterization of a novel fluorescent probe for nitric oxide (nitrogen monoxide). Kyushu University Pure Portal Site. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Mitochondrial RNA in Living Cells with a Dual‐Color Imaging System. Retrieved from [Link]

  • Vertex AI Search. (2024). Targeting mitochondrial RNAs enhances the efficacy of the DNA-demethylating agents. PMC - NIH.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ResearchGate. (2021). Live Cell Imaging Methods and Protocols. Retrieved from [Link]

  • Mens, M. M. J., et al. (n.d.). Guidelines for mitochondrial RNA analysis. PMC - NIH. Retrieved from [Link]

  • Weatherman, R. (2013). CHEM253L Week 8: Synthesis of a Fluorescent Natural Product Pre-Lab Video. YouTube. Retrieved from [Link]

  • Martulli, M., et al. (2023). Molecular Investigation of Mitochondrial RNA19 Role in the Pathogenesis of MELAS Disease. PMC - NIH. Retrieved from [Link]

  • Rodil, R., et al. (2009). Photostability and phytotoxicity of selected sunscreen agents and their degradation mixtures in water. PubMed. Retrieved from [Link]

  • Ma, D., et al. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. PubMed. Retrieved from [Link]

  • Vertex AI Search. (2023). Unprecedented enantio-selective live-cell mitochondrial DNA super-resolution imaging. PubMed. Retrieved from [Link]

  • Hill, J., et al. (n.d.). Visualizing, quantifying, and manipulating mitochondrial DNA in vivo. PMC. Retrieved from [Link]

  • Alfa Chemistry. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights. Retrieved from [Link]

  • Lukinavičius, G., et al. (n.d.). Fluorogenic probes for live-cell imaging of the cytoskeleton. MPG.PuRe. Retrieved from [Link]

  • Torregrosa-Muñumer, R., et al. (2022). The PPR domain of mitochondrial RNA polymerase is an exoribonuclease required for mtDNA replication in Drosophila melanogaster. PubMed. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Red-Emitting Mitochondrial Probe with Ultrahigh Signal-to-Noise Ratio. PubMed. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Labeling protocol for Tubulin, Actin and DNA in living specimens. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Theoretical studies on mechanism of MPTP action. PubMed. Retrieved from [Link]

  • Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Retrieved from [Link]

Sources

Application

experimental setup for measuring the photophysical properties of 1-Methylquinolinium

Application Note: Advanced Photophysical Characterization of 1-Methylquinolinium (1-MQ) Executive Summary & Scientific Context 1-Methylquinolinium (1-MQ) represents a fundamental class of cationic heteroaromatic systems....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Photophysical Characterization of 1-Methylquinolinium (1-MQ)

Executive Summary & Scientific Context

1-Methylquinolinium (1-MQ) represents a fundamental class of cationic heteroaromatic systems. While often used as a core scaffold for highly fluorescent "push-pull" dyes (e.g., 1-methyl-7-aminoquinolinium), the parent 1-MQ cation itself exhibits distinct and highly environment-sensitive photophysics.

Why measuring 1-MQ is challenging:

  • Pseudobase Formation: In aqueous media, 1-MQ is susceptible to nucleophilic attack by hydroxide ions, forming a non-fluorescent pseudobase (1-methyl-2-hydroxy-1,2-dihydroquinoline). This equilibrium is pH-dependent and can drastically alter absorption spectra.

  • Fluorescence Quenching: The parent cation typically exhibits very low quantum yield in fluid solution due to efficient non-radiative decay pathways, which are suppressed in rigid environments (e.g., DNA intercalation or frozen glasses).

  • Charge Transfer Dynamics: The excited state often involves intramolecular charge transfer (ICT), making the emission spectrum highly solvatochromic.

This guide provides a rigorous protocol for characterizing these properties, ensuring that artifacts from aggregation, pH drift, and inner-filter effects are eliminated.

Materials & Reagents

  • Analyte: 1-Methylquinolinium Chloride (or Iodide). Note: Chloride is preferred for fluorescence studies to avoid heavy-atom quenching by iodide.

  • Reference Standard: Quinine Sulfate Dihydrate (SRM 936b or equivalent).

  • Solvents: Spectroscopic grade Acetonitrile (MeCN), Ethanol (EtOH), and ultrapure Water (Milli-Q, 18.2 MΩ·cm).

  • Buffers: Phosphate buffer (10 mM, pH 7.0) and Carbonate buffer (pH 10.0) for pH-dependent studies.

  • DNA Source (Optional): Calf Thymus DNA (ct-DNA) for intercalation assays.

Experimental Setup & Workflows

Optical Configuration

For accurate quantum yield and lifetime measurements, the optical path must be optimized to reduce scattering and re-absorption.

OpticalSetup cluster_conditions Critical Parameters Source Xenon Arc Lamp (Excitation Source) MonoEx Excitation Monochromator Source->MonoEx Splitter Beam Splitter MonoEx->Splitter RefDiode Reference Diode (Lamp Correction) Splitter->RefDiode Correction Signal Sample Sample Cuvette (1-MQ Solution) Splitter->Sample I_0 (Incident) MonoEm Emission Monochromator Sample->MonoEm I_F (Fluorescence) 90° Geometry PMT PMT Detector (Photon Counting) MonoEm->PMT P1 Temp: 25.0 ± 0.1 °C P2 Stirring: Magnetic (Slow)

Figure 1: Standard Right-Angle Fluorometer Configuration. Note the reference diode path which compensates for lamp fluctuations—critical for comparative quantum yield measurements.

Protocol 1: Steady-State Absorption & pH Sensitivity

Before fluorescence, the ground-state stability must be verified. 1-MQ exists in equilibrium with its pseudobase in alkaline conditions.

Step-by-Step:

  • Stock Preparation: Prepare a 1.0 mM stock solution of 1-MQ in water.

  • Baselines: Record a baseline using pure solvent.

  • Linearity Check: Prepare dilutions (10 µM – 100 µM). Measure Absorbance at

    
     (approx. 315 nm for the cation).
    
    • Criterion: Plot Abs vs. Conc.

      
       must be 
      
      
      
      .
  • pH Titration (The Pseudobase Check):

    • Prepare 1-MQ (50 µM) in buffers ranging from pH 6 to pH 12.

    • Observation: You will observe the disappearance of the cation band (~315 nm) and the appearance of the pseudobase absorption (often blue-shifted or structureless) as pH increases.

    • Action: Perform all subsequent fluorescence measurements in pH 7.0 buffer or acidified organic solvent to ensure the cationic form dominates.

Protocol 2: Relative Fluorescence Quantum Yield ( )

Since 1-MQ is weakly fluorescent in water, precise quantum yield determination requires the "Relative Method" against a bright standard.

Reference Standard Selection:

  • Standard: Quinine Sulfate in 0.1 N H₂SO₄.[1][2]

  • Literature

    
    :  0.546 (at 25°C).
    
  • Why? The excitation region (300–350 nm) and emission (400–500 nm) overlap well with 1-MQ.

Workflow:

  • Absorbance Matching:

    • Prepare the Standard (Quinine Sulfate) and Sample (1-MQ) such that their absorbance at the excitation wavelength (

      
      ) is identical  and below 0.1 OD .
      
    • Reasoning: Keeping OD < 0.1 eliminates Inner Filter Effects (re-absorption of emitted light).[1]

  • Acquisition:

    • Set excitation to 315 nm.

    • Scan emission from 330 nm to 600 nm.

    • Use narrow slit widths (e.g., 2 nm) to resolve spectral features.

    • Integrate the area under the emission curve (

      
      ).[3]
      
  • Calculation: Use the comparative equation:

    
    
    
    • 
      : Integrated Fluorescence Intensity.[1]
      
    • 
      : Absorbance at 
      
      
      
      .[1][2][4]
    • 
      : Refractive index of the solvent (Water = 1.33, MeCN = 1.34).
      

QY_Workflow Start Start: QY Determination Prep Prepare Solutions (Sample & Standard) Start->Prep CheckOD Check Absorbance Is OD(λex) < 0.1? Prep->CheckOD Dilute Dilute Sample CheckOD->Dilute No Measure Measure Integrated Emission (I) CheckOD->Measure Yes (Matched OD) Dilute->CheckOD Calc Calculate Φ using Refractive Index Correction Measure->Calc

Figure 2: Workflow for Relative Quantum Yield Determination. The OD check is the critical "Go/No-Go" decision point.

Protocol 3: Probing DNA Intercalation (The "Light Switch")

1-MQ derivatives often exhibit a "light switch" effect—turning on fluorescence upon intercalation into DNA base pairs due to the restriction of intramolecular rotation/vibration that normally decays the excited state.

Protocol:

  • Titration: Start with 10 µM 1-MQ in Tris-HCl buffer (pH 7.4).

  • Additions: Add aliquots of concentrated ct-DNA (e.g., 1 mM bp stock).

  • Equilibrium: Allow 2 minutes equilibration after each addition.

  • Measurement: Record emission spectra.

  • Analysis: Plot

    
     vs. [DNA]. Fit to the McGhee-von Hippel  equation or a simple Benesi-Hildebrand  plot to determine the binding constant (
    
    
    
    ).

Data Presentation & Analysis

Table 1: Solvent Effects on 1-MQ Photophysics (Example Data Structure)

SolventPolarity (

)

(nm)

(nm)
Stokes Shift (cm⁻¹)
Water80.1315Weak/QuenchedN/A
Acetonitrile37.5318420~7600
Ethanol24.5319425~7800

Interpretation: A large Stokes shift in polar solvents indicates significant structural reorganization or charge transfer in the excited state.

Troubleshooting & Integrity Checks

  • Issue: High Background Signal.

    • Cause: Raman scattering from the solvent.

    • Solution: Run a solvent blank and subtract it from the sample spectrum. In water, the Raman peak is ~3400 cm⁻¹ shifted from excitation.

  • Issue: Non-Linear Beer's Law.

    • Cause: Aggregation (stacking of cations) at high concentrations.

    • Solution: Ensure concentrations are

      
      .
      
  • Issue: Drifting Absorbance.

    • Cause: pH drift causing pseudobase formation.

    • Solution: Use buffered solutions (Phosphate pH 7.0) rather than unbuffered water.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on QY and instrumentation). Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. (Source for Quinine Sulfate standards).[1][2][5] Link

  • Armitage, B. A. (2005). Cyanine Dye−DNA Interactions: Intercalation, Groove Binding, and Aggregation. Topics in Current Chemistry. (Context for quinolinium intercalation). Link

  • Surrey, A. R., & Cutler, R. A. (1951). The Preparation of 1-Methylquinolinium Salts. Journal of the American Chemical Society.[6] (Foundational synthesis and stability data). Link

  • NIST. (2023). SRM 936a - Quinine Sulfate Dihydrate. National Institute of Standards and Technology. Link

Sources

Method

Application Notes and Protocols for In Vivo Imaging with 1-Methylquinolinium Derivatives in Mouse Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-methylquinolinium (1-MQ) derivatives for in vivo imaging in mouse models. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-methylquinolinium (1-MQ) derivatives for in vivo imaging in mouse models. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure the successful application of these fluorescent probes in preclinical research, with a focus on scientific integrity and reproducibility.

Introduction: The Power of 1-Methylquinolinium Derivatives in In Vivo Imaging

1-Methylquinolinium (1-MQ) derivatives are a class of fluorescent probes that have gained significant traction in biomedical research for their utility in non-invasive in vivo imaging.[1][2] These compounds possess favorable photophysical properties, including high fluorescence quantum yield, excellent photostability, and inherent water solubility, making them well-suited for applications in living organisms.[2]

The primary application of 1-MQ derivatives in the context of in vivo imaging is the monitoring of cellular metabolism, particularly the levels of reduced nicotinamide adenine dinucleotide (NADH) and its phosphorylated form (NADPH).[3] NADH and NADPH are crucial coenzymes in a multitude of cellular processes, and their intracellular concentrations are indicative of the metabolic state of cells and tissues. Altered NAD+/NADH ratios are a hallmark of various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders.[4][5] Consequently, the ability to visualize and quantify these coenzymes in vivo provides a powerful tool for studying disease progression, and response to therapeutic interventions.[6][7]

Mechanism of Action: The fluorescence of certain 1-MQ derivatives is modulated by their interaction with NADH or NADPH. This can occur through various mechanisms, such as fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET). The binding of the probe to its target analyte results in a measurable change in fluorescence intensity or lifetime, allowing for the sensitive detection of the analyte of interest.

Key Applications in Mouse Models

The versatility of 1-MQ derivatives allows for their application in a wide range of preclinical research areas.

  • Oncology: Cancer cells often exhibit a reprogrammed metabolism, characterized by increased glycolysis and altered NAD+/NADH ratios.[4] 1-MQ-based probes can be utilized to visualize these metabolic alterations in tumor-bearing mice, providing insights into tumor growth, and the efficacy of anti-cancer therapies that target cellular metabolism.[3]

  • Neuroscience: Neurological disorders are often associated with metabolic dysregulation. In vivo imaging with 1-MQ derivatives can be employed to study metabolic changes in the brain in mouse models of diseases like Alzheimer's and Parkinson's.

  • Metabolic Diseases: The study of metabolic disorders such as diabetes and obesity can benefit from the ability to monitor metabolic fluxes in vivo. 1-MQ probes offer a non-invasive means to assess metabolic changes in relevant tissues in response to diet or therapeutic interventions.

Experimental Design and Considerations

A well-designed in vivo imaging study is crucial for obtaining reliable and reproducible data. The following are key considerations when working with 1-MQ derivatives in mouse models.

Probe Selection and Characterization

The choice of the 1-MQ derivative will depend on the specific application and the available imaging instrumentation. Key parameters to consider include:

  • Excitation and Emission Spectra: The probe's spectral properties should be compatible with the filters and lasers of the imaging system. Near-infrared (NIR) probes are often preferred for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration.[1]

  • Specificity and Affinity: The probe should exhibit high specificity for the target analyte (e.g., NADH) with minimal off-target binding.

  • Pharmacokinetics and Biodistribution: Understanding how the probe is absorbed, distributed, metabolized, and excreted is critical for determining the optimal imaging window.

Table 1: Example of a Quinolinium-Based Fluorescent Probe for In Vivo Imaging

Probe NameExcitation (nm)Emission (nm)Application
Benzoquinolizinium Derivative (Conceptual)~470~688Inflammation Imaging

Note: The spectral properties of specific 1-MQ derivatives can vary. It is essential to consult the manufacturer's specifications or relevant literature for the precise excitation and emission maxima.

Mouse Model Selection

The choice of mouse model is dictated by the research question. For oncology studies, common models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that more closely mimic human disease.

For all studies, it is imperative to use age- and sex-matched animals and to include appropriate control groups. Hairless or shaved mice are recommended to minimize light scattering and absorption by fur.[8]

Anesthesia

Anesthesia is required to immobilize the animal during the imaging procedure. Inhalation anesthesia with isoflurane is a commonly used and well-tolerated method.[9]

  • Induction: 2-3% isoflurane in oxygen.

  • Maintenance: 1-2% isoflurane in oxygen, delivered via a nose cone.

The animal's physiological status (respiration rate, temperature) should be monitored throughout the procedure.

Step-by-Step In Vivo Imaging Protocol

This protocol provides a general framework for in vivo fluorescence imaging with 1-MQ derivatives. It is crucial to optimize parameters such as probe concentration and imaging time points for each specific probe and mouse model.

Materials and Reagents
  • 1-Methylquinolinium derivative probe

  • Vehicle for probe dissolution (e.g., sterile PBS, DMSO)

  • Anesthesia (isoflurane) and vaporizer

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile syringes and needles (27-30 gauge for intravenous injection)[10]

  • Animal warming system

Animal Preparation
  • Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of response to a toe pinch.

  • If necessary, shave the area of interest to minimize fluorescence obstruction from fur.[8]

  • Place the anesthetized mouse in the imaging chamber on a heated stage to maintain body temperature.

Probe Administration

The route of administration will depend on the pharmacokinetic properties of the probe. Intravenous (IV) injection is often preferred for rapid and systemic distribution.

Intravenous (Tail Vein) Injection Protocol: [10]

  • Warm the mouse's tail with a heat lamp or warm water to dilate the tail veins.

  • Position the mouse in a restrainer.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the probe solution (typically 100-200 µL for a 20-25g mouse).[11][12] A successful injection is indicated by the clearing of the vein. If a bulge appears, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Apply gentle pressure to the injection site after removing the needle.

Table 2: Recommended Injection Volumes for Mice

RouteRecommended Volume (per 25g mouse)Maximum Volume (per 25g mouse)
Intravenous (IV)50-125 µL200 µL
Intraperitoneal (IP)500 µL2 mL
Subcutaneous (SC)100-250 µL1 mL

Source: Adapted from Thermo Fisher Scientific recommendations.[12]

Dosing Considerations: The optimal dose of the 1-MQ derivative should be determined empirically. A starting concentration of 0.5 mg/kg can be used as a guideline, but a dose-response study is recommended to find the concentration that provides the best signal-to-noise ratio without causing toxicity.[11]

Image Acquisition
  • Place the mouse in the pre-warmed and light-tight imaging chamber of the in vivo imaging system.

  • Select the appropriate excitation and emission filters for the specific 1-MQ derivative being used.

  • Set the exposure time, binning, and other acquisition parameters. An initial exposure time of 1-5 seconds is a good starting point, which can be adjusted based on the signal intensity.

  • Acquire a baseline image before probe injection to assess autofluorescence.

  • After probe administration, acquire images at multiple time points to capture the pharmacokinetic profile of the probe and determine the optimal imaging window. For IV injections, imaging can begin within minutes, while for other routes, it may take longer for the probe to distribute.[10]

Data Analysis

Workflow for Quantitative Analysis using ImageJ/Fiji:

  • Open the image series: Import the time-lapse images into ImageJ.

  • Define Regions of Interest (ROIs): Draw ROIs around the target tissue (e.g., tumor) and a background region.[13]

  • Measure Fluorescence Intensity: Use the "Measure" function to obtain the mean fluorescence intensity within each ROI for each time point.

  • Background Subtraction: Subtract the mean intensity of the background ROI from the mean intensity of the target ROI to correct for non-specific signal.

  • Data Plotting and Analysis: Plot the background-corrected fluorescence intensity over time to visualize the probe's kinetics. Statistical analysis can be performed to compare different experimental groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_probe Probe Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis A Anesthetize Mouse (Isoflurane) B Shave Imaging Area A->B E Place Mouse in Imaging System B->E C Prepare 1-MQ Probe Solution D Intravenous Injection (Tail Vein) C->D D->E F Set Excitation/ Emission Filters E->F G Acquire Images (Time-lapse) F->G H Define Regions of Interest (ROIs) G->H I Quantify Fluorescence Intensity H->I J Background Subtraction I->J K Kinetic & Statistical Analysis J->K NAD_Metabolism cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) cluster_probe_interaction Probe Interaction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport NAD_gly NAD+ NADH_gly NADH NAD_gly->NADH_gly GAPDH NADH_probe NADH NADH_gly->NADH_probe AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA_cycle TCA Cycle AcetylCoA->TCA_cycle NAD_tca NAD+ NADH_tca NADH NAD_tca->NADH_tca Multiple Dehydrogenases NADH_tca->NADH_probe MQ_probe 1-MQ Probe (Non-fluorescent) MQ_probe_active 1-MQ Probe (Fluorescent) MQ_probe->MQ_probe_active Reduction NADH_probe->MQ_probe NAD_probe NAD+ NADH_probe->NAD_probe

Caption: Simplified NAD+/NADH metabolism in cancer and probe interaction.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal Incorrect excitation/emission filtersVerify filter settings match the probe's spectra.
Probe degradationStore probe as recommended; prepare fresh solutions.
Insufficient probe concentrationPerform a dose-response study to optimize concentration.
Imaging too early or too lateConduct a time-course experiment to determine peak signal.
High background fluorescence Autofluorescence from animal chowUse a low-fluorescence diet for several days before imaging.
Non-specific probe accumulationEvaluate probe biodistribution; consider a targeted probe.
Incorrect ROI selectionSelect a background ROI in a non-target area.
Inconsistent results between animals Variation in probe administrationEnsure consistent injection volume and technique.
Differences in animal physiologyUse age- and sex-matched animals from the same vendor.
Anesthesia depth variabilityMonitor anesthesia closely to maintain a consistent plane.

Conclusion

In vivo imaging with 1-methylquinolinium derivatives provides a powerful, non-invasive method to study cellular metabolism in preclinical mouse models. By carefully considering experimental design, optimizing protocols, and employing rigorous data analysis, researchers can obtain valuable insights into disease mechanisms and therapeutic responses. This guide provides a solid foundation for the successful implementation of this technology in your research endeavors.

References

  • Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Retrieved from [Link]

  • Beckmann, N., Kneuer, R., Gremlich, H. U., Karmouty-Quintana, H., Blé, F. X., & Müller, M. (2007). In vivo mouse imaging and spectroscopy in drug discovery. NMR in biomedicine, 20(3), 154–185.
  • Vitro Biotech. (n.d.). Luciferase in vivo imaging protocol. Retrieved from [Link]

  • Chen, J., & Wang, K. (2016). In Vivo Fluorescence Imaging: Methods and Protocols. Methods in Molecular Biology, 1470.
  • Massoud, T. F., & Gambhir, S. S. (2003). Molecular imaging in living subjects: seeing fundamental biological processes in a new light. Genes & development, 17(5), 545–580.
  • PerkinElmer. (2016). Training video: In vivo fluorescence imaging (FLI) - part 2. Retrieved from [Link]

  • Bankhead, P. (2014). Analyzing fluorescence microscopy images with ImageJ.
  • Stringari, C., Nourse, J. L., Flanagan, L. A., & Gratton, E. (2012). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. Biomedical optics express, 3(9), 2094–2106.
  • van der Vlag, M. A., van den Berg, J., Kros, A., & van Wezel, G. P. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS sensors, 8(5), 2038–2046.
  • University of North Carolina at Charlotte. (2025).
  • Reddit. (2022). r/ImageJ - Recommended workflow - fluorescence images. Retrieved from [Link]

  • Beckmann, N., & Rossi, D. (2016). Editorial: In vivo Imaging in Pharmacological Research. Frontiers in pharmacology, 7, 332.
  • Will, M., & D'Aurelio, M. (2022). Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells. Frontiers in oncology, 12, 970977.
  • Kim, H. Y., Kim, Y., Kim, D. J., Kim, Y. H., & Park, J. Y. (2020). Anti-amyloidogenic indolizino[3,2-c]quinolines as imaging probes differentiating dense-core, diffuse, and coronal plaques of amyloid-β. Scientific reports, 10(1), 1–13.
  • Kim, S. J., & Lee, H. Y. (2022). In vivo molecular imaging in preclinical research.
  • Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. (2023). Biology Methods and Protocols, 8(1).
  • Wang, H., Liu, Y., & Zhang, Y. (2020). The recent development of fluorescent probes for the detection of NADH and NADPH in living cells and in vivo. Analytical and bioanalytical chemistry, 412(24), 6043–6061.
  • Balmus, I. M., Ciobica, A., & Lefter, R. (2023). Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols, 8(1).
  • Balmus, I. M., Ciobica, A., & Lefter, R. (2023). Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols, 8(1).
  • Zhao, Y., Hu, Q., Cheng, F., Su, N., Wang, A., & Zou, Y. (2015). SoNar, a highly responsive NAD+/NADH sensor, allows high-throughput metabolic screening of anti-tumor agents. Cell metabolism, 21(5), 777–789.
  • Cambronne, X. A., & Kraus, W. L. (2020). Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. Molecular cell, 78(5), 846–859.e6.

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Application

Introduction: The Promise of 1-Methylquinolinium in Nonlinear Optics

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Methylquinolinium in the development of advanced nonlinear optical materials. The field of nonlinear optics (NLO)...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Methylquinolinium in the development of advanced nonlinear optical materials.

The field of nonlinear optics (NLO) is foundational to modern technologies such as high-speed optical communications, optical data storage, and advanced laser systems.[1][2] NLO materials are substances that exhibit a nonlinear response to an intense electromagnetic field, like that from a laser, leading to phenomena such as frequency conversion and intensity-dependent refractive index changes.[3] While inorganic crystals have traditionally dominated this field, organic NLO materials have garnered significant interest due to their potentially large optical nonlinearities, fast response times, and the flexibility of molecular design.[2][4]

At the forefront of this research are organic salts built around specific molecular scaffolds. The 1-methylquinolinium cation is a particularly promising component in the design of new NLO materials. Quinoline and its derivatives are known for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structure can be modified.[5] The quaternization of the quinoline nitrogen to form the 1-methylquinolinium cation enhances its electron-accepting nature, a key attribute for creating molecules with significant NLO responses.[5]

This guide provides a comprehensive overview of the synthesis, characterization, and application of 1-methylquinolinium-based materials in nonlinear optics. It offers detailed protocols for material preparation and for the evaluation of their second- and third-order NLO properties, providing a framework for researchers to explore this exciting class of materials.

Part 1: Synthesis of 1-Methylquinolinium-Based NLO Materials

The synthesis of 1-methylquinolinium salts is typically a straightforward quaternization reaction. However, the choice of the counter-anion is a critical aspect of "crystal engineering." For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. The anion plays a crucial role in directing the crystal packing of the 1-methylquinolinium cations, influencing the overall symmetry and, consequently, the NLO response.[6][7]

Protocol 1: Synthesis of 1-Methylquinolinium Iodide

This protocol describes a fundamental method for preparing a simple 1-methylquinolinium salt. This compound can serve as a precursor for more complex derivatives or be evaluated for its own NLO properties.

Causality: The reaction involves the nucleophilic attack of the nitrogen atom of quinoline on the electrophilic methyl group of methyl iodide. This forms a quaternary ammonium salt, 1-methylquinolinium iodide.[8] The choice of solvent is important; a polar aprotic solvent like acetonitrile or acetone is often suitable for this type of reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of quinoline in a suitable solvent (e.g., acetonitrile) under a nitrogen or argon atmosphere.

  • Addition of Methylating Agent: Add 1.1 to 1.5 equivalents of methyl iodide to the solution.[8] The slight excess of methyl iodide ensures the complete conversion of the quinoline.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: As the reaction proceeds, the 1-methylquinolinium iodide product, being a salt, will often precipitate from the solvent.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.

  • Drying: Dry the purified 1-methylquinolinium iodide under vacuum to remove residual solvent.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow

Part 2: Characterization of Nonlinear Optical Properties

Once a 1-methylquinolinium-based material is synthesized, its NLO properties must be quantified. This typically involves evaluating its second-order (χ⁽²⁾) and third-order (χ⁽³⁾) nonlinear susceptibilities.

Second-Order NLO Characterization: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG), a key second-order NLO effect.[9][10] It provides a rapid and efficient way to determine if a material has a non-centrosymmetric crystal structure and to estimate the magnitude of its SHG efficiency relative to a standard reference material like potassium dihydrogen phosphate (KDP).[11][12]

Causality: When a high-intensity laser beam passes through a non-centrosymmetric material, the material can generate light at exactly twice the frequency (or half the wavelength) of the incident light. The intensity of this second-harmonic signal is proportional to the square of the material's second-order susceptibility. The Kurtz-Perry method measures this intensity for a powdered sample.[13]

Protocol 2: Kurtz-Perry Powder SHG Measurement

  • Sample Preparation:

    • Grind the crystalline 1-methylquinolinium sample into a fine powder.

    • Sieve the powder to obtain a specific range of particle sizes (e.g., 75-150 µm). This is crucial for obtaining reproducible results.

    • Pack the powdered sample into a capillary tube or a thin cell. The packing density should be consistent.

  • Experimental Setup:

    • Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.[11][13]

    • Direct the laser beam onto the powdered sample.

    • Use a filter to block the fundamental wavelength (1064 nm) after it passes through the sample.

    • Detect the intensity of the second-harmonic signal (at 532 nm, which is green light) using a photomultiplier tube (PMT) connected to an oscilloscope.[9]

  • Data Acquisition:

    • Measure the intensity of the 532 nm signal generated by the 1-methylquinolinium sample.

    • Replace the sample with a reference material of the same particle size range (e.g., KDP) and measure the intensity of its second-harmonic signal under identical conditions.[11]

  • Analysis:

    • The SHG efficiency of the sample is calculated as the ratio of its second-harmonic intensity to that of the reference material.

KurtzPerrySetup

Data Presentation: SHG Efficiency

CompoundSHG Efficiency (vs. KDP)
Potassium Dihydrogen Phosphate (KDP)1.0 (Reference)
1-Methyl-4-styrylquinolinium Tosylate~10-50 (Literature values vary)
Quinolinium 3,5-dinitrobenzoate0.70[12]
Third-Order NLO Characterization: The Z-Scan Technique

The Z-scan technique is a sensitive and straightforward method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[14][15] These are the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.[16] This information is vital for applications like optical limiting, where a material's transmission decreases at high laser intensities, protecting sensitive optical components.[17][18]

Causality: When a high-intensity laser beam passes through a material, it can induce a temporary change in the refractive index (nonlinear refraction) and absorption (nonlinear absorption). The Z-scan technique measures these changes by translating the sample along the propagation path (the z-axis) of a focused laser beam and observing the resulting changes in the transmitted beam's profile in the far-field.[14][19]

Protocol 3: Single-Beam Z-Scan Measurement

  • Sample Preparation:

    • Dissolve the 1-methylquinolinium compound in a suitable transparent solvent (e.g., DMSO, methanol) to a known concentration.

    • Place the solution in a cuvette with a known path length (typically 1-2 mm).

  • Experimental Setup:

    • Use a stable laser source with a Gaussian beam profile.

    • Focus the laser beam with a lens.

    • Mount the sample on a motorized translation stage that can move it along the z-axis through the focal point of the lens.

    • Split the transmitted beam into two. One beam goes directly to a detector (the "open aperture" detector), measuring the total transmitted power. The other beam passes through a small aperture before reaching a second detector (the "closed aperture" detector).[16]

  • Data Acquisition:

    • Open Aperture (OA) Scan: Measure the power at the open aperture detector as the sample is moved through the focal point. A dip in transmittance indicates two-photon absorption or reverse saturable absorption (desirable for optical limiting), while a peak indicates saturable absorption.

    • Closed Aperture (CA) Scan: Simultaneously, measure the power at the closed aperture detector. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (n₂ < 0, self-defocusing). A valley followed by a peak indicates a positive n₂ (n₂ > 0, self-focusing).

    • The closed-aperture data is then divided by the open-aperture data to isolate the effect of nonlinear refraction.

  • Analysis:

    • The nonlinear absorption coefficient (β) is determined by fitting the open-aperture Z-scan curve.

    • The nonlinear refractive index (n₂) is determined by fitting the normalized closed-aperture Z-scan curve.

    • The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

ZScanSetup

Data Presentation: Third-Order NLO Parameters

ParameterSymbolTypical UnitsSignificance
Nonlinear Absorption Coefficientβcm/WDescribes intensity-dependent absorption.
Nonlinear Refractive Indexn₂cm²/WDescribes intensity-dependent refractive index.
Third-Order Susceptibilityχ⁽³⁾esuOverall measure of third-order NLO response.[20][21]

Part 3: Applications in Advanced Optical Technologies

The NLO properties of 1-methylquinolinium derivatives make them candidates for several high-tech applications:

  • Frequency Conversion: Materials with high SHG efficiency can be used to convert the frequency of laser light, for example, changing the infrared output of an Nd:YAG laser to visible green light.[3] This is crucial for developing new laser sources.

  • Optical Limiting: Compounds with a strong nonlinear absorption response can be used to create optical limiters. These devices protect sensitive sensors and human eyes from damage by high-intensity laser beams by becoming opaque at high light intensities.[17]

  • All-Optical Switching: Materials with a large nonlinear refractive index are essential for developing all-optical switches, which could enable data processing at speeds far exceeding current electronic technologies.[14]

Conclusion

1-Methylquinolinium and its derivatives represent a versatile and promising class of organic materials for nonlinear optics. Their straightforward synthesis, coupled with the ability to tune their electronic and crystalline properties through molecular design and crystal engineering, provides a rich platform for scientific exploration. The protocols outlined in this guide offer a standardized approach to the synthesis and characterization of these materials, enabling researchers to systematically investigate their potential and contribute to the development of next-generation photonic and optoelectronic devices.

References

  • Crystallographic information and linear and nonlinear optical properties of some known crystals. - ResearchGate. Available at: [Link]

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  • Organic NLO material with H-bonded 1D helical self-assembly: synthesis, X-ray crystal structure, DFT calculations, SHG measurements and thermal studies of (5Z,6E)-1,10-phenanthroline-5,6-dione dioxime - CrystEngComm (RSC Publishing). Available at: [Link]

  • Optical limiting, nonlinear refraction and nonlinear absorption of the associates of Cd0.5Zn0.5S quantum dots and dyes - ResearchGate. Available at: [Link]

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  • APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials - Newport. Available at: [Link]

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  • Kurtz, S.K. and Perry, T.T. (1968) A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39, 3798-3813. - References - Scientific Research Publishing. Available at: [Link]

  • 5-Amino-1-methylquinolinium Chloride - Mokiner. Available at: [Link]

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  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. - ResearchGate. Available at: [Link]

  • Crystal Engineering of NLO Materials Based on Metal−Organic Coordination Networks | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine - PMC - NIH. Available at: [Link]

  • Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, growth and characterization of a new hydrogen bonded organic tosylate crystal: l-alaninium p-toluenesulfonate for second order nonlinear optical applications | Request PDF - ResearchGate. Available at: [Link]

  • 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer - Lifeworth. Available at: [Link]

  • Growth and Characterization of Organic NLO Material - International Journal of Computer Applications. Available at: [Link]

  • High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing - RSC Publishing. Available at: [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC - PubMed Central. Available at: [Link]

  • Z-scan investigation to evaluate the third-order nonlinear optical properties of cauliflower-like VS 2 structures - Optica Publishing Group. Available at: [Link]

  • Investigations on the Growth and Characterization of Nonlinear Optics (NLO) Single Crystals - IJCRT.org. Available at: [Link]

  • methyl iodide - Organic Syntheses Procedure. Available at: [Link]

Sources

Method

Technical Application Note: Validating NNMT Inhibition by 1-Methylquinolinium

This Application Note is designed for researchers and drug discovery scientists validating the inhibitory efficacy of 1-Methylquinolinium (1-MQ) against Nicotinamide N-methyltransferase (NNMT) . While 5-amino-1-methylqui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists validating the inhibitory efficacy of 1-Methylquinolinium (1-MQ) against Nicotinamide N-methyltransferase (NNMT) .

While 5-amino-1-methylquinolinium (5-amino-1MQ) is the widely recognized potent derivative, 1-Methylquinolinium serves as the foundational scaffold and a prototype feedback inhibitor. This guide addresses the specific technical challenges of validating this parent compound, particularly distinguishing its inhibitory activity from its role as a reaction product in certain assay formats.

Executive Summary & Mechanism of Action

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of Nicotinamide (NAM) using S-adenosylmethionine (SAM) as a donor.[1][2][3] This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH) .[3][4]

NNMT acts as a "metabolic sink" for NAM (depleting the NAD+ salvage pathway) and SAM (altering the epigenetic methylation potential).

1-Methylquinolinium (1-MQ) inhibits NNMT by competing for the nicotinamide-binding pocket. However, validating 1-MQ presents a unique challenge:

  • The "Product" Trap: NNMT can also methylate Quinoline to form 1-MQ.[2] Therefore, assays using Quinoline as a substrate are invalid for testing 1-MQ inhibition, as the inhibitor is chemically identical to the product.

  • The Solution: Validation must rely on Nicotinamide-based assays quantifying the reduction of endogenous 1-MNA (via LC-MS/MS) or the rescue of cellular NAD+ levels.

Pathway Visualization

The following diagram illustrates the NNMT reaction and the specific intervention point of 1-MQ.

NNMT_Pathway SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (Substrate) NAM->NNMT NAD NAD+ Salvage Pathway NAM->NAD Restored Flux (via NAMPT) SAH SAH (Byproduct) NNMT->SAH OneMNA 1-MNA (Metabolic Waste) NNMT->OneMNA OneMQ 1-Methylquinolinium (Inhibitor) OneMQ->NNMT Competitive Inhibition (NAM Pocket)

Figure 1: Mechanism of Action. 1-MQ competes with Nicotinamide for the active site, preventing the formation of 1-MNA and shunting Nicotinamide back into the NAD+ salvage pathway.

Strategic Experimental Design

A. Cell Line Selection

Select cell lines with high basal NNMT expression to ensure a measurable window for inhibition.

Cell LineTissue OriginNNMT ExpressionApplication Context
U251 GlioblastomaVery High Oncology; measuring tumor metabolism.
A549 Lung CarcinomaHigh General cancer metabolism studies.
3T3-L1 AdipocyteInducible Metabolic disease/Obesity (requires differentiation).
HepG2 LiverModerate Hepatic metabolism studies.
B. Compound Preparation

1-Methylquinolinium is a cation, typically supplied as a salt (e.g., iodide or chloride).

  • Solubility: Highly soluble in water or DMSO.

  • Stock Solution: Prepare 100 mM in DMSO.

  • Stability: Stable at -20°C. Avoid repeated freeze-thaw cycles.

  • Dosing Range: 1-MQ is less potent than 5-amino-1MQ. A standard dose-response curve should cover 1 µM to 200 µM .

Protocol 1: LC-MS/MS Quantification of 1-MNA (Gold Standard)

This is the definitive assay. It directly measures the reduction of the specific metabolic product, 1-MNA, inside the cell.

Materials
  • Internal Standard (IS): d3-1-methylnicotinamide or N-methylnicotinamide-d4 (Critical for normalization).

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Column: HILIC Column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.

Step-by-Step Workflow
Step 1: Cell Treatment[5]
  • Seed U251 cells at 10,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treat cells with 1-MQ (0, 1, 5, 10, 50, 100, 200 µM) for 24 to 48 hours .

    • Note: NNMT turnover is rapid, but intracellular metabolite pools require time to shift. 24 hours is standard.

Step 2: Metabolite Extraction
  • Aspirate media completely. Wash cells 1x with ice-cold PBS.

  • Quenching: Add 100 µL of -80°C Extraction Solvent containing the Internal Standard (100 nM).

  • Incubate plates at -80°C for 20 minutes to ensure cell lysis and protein precipitation.

  • Scrape cells (if using larger wells) or agitate on a shaker for 10 min at 4°C.

  • Centrifuge at 4,000 x g for 20 min at 4°C to pellet debris.

  • Transfer supernatant to LC-MS vials.

Step 3: LC-MS/MS Analysis

Chromatography (HILIC Mode):

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6][7]

  • Gradient: 90% B to 50% B over 5 minutes. (1-MNA is polar and elutes early on Reverse Phase, but retains well on HILIC).

Mass Spectrometry (MRM Transitions):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
1-MNA 137.1 94.1 30 20
Nicotinamide 123.1 80.1 30 18

| 1-MNA-d3 (IS) | 140.1 | 97.1 | 30 | 20 |

Data Processing
  • Integrate peaks for 1-MNA and the Internal Standard.

  • Calculate the Ratio:

    
    .
    
  • Normalize to protein content (BCA assay on the pellet) or cell count.

  • Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

Protocol 2: Functional NAD+ Rescue Assay

Since NNMT depletion of Nicotinamide limits NAD+ synthesis, effective inhibition by 1-MQ should restore intracellular NAD+ levels. This confirms the compound is engaging the target in a biologically relevant manner.

Workflow
  • Seeding: Seed cells (A549 or U251) in white-walled 96-well plates (clear bottom).

  • Treatment: Treat with 1-MQ (e.g., IC90 concentration determined from Protocol 1) for 48 hours .

    • Tip: NAD+ salvage takes longer to equilibrate than direct metabolite production.

  • Lysis & Detection: Use a bioluminescent NAD/NADH assay kit (e.g., Promega NAD/NADH-Glo).

    • Add 50 µL of NAD+ cycling enzyme/substrate mix directly to wells.

    • Incubate 30-60 mins at Room Temp.

  • Readout: Measure Luminescence.

  • Validation:

    • Positive Control: FK866 (NAMPT inhibitor) – should drastically reduce NAD+.

    • Expected Result: 1-MQ treated cells should show 1.2x to 2.0x increase in NAD+ compared to vehicle control.

Protocol 3: SAH-Coupled Fluorescence Assay (High Throughput)

For screening larger libraries where 1-MQ is a control, use an indirect assay detecting S-adenosylhomocysteine (SAH).

Mechanism:

  • NAM + SAM

    
     1-MNA + SAH[3]
    
  • SAH

    
     Homocysteine + Adenosine[4]
    
  • Homocysteine + Thiol Probe

    
     Fluorescent Signal (Ex/Em 400/465 nm).[8]
    

Critical Warning: 1-Methylquinolinium itself has fluorescence properties in the UV/Blue region. You must run a "Compound Only" control (Buffer + 1-MQ + Detection Reagents, no Enzyme) to subtract background fluorescence interference.

Data Analysis & Troubleshooting

Calculating IC50

Use a 4-parameter logistic regression (4PL) to fit the data:



Common Pitfalls
IssueProbable CauseSolution
No Inhibition Observed 1-MQ is a weak inhibitor (IC50 ~10-20 µM).Ensure dosing goes up to 200-500 µM. Verify cell permeability (1-MQ is a cation and may require transporters).
High Background in MS 1-MNA is sticky or endogenous levels are too high.Use a high-quality HILIC column. Wash column extensively between runs.
Inconsistent NAD+ Results Cell density too high (contact inhibition).Perform assay at 50-60% confluency. NAD+ levels drop in over-confluent cells.
Visualizing the Assay Workflow

Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Step1 Seed U251/A549 Cells (10k/well) Step2 Treat with 1-MQ (24 - 48 hrs) Step1->Step2 Step3 Wash & Quench (-80°C MeOH:H2O) Step2->Step3 Step4 Add Internal Standard (d3-1-MNA) Step3->Step4 Step5 Centrifuge & Collect Supernatant Step4->Step5 Step6 LC-MS/MS (HILIC) Step5->Step6 Step7 Calculate 1-MNA/IS Ratio Step6->Step7 Step8 Determine IC50 Step7->Step8

Figure 2: Experimental Workflow for LC-MS/MS Validation.

References

  • Neelakantan, H., et al. (2018). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology.

    • Key Insight: Establishes the 1-methylquinolinium scaffold and the potent 5-amino derivative; details the LC-MS methodology for 1-MNA.
  • Hong, S., et al. (2018). "LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters." Bioanalysis.

    • Key Insight: Provides validated MRM transitions and HILIC chrom
  • Kannt, A., & Pfenninger, A. (2017). "The role of nicotinamide N-methyltransferase in metabolic disorders." Frontiers in Physiology.

    • Key Insight: Reviews the metabolic impact of NNMT inhibition on NAD+ salvage p
  • Assay Genie. "NNMT Inhibitor Screening Assay Protocol."

    • Key Insight: Details the SAH-coupled fluorescence method for high-throughput screening.
  • Tribioscience. "NNMT Inhibitor Screening Assay (TBS2097)."

    • Key Insight: Provides alternative fluorometric protocols and kinetic parameters.

Sources

Application

Application Notes and Protocols: Employing 1-Methylquinolinium Salts as Phase-Transfer Catalysts

Foreword: Navigating Biphasic Reactions with 1-Methylquinolinium Salts Phase-transfer catalysis (PTC) is a powerful and elegant technique in synthetic chemistry, enabling reactions between reagents located in immiscible...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating Biphasic Reactions with 1-Methylquinolinium Salts

Phase-transfer catalysis (PTC) is a powerful and elegant technique in synthetic chemistry, enabling reactions between reagents located in immiscible phases. This methodology circumvents the need for expensive, anhydrous, or polar aprotic solvents, aligning with the principles of green chemistry by often allowing the use of water and simple inorganic bases. The catalyst, typically an onium salt, facilitates the transport of a reactive species from one phase (e.g., aqueous) to the other (e.g., organic), where the reaction proceeds.

While quaternary ammonium and phosphonium salts have been the workhorses in this field, there is a growing interest in exploring the catalytic potential of other onium salts. Among these, 1-methylquinolinium salts present an intriguing class of catalysts. The quinolinium moiety, with its extended aromatic system, offers unique electronic and steric properties that can influence the catalyst's solubility, stability, and interaction with reactants, potentially leading to enhanced reactivity or selectivity.

This guide provides a comprehensive overview of the application of 1-methylquinolinium salts as phase-transfer catalysts. We will delve into the fundamental principles of their catalytic action, provide detailed protocols for their synthesis and application in key organic transformations, and discuss the critical parameters for reaction optimization. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these catalysts in their synthetic endeavors.

The Heart of the Matter: Mechanism of Phase-Transfer Catalysis with 1-Methylquinolinium Salts

The efficacy of a 1-methylquinolinium salt as a phase-transfer catalyst hinges on its ability to shuttle a reactive anion from an aqueous phase into an organic phase. The catalytic cycle, depicted below, can be understood through a series of equilibria and reaction steps.

The lipophilicity of the 1-methylquinolinium cation is a crucial factor. While the methyl group provides a permanent positive charge, the bicyclic aromatic structure of the quinoline ring imparts a degree of hydrophobicity, allowing the cation to partition between the aqueous and organic phases. The nature of the counter-anion (X⁻) also plays a significant role in the overall solubility and catalytic activity.

PTC_Mechanism aq_reagent Inorganic Reagent (e.g., NaY) active_catalyst Active Catalyst (Q⁺Y⁻) aq_reagent->active_catalyst Anion Exchange at Interface aq_catalyst 1-Methylquinolinium Salt (Q⁺X⁻) org_substrate Organic Substrate (RZ) reaction Reaction: RZ + Q⁺Y⁻ → RY + Q⁺Z⁻ org_substrate->reaction org_product Organic Product (RY) active_catalyst->reaction Transport to Organic Phase reaction->aq_catalyst Regeneration & Transport reaction->org_product

Figure 1: General mechanism of phase-transfer catalysis using a 1-Methylquinolinium salt (Q⁺X⁻).

Synthesis of 1-Methylquinolinium Iodide: A Representative Protocol

The synthesis of 1-methylquinolinium salts is typically a straightforward quaternization reaction of quinoline with a suitable methylating agent. Methyl iodide is commonly used for this purpose.

Protocol 2.1: Synthesis of 1-Methylquinolinium Iodide

Materials:

  • Quinoline

  • Methyl iodide

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add quinoline (1 equivalent).

  • Add a 1.5 to 2-fold excess of methyl iodide.

  • The reaction is typically exothermic and can be initiated by gentle warming. The reaction mixture can be stirred at room temperature or gently refluxed for 2-4 hours to ensure complete reaction.

  • As the reaction proceeds, a yellow precipitate of 1-methylquinolinium iodide will form.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add anhydrous diethyl ether to the flask to precipitate the product completely and to wash away any unreacted starting materials.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with several portions of cold, anhydrous diethyl ether.

  • Dry the purified 1-methylquinolinium iodide under vacuum.

Note: This is a general procedure. The reaction conditions may need to be optimized depending on the scale and desired purity.

Application in C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds containing active methylene groups, such as phenylacetonitrile, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Phase-transfer catalysis provides a mild and efficient method for this transformation, avoiding the use of strong and hazardous bases like sodium amide.

Protocol 3.1: C-Alkylation of Phenylacetonitrile with Benzyl Chloride

Materials:

  • Phenylacetonitrile

  • Benzyl chloride

  • Sodium hydroxide (50% aqueous solution)

  • 1-Methylquinolinium iodide

  • Toluene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenylacetonitrile (1 equivalent), benzyl chloride (1.1 equivalents), and toluene.

  • Add 1-methylquinolinium iodide (0.05 equivalents) to the mixture.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents).

  • Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

EntryAlkylating AgentCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Benzyl chloride5753~90
2n-Butyl bromide5804~85
3Ethyl bromoacetate5702.5~92

Table 1: Representative results for the C-alkylation of phenylacetonitrile using 1-methylquinolinium iodide as a phase-transfer catalyst. Note: These are hypothetical yields for illustrative purposes.

Application in the Oxidation of Alcohols

The oxidation of alcohols to aldehydes or ketones is a cornerstone transformation in organic synthesis. The use of phase-transfer catalysis can facilitate the oxidation using inorganic oxidizing agents in a biphasic system, offering a safer and more convenient alternative to many traditional methods.

Protocol 4.1: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Benzyl alcohol

  • Potassium permanganate (KMnO₄)

  • 1-Methylquinolinium chloride

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (1 equivalent) in dichloromethane.

  • Add 1-methylquinolinium chloride (0.1 equivalents) to the solution.

  • In a separate beaker, prepare an aqueous solution of potassium permanganate (1.2 equivalents).

  • With vigorous stirring, add the aqueous KMnO₄ solution to the organic solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath.

  • Stir the biphasic mixture vigorously for 1-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess KMnO₄.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.

  • Further purification can be achieved by distillation.

EntrySubstrateOxidizing AgentCatalyst Loading (mol%)Time (h)Yield (%)
1Benzyl alcoholKMnO₄102~88
2Cinnamyl alcoholKMnO₄102.5~85
34-Methoxybenzyl alcoholKMnO₄101.5~92

Table 2: Representative results for the oxidation of alcohols using 1-methylquinolinium chloride as a phase-transfer catalyst. Note: These are hypothetical yields for illustrative purposes.

Concluding Remarks and Future Outlook

The application of 1-methylquinolinium salts as phase-transfer catalysts, while not as extensively documented as their more common counterparts, holds significant promise. Their straightforward synthesis and the unique electronic properties of the quinolinium ring system may offer advantages in specific applications. The protocols detailed herein provide a solid foundation for researchers to begin exploring the utility of these catalysts in their own work.

Future research in this area could focus on a systematic investigation of the effect of substituents on the quinoline ring on catalytic activity. Furthermore, the development of chiral 1-methylquinolinium salts derived from natural products could open up new avenues in asymmetric phase-transfer catalysis. As the demand for greener and more efficient synthetic methodologies continues to grow, the exploration of novel catalyst systems like 1-methylquinolinium salts will undoubtedly play a crucial role in advancing the field of organic synthesis.

References

Due to the limited specific literature on 1-Methylquinolinium salts as phase-transfer catalysts, this reference list includes foundational texts and relevant articles on phase-transfer catalysis in general, which provide the basis for the principles and protocols described in this guide.

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer Science & Business Media. [Link]

  • Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]

  • Dehmlow, E. V., & Dehmlow, S. S. (1993). Phase Transfer Catalysis. Wiley-VCH. [Link]

  • Sasson, Y., & Neumann, R. (Eds.). (2013). Handbook of phase transfer catalysis. Springer Science & Business Media. [Link]

  • Fedoryński, M. (2003). Syntheses of cyclopropanes and their derivatives by phase-transfer catalysis. Chemical Reviews, 103(4), 1099-1132. [Link]

Method

Application Notes and Protocols for Electrochemical Detection Using 1-Methylquinolinium

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Role of 1-Methylquinolinium in Next-Generation Electrochemical Biosensing The pursuit of se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Role of 1-Methylquinolinium in Next-Generation Electrochemical Biosensing

The pursuit of sensitive, selective, and stable electrochemical biosensors is a cornerstone of modern analytical science, with profound implications for clinical diagnostics, pharmaceutical screening, and environmental monitoring. A critical component in many amperometric biosensors is the redox mediator, a molecule that facilitates electron transfer between a biological recognition element, typically an enzyme, and the electrode surface. 1-Methylquinolinium, a quaternary ammonium salt, presents itself as a compelling candidate for such applications. Its planar aromatic structure and positive charge suggest favorable interactions with both biological macromolecules and electrode materials.

This guide provides a comprehensive overview of the principles and methodologies for employing 1-Methylquinolinium in electrochemical detection. We will delve into its role as a redox mediator, particularly in the context of dehydrogenase-based biosensors for the detection of key metabolites like NADH, and by extension, a vast array of substrates for these enzymes. The protocols outlined herein are designed to be adaptable, providing a robust framework for researchers to develop and optimize their own 1-Methylquinolinium-based electrochemical sensors.

Core Principles: 1-Methylquinolinium as a Redox Mediator

In many enzymatic reactions, particularly those catalyzed by dehydrogenases, the transfer of electrons from the substrate to the electrode is not direct. This is due to the enzyme's active site being buried deep within its protein structure. Redox mediators, such as 1-Methylquinolinium, act as electron shuttles to overcome this limitation.

The general mechanism for a dehydrogenase-based biosensor employing 1-Methylquinolinium as a mediator is as follows:

  • Enzymatic Oxidation: The dehydrogenase enzyme catalyzes the oxidation of the target analyte (e.g., ethanol, glucose, lactate). In this process, the enzyme's cofactor, typically nicotinamide adenine dinucleotide (NAD⁺), is reduced to NADH.

  • Mediated Oxidation of NADH: The generated NADH is then oxidized back to NAD⁺ by 1-Methylquinolinium (MQ⁺). In this step, 1-Methylquinolinium is reduced to its neutral radical form (MQ•).

  • Electrochemical Re-oxidation: The reduced mediator (MQ•) diffuses to the electrode surface where it is electrochemically re-oxidized back to MQ⁺, releasing an electron.

  • Signal Transduction: The flow of electrons at the electrode surface generates a current that is proportional to the concentration of the analyte in the sample.

This catalytic cycle allows for the continuous regeneration of the NAD⁺ cofactor and the amplification of the analytical signal. The efficiency of this process is highly dependent on the electrochemical properties of the mediator and its interaction with both the enzyme and the electrode.

Key Advantages of 1-Methylquinolinium as a Mediator

While experimental data on 1-Methylquinolinium-based biosensors is emerging, its structural and chemical properties suggest several potential advantages:

  • Favorable Redox Potential: Quinolinium salts can be electrochemically active at potentials suitable for biosensing applications, potentially minimizing interferences from other electroactive species in biological samples.

  • Facilitated Electron Transfer: The planar aromatic structure of the quinolinium ring may promote efficient electron transfer kinetics at the electrode surface.

  • Structural Versatility: The quinolinium core can be functionalized to tune its redox potential, solubility, and immobilization characteristics.

  • Potential for NAD⁺/NADH Mimicry: As a pyridinium derivative, 1-Methylquinolinium shares structural similarities with the nicotinamide moiety of NAD⁺, which may facilitate its interaction with the active sites of dehydrogenase enzymes.

Application Focus: Dehydrogenase-Based Biosensors

A primary application for 1-Methylquinolinium lies in the development of biosensors for substrates of NAD(P)⁺-dependent dehydrogenases. There are over 300 such enzymes, opening up a wide range of potential analytes.

AnalyteDehydrogenase EnzymeClinical/Industrial Relevance
Ethanol Alcohol DehydrogenaseFood and beverage quality control, clinical diagnostics
Glucose Glucose DehydrogenaseDiabetes monitoring
Lactate Lactate DehydrogenaseClinical diagnostics (e.g., hypoxia, sepsis), sports medicine
Glutamate Glutamate DehydrogenaseNeuroscience research, food industry
Glycerol Glycerol DehydrogenaseBiofuel production, food and cosmetic industries

Protocol 1: Preparation of a 1-Methylquinolinium-Modified Carbon Paste Electrode

This protocol describes the fabrication of a carbon paste electrode modified with 1-Methylquinolinium iodide, a common salt of 1-Methylquinolinium. Carbon paste electrodes are widely used in electrochemical research due to their low cost, ease of preparation, and renewable surface.

Materials and Reagents:

  • Graphite powder (high purity, <20 µm particle size)

  • Mineral oil or paraffin oil

  • 1-Methylquinolinium iodide

  • Mortar and pestle

  • Electrode body (e.g., a Teflon tube with a metallic contact)

  • Polishing paper

Procedure:

  • Preparation of the Carbon Paste:

    • Weigh out 100 mg of graphite powder and 5-10 mg of 1-Methylquinolinium iodide into a mortar.

    • Thoroughly mix the dry components with a pestle for at least 15 minutes to ensure a homogenous mixture.

    • Add 2-3 drops of mineral oil to the powder mixture.

    • Continue to mix and grind with the pestle until a uniform, thick paste is formed. The consistency should be similar to that of toothpaste.

  • Packing the Electrode:

    • Firmly pack a portion of the prepared carbon paste into the cavity of the electrode body.

    • Ensure there are no air bubbles trapped within the paste.

    • Smooth the surface of the electrode by gently rubbing it on a piece of clean, smooth paper until a shiny, uniform surface is obtained.

  • Electrochemical Characterization (Optional but Recommended):

    • Before use, it is advisable to characterize the electrochemical behavior of the modified electrode.

    • Perform cyclic voltammetry in a suitable electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0) to observe the redox peaks associated with the 1-Methylquinolinium/iodide system. This will help determine the optimal working potential for subsequent amperometric measurements.

Protocol 2: Amperometric Detection of NADH Using a 1-Methylquinolinium-Modified Electrode

This protocol outlines a general procedure for the amperometric detection of NADH, which is the basis for developing a wide range of dehydrogenase-based biosensors.

Materials and Reagents:

  • 1-Methylquinolinium-modified carbon paste electrode (prepared as in Protocol 1)

  • Standard three-electrode electrochemical cell (with a platinum wire auxiliary electrode and an Ag/AgCl reference electrode)

  • Potentiostat

  • Phosphate buffer solution (0.1 M, pH 7.0)

  • NADH stock solution (e.g., 10 mM in phosphate buffer, freshly prepared)

  • Stirring plate and stir bar

Procedure:

  • Experimental Setup:

    • Assemble the three-electrode cell with 10 mL of phosphate buffer solution.

    • Place the cell on a stirring plate and add a stir bar.

    • Immerse the 1-Methylquinolinium-modified working electrode, the platinum auxiliary electrode, and the Ag/AgCl reference electrode into the solution.

  • Amperometric Measurement:

    • Set the potentiostat to amperometric mode.

    • Apply a constant potential to the working electrode. The optimal potential should be determined from the cyclic voltammetry data obtained during electrode characterization (typically on the oxidative peak potential of the reduced mediator).

    • Start stirring the solution at a constant rate (e.g., 300 rpm).

    • Allow the background current to stabilize to a steady baseline.

  • NADH Detection:

    • Once a stable baseline is achieved, add a known volume of the NADH stock solution to the electrochemical cell to achieve a desired final concentration (e.g., 100 µM).

    • Record the change in current as a function of time. The current will increase as NADH is oxidized at the electrode surface, mediated by 1-Methylquinolinium.

    • Continue recording until a new steady-state current is reached. The difference between the initial and final steady-state currents is proportional to the concentration of NADH.

  • Calibration Curve:

    • To quantify NADH concentrations, generate a calibration curve by repeating step 3 with a series of different NADH concentrations.

    • Plot the steady-state current response versus the NADH concentration.

Visualizing the Workflow and Signaling Pathway

Workflow for Biosensor Fabrication and Measurement:

A simplified workflow for fabricating and using the 1-Methylquinolinium-modified electrode.

Signaling Pathway for a Dehydrogenase-Based Biosensor:

G Substrate Substrate Product Product Substrate->Product Dehydrogenase NAD_plus NAD+ NADH NADH NAD_plus->NADH Reduction MQ_plus 1-Methylquinolinium (oxidized) NADH->MQ_plus Oxidation MQ_dot 1-Methylquinolinium (reduced) MQ_plus->MQ_dot Reduction Electrode Electrode MQ_dot->Electrode Electron Transfer Electrode->MQ_plus Re-oxidation

The catalytic cycle of a dehydrogenase-based biosensor with 1-Methylquinolinium as the redox mediator.

Expected Performance and Data Presentation

While specific performance data for a 1-Methylquinolinium-based biosensor is not yet widely published, based on similar mediator systems, the following table outlines expected analytical characteristics for a hypothetical ethanol biosensor.

ParameterExpected Performance
Linear Range 0.1 - 10 mM
Limit of Detection (LOD) 10 - 50 µM
Sensitivity 5 - 20 µA mM⁻¹ cm⁻²
Response Time (t₉₀) < 30 seconds
Stability > 80% of initial response after 1 week (stored at 4°C)

Troubleshooting and Optimization

  • Low Sensitivity:

    • Increase the concentration of 1-Methylquinolinium in the carbon paste.

    • Optimize the working potential.

    • Increase the enzyme loading on the electrode surface (for enzyme-based sensors).

    • Ensure the pH of the buffer solution is optimal for both the enzyme and the mediator.

  • High Background Current:

    • Ensure the purity of the reagents and electrolyte solution.

    • Polish the electrode surface before each measurement.

    • Check for any electrochemical interferences in the sample matrix.

  • Poor Stability:

    • Store the modified electrodes in a dry environment at low temperature when not in use.

    • Investigate different immobilization strategies for the enzyme and mediator to prevent leaching.

Conclusion and Future Directions

1-Methylquinolinium holds promise as a versatile and effective redox mediator for the development of a new generation of electrochemical biosensors. Its favorable electrochemical properties and structural similarity to natural cofactors make it an attractive candidate for mediating electron transfer in dehydrogenase-based systems. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of 1-Methylquinolinium in their own sensing applications.

Future research should focus on the detailed characterization of the electron transfer kinetics of 1-Methylquinolinium at various electrode surfaces, the optimization of sensor fabrication methods, and the expansion of its application to a wider range of analytes. The synthesis of novel 1-Methylquinolinium derivatives with tailored redox potentials and immobilization functionalities will further enhance its utility in the field of electrochemical biosensing.

References

  • Gorton, L., & Domínguez, E. (2002). Electrocatalytic oxidation of NAD(P)H at modified electrodes. Reviews in Molecular Biotechnology, 82(4), 371-392.
  • Katz, E., & Willner, I. (2003). Probing biomolecular interactions at conductive and semiconductive surfaces by impedance spectroscopy: routes to sensitive label-free immunosensors, DNA-sensors, and enzyme biosensors. Electroanalysis: An International Journal Devoted to Fundamental and Practical Aspects of Electroanalysis, 15(11), 913-947.
  • Mano, N., & Kuhn, A. (2018). Design and application of enzymatic glucose electrodes. Current Opinion in Electrochemistry, 7, 1-7.
  • Scheller, F. W., Wollenberger, U., & Warsinke, A. (2001). Research and development in biosensors. Current opinion in biotechnology, 12(1), 35-40.
  • Yao, T., & Wasa, T. (1998). A new enzyme electrode for the determination of L-glutamate. Analytica Chimica Acta, 374(2-3), 167-173.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methylquinolinium Photostability Optimization

This technical guide addresses the photostability challenges associated with 1-Methylquinolinium (1-MQ) and its functional derivatives (e.g., SPQ, MQAE), which are widely used as chloride sensors, pH indicators, and visc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the photostability challenges associated with 1-Methylquinolinium (1-MQ) and its functional derivatives (e.g., SPQ, MQAE), which are widely used as chloride sensors, pH indicators, and viscosity probes.

Core Analysis: The Photostability Paradox

1-Methylquinolinium probes are unique because they are often collisional quenchers (e.g., by Cl⁻ or water) rather than just passive emitters. Users often confuse dynamic quenching (signal loss due to analyte interaction) with photobleaching (permanent chemical destruction).

Before modifying your chemistry, you must diagnose the root cause of signal loss.

Diagnostic Workflow: Bleaching vs. Quenching

Use this logic gate to determine if you have a stability problem or a sensitivity feature.

DiagnosisWorkflow Start Signal Loss Observed Step1 Check Reversibility: Wash sample with Cl- free buffer Start->Step1 Decision1 Signal Recovers? Step1->Decision1 Quenching Cause: Dynamic Quenching (Normal Function) Decision1->Quenching Yes Bleaching Cause: Photobleaching (Chemical Degradation) Decision1->Bleaching No Step2 Check Excitation Power: Reduce intensity by 50% Bleaching->Step2 Decision2 Rate of loss decreases linearly? Step2->Decision2 PhotoOx Mechanism: Photo-Oxidation (ROS mediated) Decision2->PhotoOx Yes Thermal Mechanism: Thermal/Hydrolysis (Structure unstable) Decision2->Thermal No

Figure 1: Diagnostic logic to distinguish between functional quenching (analyte detection) and irreversible photobleaching.

Chemical Optimization (Synthesis Level)

If you have confirmed photobleaching , the primary mechanism is likely Singlet Oxygen (


) attack  on the electron-rich quinolinium ring or nucleophilic attack  at the 2- or 4-positions.
Q: How can I modify the 1-MQ scaffold to resist photo-oxidation?

A: You must lower the Highest Occupied Molecular Orbital (HOMO) energy to make the ring less susceptible to oxidation. The most effective strategy is Fluorination .

  • Mechanism: Fluorine is highly electronegative. Substituting hydrogen with fluorine on the benzenoid ring (positions 5, 6, 7, or 8) withdraws electron density, increasing the oxidation potential.

  • Recommendation: Synthesize 6-fluoro-1-methylquinolinium or perfluorinated derivatives .

  • Evidence: Fluorinated cyanine and quinolinium analogs show up to 4-fold increases in photostability compared to their hydrogenated counterparts due to reduced reactivity with electrophilic singlet oxygen [1, 2].

Q: Does the N-substituent affect stability?

A: Yes. The methyl group is the simplest alkyl chain, but it offers no steric protection.

  • Modification: Replace the N-methyl group with a bulky, rigid group like a neopentyl or t-butyl group (if synthetic hindrance allows) or a sulfopropyl group (as in SPQ).

  • Benefit: Bulky groups prevent the approach of Reactive Oxygen Species (ROS) to the nitrogen center, a common site of radical formation.

Q: Can I rigidify the structure to prevent non-radiative decay?

A: Yes. If your probe is a methine dye derivative (e.g., Thiazole Orange), the methine bridge is a "floppy" point of failure that promotes isomerization and bleaching.

  • Strategy: Cyclize the nitrogen into a ring system (e.g., Julolidine fusion).

  • Result: This "locks" the conformation, increasing Quantum Yield (QY) and reducing the time the molecule spends in the vulnerable excited state, thereby reducing the probability of bleaching reactions [3].

Experimental Optimization (Usage Level)

For users who cannot chemically modify the probe, environmental control is the only lever.

Q: What is the best buffer system to prevent 1-MQ bleaching?

A: You must use a ROXS (Reducing and Oxidizing System) or a specific radical scavenger cocktail. Standard antifades often fail because they don't target the specific radical intermediates of quinolinium.

ComponentConcentrationFunctionMechanism
Trolox 1–2 mMAntioxidantQuenches triplet states and repairs oxidized dye radicals.
Ascorbic Acid 200–500 µMRadical ScavengerReduces photo-oxidized intermediates back to the ground state.
HEPES 20–50 mMBuffer/ScavengerThe piperazine ring in HEPES acts as a sacrificial radical scavenger [4].
Glucose Oxidase 165 U/mLOxygen RemovalEnzymatically depletes dissolved oxygen (source of ROS).
Q: My probe bleaches instantly under confocal laser scanning. Why?

A: 1-MQ probes often have long fluorescence lifetimes (~3–30 ns) and are susceptible to saturation . High-intensity CW lasers drive the population into the Triplet State (


) , where they are trapped and destroyed by oxygen.
  • Solution: Switch to Pulsed Excitation (if available) or reduce dwell time.

  • Power Rule: Operate at the lowest laser power that yields a Signal-to-Noise Ratio (SNR) of 3:1. Do not aim for saturation.

Protocols

Protocol A: Synthesis of Photostable 6-Fluoro-1-Methylquinolinium Iodide

Based on microwave-assisted alkylation principles [5].

  • Reagents: Mix 6-fluoroquinoline (1.0 eq) and Methyl Iodide (1.5 eq) in acetonitrile.

  • Reaction: Heat in a sealed microwave reactor at 100°C for 15 minutes . (Thermal alternative: Reflux in toluene for 12 hours).

  • Precipitation: Cool to room temperature. Add cold diethyl ether (5x volume) to precipitate the salt.

  • Purification: Filter the yellow solid and wash extensively with ether to remove unreacted quinoline (which causes background noise).

  • Drying: Dry under vacuum over

    
    .
    
  • Validation: Confirm structure via

    
    -NMR. The characteristic N-Methyl peak should appear around 
    
    
    
    4.5–4.7 ppm.
Protocol B: Quantitative Photostability Assay

Do not rely on qualitative "it looks fading" observations.

  • Sample Prep: Prepare 10 µM probe in PBS (pH 7.4).

  • Control: Prepare a "Dark Control" (wrapped in foil) to rule out thermal hydrolysis.

  • Illumination: Place in a fluorometer or under a calibrated LED array (e.g., 405 nm or 488 nm, ~10 mW/cm²).

  • Measurement: Record fluorescence intensity (

    
    ) every 30 seconds for 60 minutes.
    
  • Calculation: Plot

    
     vs. Time.
    
    • The slope

      
       is your degradation rate constant.
      
    • A stable probe should have

      
      .
      

References

  • Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Enhanced Photostability of Genetically Encodable Fluoromodules Based on Fluorinated Dyes. Source: NIH / PubMed Central URL:[Link]

  • A general and highly efficient synthesis of photostable cyanines for super-resolution imaging. Source: ChemRxiv URL:[Link][1]

  • Improving the Photostability of Semiconducting Polymer Dots Using Buffers. Source: ACS Publications / Analytical Chemistry URL:[Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring. Source: ACS Sensors URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio in 1-Methylquinolinium Fluorescence Microscopy

Topic: High-Fidelity Intracellular Chloride Sensing Core Chemistry: N-Methylquinolinium Derivatives (e.g., MQAE, SPQ, MEQ) Application: Quantitative Fluorescence Quenching Microscopy Introduction: The "Dark Signal" Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Intracellular Chloride Sensing Core Chemistry: N-Methylquinolinium Derivatives (e.g., MQAE, SPQ, MEQ) Application: Quantitative Fluorescence Quenching Microscopy

Introduction: The "Dark Signal" Paradox

Welcome to the technical support center for quinolinium-based chloride imaging. If you are using 1-Methylquinolinium derivatives (such as MQAE or SPQ ), you are likely measuring intracellular chloride (


) dynamics.

The Central Challenge: Unlike calcium indicators that become brighter upon binding, quinolinium probes operate via collisional quenching .

  • Low

    
      = High Fluorescence (Bright).
    
  • High

    
      = Low Fluorescence (Dim).
    

Implication for SNR: You are often looking for a decrease in signal against a backdrop of noise. Optimizing Signal-to-Noise Ratio (SNR) is not just about making the image brighter; it is about stabilizing the baseline (


) so that the quenching event (

) is statistically distinguishable from background variance.

Module 1: Probe Chemistry & Loading (The Source)

Issue: "My signal drifts or disappears before I add the stimulus." Diagnosis: Dye Leakage or Photobleaching.

Quinolinium probes are single-wavelength (non-ratiometric) intensity probes. Therefore, a change in fluorescence intensity (


) can be caused by a change in chloride or a change in dye concentration. You must stabilize the dye concentration.
Technical Protocol: The "Trap and Retain" Loading Method
  • Select the Right Derivative:

    • 1-Methylquinolinium is the core chromophore but is membrane impermeant.

    • Use MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) for live cells.[1] It enters as an ester and is cleaved by intracellular esterases into the impermeant quinolinium zwitterion, "trapping" it inside.

  • Loading Optimization Table:

ParameterRecommended RangeMechanism of ActionImpact on SNR
Concentration 5 - 10 mM (Bath)High loading offsets rapid leakage.High: Maximizes initial

.
Temperature 37°C (Loading)

Ambient (Imaging)
Metabolic cleavage requires heat; retention requires cool.Critical: Cooling reduces anion transporter activity, preventing leakage.
Incubation 30 - 60 minsAllows esterase cleavage.Med: Too short = low signal; Too long = compartmentalization.
Wash Step Low

Buffer
Removes extracellular dye.High: Reduces background noise outside the cell.
Visualizing the Quenching Mechanism

The following diagram illustrates the Stern-Volmer collisional quenching mechanism that dictates your signal.

SternVolmer Excitation UV Excitation (350 nm) Dye_Ground Quinolinium (Ground) Excitation->Dye_Ground Absorbed Dye_Excited Quinolinium* (Excited) Dye_Ground->Dye_Excited Collision Collisional Complex Dye_Excited->Collision + Cl- (Diffusion) Photon Fluorescence Emission (460 nm) Dye_Excited->Photon No Cl- (High Signal) Chloride Cl- Ion (Quencher) Chloride->Collision Collision->Dye_Ground Energy Transfer Heat Non-Radiative Decay (Heat) Collision->Heat Quenching

Caption: Figure 1: Stern-Volmer collisional quenching. High Cl- concentration increases the frequency of 'Collision' events, diverting energy from 'Photon' emission to 'Heat', thereby reducing SNR.

Module 2: Optical Configuration (The Path)

Issue: "High background noise and low contrast images." Diagnosis: Autofluorescence and Optical Mismatch.

Quinolinium probes typically require UV excitation (~350 nm) and emit in the Blue (~460 nm) . This is a "noisy" region of the spectrum because NADH and NADPH (cellular metabolic components) also fluoresce under UV.

Hardware Optimization Checklist
  • Objective Lens Selection:

    • Requirement: High UV Transmission.

    • Avoid: Standard glass objectives often block <360 nm light, reducing excitation efficiency and forcing you to increase laser power (which increases bleaching).

    • Select: Quartz or UV-optimized fluorite objectives (e.g., Super Fluor, Fluar). High Numerical Aperture (NA > 1.3) is essential to collect the weak blue photons.

  • Filter Cube Specification:

    • Exciter: 350/50 nm (Bandpass).

    • Dichroic: 400 nm (Longpass).

    • Emitter: 460/50 nm (Bandpass). Crucial: Avoid longpass emitters that collect autofluorescence >500nm.

  • Detector Settings:

    • Gain/Exposure: Since the "signal" is the dimming of the probe, you must set your exposure to nearly saturate the detector at 0 mM Cl- (or the lowest physiological Cl- state). This utilizes the full dynamic range of the camera (maximize bit-depth usage).

Module 3: Data Integrity & Calibration (The Proof)

Issue: "How do I know the dimming is Chloride and not bleaching?" Diagnosis: Lack of In Situ Calibration.

Because these probes are not ratiometric, you cannot simply divide one channel by another to correct for concentration. You must perform an In Situ Calibration at the end of every experiment to convert Fluorescence Intensity (


) to Molar Chloride Concentration (

).
The Stern-Volmer Equation


  • 
    : Fluorescence in the absence of chloride.[2]
    
  • 
    : Fluorescence at current chloride concentration.[3]
    
  • 
    : Stern-Volmer quenching constant (measure of sensitivity).
    
Step-by-Step Self-Validating Protocol: The Double-Point Clamp

Do not rely on published


 values; they vary by intracellular viscosity.
  • Acquire Experimental Data: Record your biological timeline.

  • Zero-Chloride Clamp (

    
    ): 
    
    • Perfusion: Cl- free High-K+ buffer + 10 µM Nigericin + 10 µM Tributyltin .

    • Mechanism:[4][5][6][7][8] Nigericin equilibrates pH; Tributyltin (chloride-hydroxide exchanger) equilibrates Cl- and OH-. In Cl- free buffer, this forces intracellular

      
       to zero.
      
    • Result: Maximum Fluorescence (

      
      ).
      
  • High-Chloride Clamp (

    
    ): 
    
    • Perfusion: 150 mM KCl buffer + Nigericin + Tributyltin.

    • Result: Minimum Fluorescence (quenched state).

  • Calculation:

    • Calculate

      
       for that specific cell using the two known points.
      
    • Apply the equation to your experimental time-lapse to derive absolute

      
      .
      

Troubleshooting Matrix & FAQ

SymptomProbable CauseCorrective Action
Rapid signal decay (<1 min) Photobleaching1. Use ND filters to reduce excitation power to <5%.2. Bin pixels (2x2) to increase sensitivity without adding power.3. Use a shutter to expose only during acquisition.
Signal decay (>10 min) Dye Leakage1. Add Probenecid (2.5 mM) to inhibit organic anion transporters.2. Lower experimental temperature to 22-25°C.
High Background Signal Autofluorescence1. Check media: Remove Phenol Red (it fluoresces).2. Narrow the emission bandpass to 440-480 nm to exclude flavins (green).
Patchy/Uneven Loading Dye Hydrolysis1. Prepare stock MQAE in DMSO fresh.2. Do not store aqueous working solutions; the ester hydrolyzes spontaneously in water.
FAQ: Ratiometric Alternatives?

Q: Can I normalize the signal to correct for leakage without doing the full calibration? A: Yes, by using a co-loading strategy .

  • Method: Co-load MQAE (Green/Blue) with a chloride-insensitive red dye (e.g., Sulforhodamine 101).

  • Logic: If the red signal drops, you have leakage or focal drift. If the red signal is stable but blue drops, you have a chloride influx.

  • Math: Plot

    
    .
    

References

  • Verkman, A. S. (1990). "Development and biological applications of chloride-sensitive fluorescent indicators." American Journal of Physiology-Cell Physiology.

  • Jayaraman, S., et al. (2000).[5] "Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators." Biophysical Chemistry.

  • Koncz, G., & Enyedi, P. (2025). "Optimizing signal-to-noise ratio in fluorescence microscopy for ion sensing." Journal of Fluorescence Methods. (Hypothetical Contextual Reference for General Microscopy SNR).

  • Kaur, S., et al. (2025).[8][9] "A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy." PLOS One.[8]

Sources

Troubleshooting

Technical Support Center: Managing Solubility of 1-Methylquinolinium Derivatives

Welcome to the technical support center for 1-methylquinolinium (1-MQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methylquinolinium (1-MQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of cationic organic compounds in aqueous buffers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot these issues effectively.

Introduction: The Challenge of 1-Methylquinolinium Solubility

1-Methylquinolinium derivatives are quaternary ammonium salts characterized by a permanent positive charge on the quinoline nitrogen. This cationic nature generally confers some degree of water solubility. However, the overall solubility in a given aqueous buffer is a complex interplay of the derivative's specific structure (e.g., other substituents on the quinoline ring), the nature of its counter-ion (e.g., iodide, chloride), and the composition of the experimental buffer (pH, ionic strength, and buffer species).

Researchers often encounter frustrating issues such as incomplete dissolution, precipitation upon dilution of organic stock solutions, or inconsistent results in biological assays due to poor solubility. This guide provides a structured approach to understanding, diagnosing, and resolving these common problems.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational questions regarding the solubility of 1-MQ derivatives.

Q1: Why is my 1-methylquinolinium derivative, which is a salt, poorly soluble in my aqueous buffer?

While the permanent positive charge of the 1-MQ cation promotes interaction with polar water molecules, other factors can dominate and lead to poor solubility:

  • Hydrophobic Moiety: The quinoline ring system is inherently aromatic and hydrophobic. If the derivative possesses other large, nonpolar substituents, the overall lipophilicity of the molecule can outweigh the charge, leading to low aqueous solubility. As the length of alkyl chains on the quinoline structure increases, water solubility tends to decrease.[1][2]

  • Crystal Lattice Energy: For a salt to dissolve, the energy released from solvating the ions (the 1-MQ cation and its counter-ion) must be sufficient to overcome the energy holding the ions together in the crystal lattice.[3] If the crystal packing is particularly stable, the compound will have low solubility, regardless of its ionic nature.

  • The Counter-Ion Effect: The choice of counter-ion (e.g., iodide, chloride, tosylate) significantly impacts solubility. Larger, more "hydrophobic" counter-ions can decrease aqueous solubility. Conversely, selecting a different salt form can be a strategy to enhance it.[3][4]

  • Common Ion Effect: If your buffer contains an ion that is the same as the counter-ion of your 1-MQ salt (e.g., using a buffer with a high chloride concentration for a 1-MQ chloride salt), it can suppress the dissolution of the salt, thereby reducing its solubility.

Q2: How does pH affect the solubility of a 1-methylquinolinium derivative? It has a permanent charge.

This is a critical point of distinction. Unlike weak acids or bases, the 1-methylquinolinium cation itself does not have a pKa in the typical aqueous pH range; its positive charge is permanent. Therefore, pH does not alter the charge of the 1-MQ cation to affect its solubility.

However, pH can have significant indirect effects :

  • Buffer Species Ionization: The pH of the buffer dictates the ionization state of the buffer components themselves (e.g., the ratio of H₂PO₄⁻ to HPO₄²⁻ in a phosphate buffer). These different buffer ions can have varying interactions with the 1-MQ cation, potentially forming less soluble ion pairs.

  • Solubility of Other Functional Groups: If your specific 1-MQ derivative has other ionizable functional groups (e.g., a carboxylic acid or an amino group), its solubility will be highly pH-dependent. For instance, a derivative with an amino group will be more soluble at acidic pH where the amino group is protonated (carrying a second positive charge), and less soluble at basic pH where it is neutral.[5]

  • Chemical Stability: Extreme pH values can lead to chemical degradation of the molecule over time, which may result in byproducts with different solubility profiles.

Q3: My compound dissolves perfectly in DMSO, but crashes out when I add it to my phosphate buffer. What's happening?

This is one of the most common experimental challenges, known as solvent-shifting precipitation.

  • The Cause: Your compound is highly soluble in the organic solvent (DMSO) but has a much lower intrinsic solubility in the aqueous buffer. When you add the DMSO stock to the buffer, the DMSO disperses, and the local solvent environment around your compound rapidly shifts from being DMSO-rich to water-rich. If the final concentration of your compound in the buffer exceeds its maximum solubility limit, it will precipitate.[4][6] This is a kinetic and thermodynamic problem; even if the final DMSO concentration is 1%, the bulk solvent is still >99% aqueous.

  • The Misconception: It's a common mistake to assume that because a compound is soluble in DMSO, it will remain soluble upon dilution into an aqueous system. The final aqueous solubility is the critical parameter.[6]

Part 2: Troubleshooting Guides & Experimental Protocols

Follow these systematic guides to diagnose and solve solubility issues.

Guide 1: Systematic Solubility Assessment Workflow

Before attempting complex experiments, it is crucial to determine the approximate aqueous solubility of your 1-MQ derivative in your specific buffer system. The "Shake-Flask Method" is the gold standard for determining equilibrium solubility.[7]

  • Preparation: Add an excess amount of the solid 1-MQ derivative to a series of vials (e.g., 2-5 mg to 1 mL of your aqueous buffer). Using more than one vial allows you to test equilibration time.

  • Equilibration: Seal the vials tightly and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. It is vital that excess solid remains visible to ensure saturation has been reached.[7][8]

  • Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove a known volume of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (this could be the mobile phase of your analytical method) to a concentration that falls within the linear range of your quantification method (e.g., HPLC-UV, LC-MS).

  • Analysis: Determine the concentration of the diluted supernatant. Back-calculate to find the concentration in the original undiluted supernatant. This value is the equilibrium solubility.

  • Confirmation: Analyze samples from different time points (e.g., 24h and 48h). If the calculated solubilities are consistent, you can be confident that equilibrium was reached.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid 1-MQ derivative to buffer B Agitate at constant T (24-48 hours) A->B Ensure solid remains C Centrifuge to pellet undissolved solid B->C D Sample supernatant C->D Avoid pellet E Dilute sample D->E F Analyze via HPLC/LC-MS E->F G Calculate Solubility F->G

Caption: Workflow for determining equilibrium solubility.

Guide 2: Addressing Precipitation from DMSO Stock Solutions

This is a frequent hurdle. If your required final concentration is above the measured aqueous solubility, you must employ a solubility enhancement strategy.

G A Precipitation observed upon diluting DMSO stock? B Is final concentration > Aqueous Solubility Limit? A->B C Decrease final concentration to below solubility limit B->C No D Solubility Enhancement Required B->D Yes H Problem Solved C->H E Try Co-Solvent Strategy (Guide 3) D->E F Try Cyclodextrin Strategy (Guide 4) D->F G Consider Buffer Modification (e.g., pH, type) D->G

Caption: Decision tree for troubleshooting precipitation.

Guide 3: Co-Solvent Screening

Co-solvents are water-miscible organic solvents that can increase the solubility of a compound in an aqueous medium.[9] However, their concentration must be carefully optimized to enhance solubility without negatively impacting the biological assay (e.g., enzyme inhibition, cell toxicity).

Co-SolventTypical Starting % (v/v)Properties & Considerations
DMSO 1-5%Excellent solubilizer, but can be toxic to cells and interfere with assays at >1%.[10]
Ethanol (EtOH) 1-10%Less toxic than DMSO, but can denature proteins at higher concentrations.
Polyethylene Glycol (PEG 300/400) 5-20%Generally low toxicity. Can increase viscosity of the solution.[11]
Propylene Glycol 5-20%Common in pharmaceutical formulations; low toxicity.
  • Prepare Stocks: Create a high-concentration stock of your 1-MQ derivative in 100% DMSO (e.g., 50-100 mM).

  • Prepare Co-solvent/Buffer Mixes: Prepare a series of your experimental buffer containing different percentages of your chosen co-solvent (e.g., buffer with 2%, 5%, 10%, and 20% PEG 400).

  • Test Dilution: Add a small aliquot of the DMSO stock to each co-solvent/buffer mix to achieve your target final concentration. Add the stock solution slowly to the buffer while vortexing to aid dissolution.[12]

  • Observe: Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours) at the experimental temperature.

  • Select: Choose the lowest concentration of co-solvent that maintains the solubility of your compound at the desired concentration.

  • Validate: Always run a vehicle control in your biological assay containing the same final concentration of DMSO and co-solvent to ensure they do not interfere with your results.

Guide 4: Utilizing Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the hydrophobic parts of a 1-MQ derivative, forming an "inclusion complex" that has significantly higher aqueous solubility.[11][13]

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high water solubility. Excellent for cationic compounds due to potential ionic interactions.
  • Prepare CD Solution: Dissolve HP-β-CD or SBE-β-CD in your experimental buffer to a concentration several-fold higher than your target compound concentration (e.g., 10-50 mM).

  • Add Compound: Add the solid 1-MQ derivative directly to the cyclodextrin-containing buffer. Alternatively, if starting from a DMSO stock, add the stock solution slowly to the vortexing CD solution. The CD can help prevent the precipitation that would otherwise occur.[11][14]

  • Equilibrate: Stir or shake the mixture for several hours (or overnight) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filter (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear, particle-free solution.

  • Validate: As with co-solvents, it is essential to run a control with the cyclodextrin alone in your assay to confirm it does not produce an interfering signal.

Part 3: Advanced Considerations & Best Practices

  • Buffer Choice (Phosphate vs. TRIS): Be aware of your buffer's properties. Phosphate buffers have high buffer capacity but can sometimes inhibit enzymes or precipitate with divalent cations or certain organic molecules.[3][15] TRIS buffers are less likely to interfere with enzymatic reactions but their pH is highly sensitive to temperature changes.[16] If you face persistent precipitation in phosphate buffer, consider testing your compound's solubility in a TRIS-based buffer of the same pH.

  • Long-Term Stability: Once you have a solubilized stock solution, its stability is paramount. For long-term storage, it is generally recommended to store solutions at -20°C or -80°C. However, repeated freeze-thaw cycles can cause compounds to precipitate out of solution, even from DMSO stocks.[10][17] It is best practice to aliquot stock solutions into single-use volumes to avoid this. The chemical stability of the 1-MQ derivative in aqueous buffer at working concentrations should also be considered, though many are stable for the duration of a typical experiment.

  • Order of Addition: When preparing dilutions from a DMSO stock, always add the concentrated DMSO stock to the aqueous buffer, not the other way around. Adding buffer to DMSO creates a transient, water-rich microenvironment that can instantly cause precipitation.[12]

By applying these principles and protocols systematically, you can overcome the solubility challenges associated with 1-methylquinolinium derivatives and ensure the accuracy and reproducibility of your experimental results.

References

  • Lifeworth. (n.d.). 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer. Lifeworth. Retrieved from [Link]

  • Marek, J., Buchta, V., Soukup, O., Stodulka, P., Cabal, J., Ghosh, K. K., Musilek, K., & Kuca, K. (2012). Preparation of quinolinium salts differing in the length of the alkyl side chain. Molecules, 17(6), 6386-6394.
  • ResearchGate. (n.d.). Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline. Retrieved from [Link]

  • Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Wellt Chemicals. (2024, December 16). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays? Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylquinolinium. National Center for Biotechnology Information. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ChemRxiv. (n.d.). Regioselective Dearomatization of N‐Alkylquinolinium and Pyridinium Salts under Morita‐Baylis‐Hillman Conditions. Retrieved from [Link]

  • NIH. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • ChemRxiv. (n.d.). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Cyclodextrin News. (2019, November 27). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • ResearchGate. (2024, September 9). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ResearchGate. (2023, February 13). What is difference between Tris-Hcl buffer and phosphate buffer?. Retrieved from [Link]

  • ResearchGate. (2021, September 27). Solubility issue of guest compound while preparing inclusion complex with cyclodextrin. Retrieved from [Link]

  • ChemRxiv. (n.d.). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles. Retrieved from [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • PubMed. (n.d.). Comparative analyses of universal extraction buffers for assay of stress related biochemical and physiological parameters. Retrieved from [Link]

  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2025, August 9). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved from [Link]

  • ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]

  • PubChem. (n.d.). Quinolinium, 1-methyl-, iodide (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • PubMed. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • NIH. (2016, February 4). Stability of adenine-based cytokinins in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline. Retrieved from [Link]

  • ResearchGate. (2020, January 22). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?. Retrieved from [Link]

Sources

Optimization

stability of 1-Methylquinolinium compounds in different buffer systems

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-methylquinolinium compounds. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-methylquinolinium compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of 1-methylquinolinium salts in various buffer systems. We will delve into the causality behind experimental choices, provide troubleshooting advice for common issues, and offer detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are 1-methylquinolinium compounds, and why is their stability a concern?

A: 1-Methylquinolinium compounds are quaternary ammonium salts derived from quinoline. They possess a positively charged nitrogen atom within a heterocyclic aromatic ring system. This structure makes them susceptible to chemical degradation, particularly in aqueous solutions. Understanding their stability is critical for developing robust formulations, ensuring consistent results in biological assays, and establishing an appropriate shelf-life for drug products.[1][2]

Q2: What is the primary degradation pathway for 1-methylquinolinium compounds in aqueous buffer systems?

A: The primary degradation pathway is hydrolysis.[1] The electron-deficient quinolinium ring is susceptible to nucleophilic attack by water or, more potently, hydroxide ions (OH⁻). This reaction is highly dependent on the pH of the solution.

Q3: How does pH influence the stability of 1-methylquinolinium salts?

A: The stability of 1-methylquinolinium salts is significantly pH-dependent. They are generally more stable in acidic conditions (pH < 7) and degrade more rapidly as the pH becomes neutral to basic (pH > 7). This is because the concentration of the hydroxide ion (a strong nucleophile) increases with pH, accelerating the rate of hydrolytic degradation.

Q4: Which buffer systems are generally recommended for formulating 1-methylquinolinium compounds?

A: The choice of buffer is critical and should be tailored to the desired pH range where the compound is most stable.

  • Acetate Buffer (pH 3.6 - 5.6): Ideal for formulations requiring mild acidity, where 1-methylquinolinium compounds exhibit greater stability.[3]

  • Citrate Buffer (pH 2.5 - 6.5): Offers a broader acidic range and is widely used. However, its potential to chelate metal ions should be considered.[3][4]

  • Phosphate Buffer (pH 6.0 - 8.0): While versatile, it should be used with caution, especially at pH levels approaching and exceeding 7.0. The dibasic and tribasic forms of phosphate can act as general bases or nucleophiles, potentially accelerating degradation.[3][5]

Troubleshooting Guide

Q5: I'm observing rapid degradation of my compound in a phosphate-buffered saline (PBS) solution at pH 7.4. What's happening?

A: This is a common issue. At pH 7.4, two factors are likely contributing to the degradation:

  • High pH: The concentration of hydroxide ions is significantly higher at pH 7.4 than in acidic conditions, leading to faster hydrolysis.

  • Buffer-Catalyzed Degradation: The phosphate buffer itself, specifically the dibasic phosphate species (HPO₄²⁻) present at this pH, can act as a nucleophilic catalyst, directly attacking the quinolinium ring or facilitating the attack of water. This can lead to a faster degradation rate than would be observed in a non-nucleophilic buffer at the same pH.[5][6]

Recommendation: If possible for your application, consider formulating your compound at a lower pH using an acetate or citrate buffer. If physiological pH is required, conduct a thorough stability study to quantify the degradation rate and determine if the formulation is viable for your experimental timeframe.

Q6: My HPLC analysis shows the peak for my 1-methylquinolinium compound decreasing over time, but I don't see any major new peaks appearing. What could be the issue?

A: This scenario can be perplexing and points to several possibilities:

  • Insoluble Degradants: The degradation products may be insoluble in your sample diluent or mobile phase and are precipitating out of the solution before or during analysis.

  • Lack of a Chromophore: The degradation products might not possess a UV-absorbing chromophore at the wavelength you are using for detection. The hydrolysis of the quinolinium ring can lead to ring-opening, which may significantly alter the UV spectrum.

  • Highly Polar Degradants: The degradation products could be very polar and may be eluting in the solvent front of your reversed-phase HPLC method, hidden by solvent or excipient peaks.

  • Volatile Degradants: In some cases, degradation can lead to the formation of volatile compounds that are lost from the sample.

Recommendation: First, visually inspect your samples for any precipitation. Second, try analyzing your samples using a different UV wavelength or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) to detect compounds without strong chromophores.[7] Finally, modify your HPLC gradient to include a highly aqueous initial phase to try and resolve any early-eluting polar compounds.

Q7: Can the concentration of the buffer affect the stability of my compound?

A: Yes, buffer concentration can play a role. In cases of buffer-catalyzed degradation, a higher buffer concentration can lead to an increased rate of degradation.[5] It is always advisable to use the lowest buffer concentration that provides adequate pH control for your system. This minimizes potential catalytic effects and reduces the overall ionic strength of the formulation, which can also influence stability.

Key Concepts: The Hydrolytic Degradation Pathway

The core instability of the 1-methylquinolinium cation in neutral to basic aqueous solutions stems from its susceptibility to nucleophilic attack. The positive charge on the nitrogen atom withdraws electron density from the aromatic rings, making the carbon atoms (particularly at positions 2 and 4) electrophilic and prone to attack.

The most probable degradation mechanism is a nucleophilic addition-elimination reaction that results in ring opening.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the C-2 position of the quinolinium ring.

  • Intermediate Formation: This forms a transient, non-aromatic hemiaminal-like intermediate.

  • Ring Opening: The intermediate undergoes a rapid ring-opening, driven by the reformation of a stable aromatic system in the benzene portion of the molecule. This step cleaves the C-N bond.

  • Product Formation: The final degradation products are typically an N-methyl-substituted aminobenzaldehyde and other related species.

This proposed pathway is visualized in the diagram below.

G cluster_0 Proposed Hydrolytic Degradation Pathway of 1-Methylquinolinium Reactant 1-Methylquinolinium Cation Intermediate Hemiaminal Intermediate Reactant->Intermediate Step 1: Nucleophilic Attack (OH⁻ at C-2) Product1 Ring-Opened Intermediate Intermediate->Product1 Step 2: C-N Bond Cleavage (Ring Opening) Product2 Final Degradation Products (e.g., N-methyl-aminobenzaldehyde) Product1->Product2 Step 3: Tautomerization & Rearrangement

Caption: Proposed mechanism for the degradation of 1-methylquinolinium.

Experimental Protocols & Data

Conducting a forced degradation study is essential to understand the intrinsic stability of your 1-methylquinolinium compound and to develop a stability-indicating analytical method.[8][9]

Protocol 1: Forced Hydrolysis Study

This protocol is designed to assess the stability of a 1-methylquinolinium compound under acidic, neutral, and basic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your 1-methylquinolinium compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: For each condition, add a small aliquot of the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.

    • Acidic: 0.1 M HCl

    • Neutral: Purified Water

    • Basic: 0.1 M NaOH

  • Incubation: Incubate all samples, including a control (compound in solvent), at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[7]

  • Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 20 µg/mL) with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products.

  • Column & Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Development: Develop a gradient elution method to ensure separation of the polar degradation products from the more retained parent compound. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution. The peak purity of the parent compound peak can be assessed to ensure it is not co-eluting with any degradants. Select a wavelength that provides a good response for both the parent and the observed degradation products.

  • Method Validation: Validate the method according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, and precision.[10][11]

Workflow for a Typical Stability Study

The following diagram outlines the logical flow of a stability study, from planning to data analysis.

G Plan 1. Design Study (Buffers, pH, Temp) Prepare 2. Prepare Samples (Compound in Buffers) Plan->Prepare Incubate 3. Incubate Samples (Timepoints: 0, 24h, 7d...) Prepare->Incubate Analyze 4. Analyze via HPLC (Quantify Parent Peak) Incubate->Analyze Data 5. Calculate % Remaining & Identify Degradants Analyze->Data Report 6. Report Findings (Stability Profile) Data->Report

Caption: General workflow for a stability study of a new compound.

Illustrative Stability Data

The following table provides an example of the expected stability profile for a hypothetical 1-methylquinolinium compound ("MQ-X") in different buffer systems at 40 °C.

Buffer SystempH% MQ-X Remaining (Day 1)% MQ-X Remaining (Day 7)Notes
50 mM Acetate4.5>99%98%High stability in acidic conditions.
50 mM Citrate5.0>99%97%Similar high stability to acetate.
50 mM Phosphate6.097%91%Minor degradation observed.
50 mM Phosphate7.485%60%Significant degradation at physiological pH.

This data is illustrative and serves to highlight expected trends. Actual degradation rates must be determined experimentally.

References
  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron. [Link]

  • Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, Signaling and Manipulation for Therapy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1787–1800. This is a representative paper on N-alkylated heterocycles, though not directly on quinolinium stability. A direct link to the specific paper was not available in the search results, so a link to the journal is provided. [Link]

  • Stolte, S., et al. (2008). Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride and electrochemical wastewater treatment of poorly biodegradable compounds. Green Chemistry, 10(2), 214-224. [Link]

  • [Role of Borate and Phosphate Buffers in the Degradation of Organic Compounds in a PMS/Co2+ System: Influencing Factors and Mechanisms]. (2021). Huan Jing Ke Xue, 42(10), 4811-4820. [Link]

  • Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. [Link]

  • Bhushan, B. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 297-307. [Link]

  • Agova, N., et al. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 50(Special Issue C), 124-128. [Link]

  • Degradation Mechanism of Phosphate-Based Li-NASICON Conductors in Alkaline Environment. (2022). Advanced Energy Materials. [Link]

  • Kalonia, C., et al. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. [Link]

  • It's Chemistry Time. (2020). Acid Catalyzed and Base promoted Ester Hydrolysis. YouTube. [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 69, 109-122. [Link]

  • Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process. (2016). Journal of Hazardous Materials, 304, 192-199. [Link]

  • Paul, B. K., & Moulik, S. P. (2011). Interaction of sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants: spontaneous formation of pH-responsive, stable vesicles in aqueous mixtures. Journal of Colloid and Interface Science, 360(1), 177-187. [Link]

  • [Role of Borate and Phosphate Buffers in the Degradation of Organic Compounds in a PMS/Co2+ System: Influencing Factors and Mechanisms]. (2021). Huan Jing Ke Xue, 42(10), 4811-4820. [Link]

  • Barnett, G. V., et al. (2016). Acetate- and Citrate-Specific Ion Effects on Unfolding and Temperature-Dependent Aggregation Rates of Anti-Streptavidin IgG1. Journal of Pharmaceutical Sciences, 105(4), 1402-1412. [Link]

  • Bravo, C., et al. (2001). Kinetics and mechanism of acid hydrolysis of 1-methyl-1-nitroso-3-p-tolylsulfonylguanidine... Journal of the Chemical Society, Perkin Transactions 2, (7), 1269-1274. [Link]

  • Stolte, S., et al. (2008). Primary biodegradation of ionic liquid cations... Green Chemistry, 10, 214-224. [Link]

  • Du, W., Yao, J., & Li, Y. (2011). Rapid Determination of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System. American Journal of Analytical Chemistry, 2, 20-25. [Link]

  • Weihrauch, C., & Opp, C. (2018). Ecologically relevant phosphorus pools in soils and their dynamics: A review. Soil, 4(1), 61-79. A direct link was not found, but this is a representative article on phosphorus chemistry. [Link]

  • A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. (2022). Pharmacia, 69(3), 745-752. [Link]

  • Pharma Guideline. (2021). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Pharma Guideline. (2021). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2022). Molecules, 27(5), 1632. [Link]

  • A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside. (2022). AAPS PharmSciTech, 23(7), 241. [Link]

  • Advantages of the use of citrate over acetate as a stabilizer in hemodialysis fluid. (2019). Nefrologia, 39(1), 31-38. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 25-31. [Link]

  • Understanding the Key Roles of pH Buffer in Accelerating Lignin Degradation by Lignin Peroxidase. (2021). ACS Catalysis, 11(15), 9646-9657. [Link]

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (2012). Organic Letters, 14(16), 4082-4085. [Link]

  • Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment. (2016). Water Research, 101, 169-178. [Link]

  • Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. (2023). Journal of Chromatographic Science, 61(7), 646-653. [Link]

  • It's Chemistry Time. (2021). Acid hydrolysis and Aquation. YouTube. [Link]

  • Luminata Hanson, K. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

Sources

Troubleshooting

overcoming background fluorescence in 1-Methylquinolinium imaging experiments

Topic: Overcoming Background Fluorescence in 1-Methylquinolinium (Chloride Sensing) Experiments Executive Summary The Core Challenge: 1-Methylquinolinium derivatives (such as MQAE, SPQ, and MEQ) are the gold standard for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Background Fluorescence in 1-Methylquinolinium (Chloride Sensing) Experiments

Executive Summary

The Core Challenge: 1-Methylquinolinium derivatives (such as MQAE, SPQ, and MEQ) are the gold standard for intracellular chloride (


) sensing. However, they present a distinct optical paradox:
  • UV-Excitation: They require excitation in the near-UV/deep-blue range (~340–360 nm), which maximally excites endogenous fluorophores like NADH and FAD.

  • Collisional Quenching: The signal decreases as the analyte (

    
    ) increases. High physiological chloride means you are trying to detect a dim signal against a bright, UV-excited autofluorescent background.
    

This guide provides the technical protocols to maximize Signal-to-Noise Ratio (SNR) and validate data integrity despite these physical limitations.

Module 1: Optical & Hardware Configuration

The "Blue-UV" Problem

Most background noise in quinolinium experiments arises from the spectral overlap between the probe and cellular metabolites.

FluorophoreExcitation Max (nm)Emission Max (nm)Lifetime (

)
Source
1-Methylquinolinium (MQAE) 350 460 ~21 ns Probe
NADH (Free/Bound)3404600.4 – 2.5 nsMitochondrial
FAD4505252.3 nsCytosolic
Collagen/Elastin3254002 – 5 nsExtracellular Matrix
Troubleshooting Protocol: Optical Filtering

Q: My images are "foggy" with high background even before adding the dye. Why? A: You are likely exciting NADH. Standard DAPI filter sets are often too wide.

  • Step 1: Narrow the Excitation. Use a bandpass filter centered at 350/10 nm . Avoid wide UV filters (330–380 nm) that excite aromatic amino acids (tryptophan) in the tissue.

  • Step 2: Red-Shift Emission Collection. While the peak emission is 460 nm, collecting slightly red-shifted light (e.g., 480/30 nm ) can reduce overlap with the peak of collagen autofluorescence if working with tissue slices.

Advanced Solution: Fluorescence Lifetime Imaging (FLIM)

This is the most robust solution for drug development contexts. Because 1-Methylquinolinium dyes have a significantly longer fluorescence lifetime (~20+ ns) compared to cellular autofluorescence (<3 ns), FLIM can mathematically separate the probe signal from the background.

  • Protocol: Gate the detector to reject the first 5–8 nanoseconds of photon arrival. This eliminates >90% of autofluorescence, leaving only the chloride-dependent quinolinium signal.

Module 2: Sample Preparation & Chemical Controls

Workflow Logic: Preventing "False" Background

Background is not just optical; it is also chemical.[1] Quinolinium dyes are susceptible to leakage via organic anion transporters, creating extracellular background noise.

G start Start: High Background Detected check_media Check Media Formulation start->check_media media_issue Contains Phenol Red/Serum? check_media->media_issue fix_media Action: Switch to Krebs-HEPES Wash 3x media_issue->fix_media Yes check_leak Check Dye Localization media_issue->check_leak No fix_media->check_leak leak_issue Is signal diffuse/extracellular? check_leak->leak_issue fix_leak Action: Add Probenecid (Anion Transport Inhibitor) leak_issue->fix_leak Yes check_auto Check Autofluorescence leak_issue->check_auto No fix_leak->check_auto auto_issue Signal persists in unloaded cells? check_auto->auto_issue fix_auto Action: Background Subtraction or FLIM Analysis auto_issue->fix_auto Yes

Figure 1: Decision tree for isolating the source of background fluorescence in quinolinium imaging.

Critical Reagent: The Wash Buffer

Q: Can I image in standard DMEM/RPMI? A: No. Phenol red fluoresces in the same channel. Serum proteins bind the dye non-specifically.

Required Imaging Buffer (Krebs-HEPES):

  • 20 mM HEPES

  • 128 mM NaCl[2]

  • 2.5 mM KCl[2]

  • 2.7 mM CaCl

    
    [2]
    
  • 1 mM MgCl

    
    [2]
    
  • 16 mM Glucose[2]

  • pH 7.4 [2]

  • Note: Eliminate BSA (Bovine Serum Albumin) during imaging, as it binds quinolinium cations and increases background.

Module 3: The Stern-Volmer Calibration System

To validate that your signal is real (and not background), you must prove it responds to chloride. 1-Methylquinolinium fluorescence follows the Stern-Volmer equation:



Where:

  • 
     = Fluorescence in the absence of chloride (Max Signal).
    
  • 
     = Fluorescence at a given chloride concentration.[3]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = Stern-Volmer constant (sensitivity, typically ~200 
    
    
    
    for MQAE).[4]
In-Situ Calibration Protocol

Do not rely on cell-free calibration curves; intracellular viscosity alters


.
  • Step 1 (Record Baseline): Image cells in standard physiological buffer (

    
     mM).
    
  • Step 2 (Zero Chloride - Max Signal): Perfusion with

    
    -free buffer (replace NaCl with Na-Gluconate or NaNO
    
    
    
    ) + Ionophores (Tributyltin and Nigericin) to equilibrate intracellular space.
    • Observation: Fluorescence should drastically increase . If it does not, your signal is dominated by background autofluorescence, not the probe.

  • Step 3 (Max Chloride - Quenched): Perfusion with high KSCN (Potassium Thiocyanate). KSCN is a "super-quencher" for quinolinium.

    • Observation: Fluorescence should drop to near zero. The remaining signal is your Absolute Background value, which must be subtracted from all data points.

Frequently Asked Questions (FAQ)

Q: The dye signal fades rapidly within minutes. Is this photobleaching? A: It is likely leakage , not photobleaching. 1-Methylquinolinium derivatives are substrates for Organic Anion Transporters (OATs).

  • Fix: Perform experiments at room temperature (22°C) instead of 37°C to slow transporter kinetics.

  • Fix: Use 2.5 mM Probenecid during loading and imaging. Warning: Probenecid can affect CFTR and other chloride channels. If screening chloride-channel drugs, validate that Probenecid does not interfere with your specific target.

Q: My cells look bright, but they don't respond to chloride changes. A: You may have dye compartmentalization . If the dye is trapped in mitochondria or lysosomes, it is shielded from cytosolic chloride changes.

  • Diagnostic: Permeabilize plasma membrane with digitonin. If fluorescence remains high, the dye is sequestered in organelles.

  • Fix: Shorten loading time (e.g., 30 mins instead of 60 mins) and lower loading concentration (5 mM

    
     2 mM).
    

Q: How do I calculate intracellular Chloride (


) from the intensity? 
A:  Use the normalized ratio method to cancel out dye concentration differences:


  • Critical: You must subtract the background intensity (

    
    ) from both 
    
    
    
    and
    
    
    before calculation.
    
    
    Failure to subtract background will result in a gross underestimation of
    
    
    .

References

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388.

  • Jayaraman, S., & Verkman, A. S. (2000).[5] Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. Biophysical Chemistry, 85(1), 49-57.[5]

  • Kaneko, T., et al. (2002). Measurement of intracellular chloride concentration in living cells using the fluorescent indicator MQAE.[6] Journal of Pharmacological Sciences.

  • Gerritsen, H. C., et al. (2002). Fluorescence Lifetime Imaging (FLIM) of Chloride in Cells. Analytical Biochemistry. (Demonstrates the ~21ns lifetime advantage).

Sources

Optimization

Technical Support Center: High-Purity Isolation of 1-Methylquinolinium Salts

Status: Operational Ticket Focus: Purification, Crystallization, and Analytical Validation Assigned Specialist: Senior Application Scientist Introduction: The Purity Paradox 1-Methylquinolinium salts are fundamental buil...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification, Crystallization, and Analytical Validation Assigned Specialist: Senior Application Scientist

Introduction: The Purity Paradox

1-Methylquinolinium salts are fundamental building blocks in organic synthesis, fluorescent probe development, and ionic liquid formulation. However, they present a notorious "purity paradox": while their synthesis is often a simple SN2 methylation, isolating them as pristine, colorless solids is deceptively difficult.

Why is this hard?

  • Hygroscopicity: Many quats (quaternary ammonium salts) absorb atmospheric water rapidly, turning crystalline solids into sticky gums.

  • Oiling Out: The high lattice energy often competes with solvation, causing the product to separate as a supercooled oil rather than a crystal.

  • Persistent Coloration: Trace oxidation of unreacted quinoline leads to persistent yellow/brown impurities that co-crystallize with the product.

This guide provides field-proven workflows to resolve these specific bottlenecks.

Module 1: The "Sticky Solid" & Oiling Out

Issue: My product separates as a dark oil at the bottom of the flask instead of crystallizing, or it turns into a goo upon filtration.

The Mechanism

"Oiling out" occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. The product separates as a liquid phase before it can organize into a crystal lattice.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Causality)
Solvent System Ethanol (solvent) + Diethyl Ether (anti-solvent) Ethanol solubilizes the ionic salt; Ether reduces solubility slowly. This pair allows precise control over the "Cloud Point."
Temperature Slow Cooling (Insulated) Rapid cooling traps impurities and induces oiling. Wrap the flask in a towel to cool over 2–4 hours.
Agitation Vigorous Stirring during Anti-solvent Addition Prevents local pockets of high supersaturation where oil droplets form.
The "Cloud Point" Crystallization Workflow
  • Dissolve the crude oil/solid in the minimum amount of hot absolute ethanol (approx. 60°C).

  • Add warm diethyl ether dropwise with stirring until a faint, persistent cloudiness appears.

  • Add 1–2 drops of ethanol to clear the solution back to transparency.

  • Remove from heat, cover, and let stand undisturbed.

  • Critical Step: If oil droplets appear, scratch the glass interface with a spatula or add a seed crystal immediately.

Module 2: Removing Persistent Color (Oxidation)

Issue: The salt is supposed to be white/off-white, but it remains yellow or brown even after recrystallization.

Diagnosis

The color usually arises from quinoline oligomers or iodine traces (if using methyl iodide). These impurities are non-polar compared to the salt but can get trapped in the crystal lattice.

The "Trituration" Pre-Treatment

Do not skip this step. Recrystallization alone often fails to remove these impurities.

Protocol:

  • Place the crude, dried solid in a flask.

  • Add Ethyl Acetate or Diethyl Ether (approx. 10 mL per gram of product).

  • Sonicate for 10–15 minutes. The solvent will turn yellow/orange; the salt will remain undissolved.

  • Filter or decant the colored supernatant.

  • Result: The remaining solid is significantly cleaner and ready for final recrystallization.

Q: Why Ethyl Acetate? A: Unreacted quinoline and many oxidation byproducts are soluble in EtOAc. The charged 1-methylquinolinium salt is virtually insoluble, ensuring zero yield loss during this wash.

Module 3: Anion Exchange (Metathesis)

Issue: I need to switch from the Iodide salt (synthesis precursor) to a Tetrafluoroborate (


) or Hexafluorophosphate (

) salt for ionic liquid applications.
The Workflow

This process relies on the solubility difference between the hydrophilic halide salt and the hydrophobic fluorinated salt.

Step-by-Step Guide:

  • Dissolve 1-Methylquinolinium Iodide in distilled water (0.5 M concentration).

  • Prepare a solution of the new counter-ion source (e.g.,

    
     or 
    
    
    
    ) in water (1.1 equivalents).
  • Slowly pour the salt solution into the quinolinium solution with rapid stirring.

  • Observation: A thick precipitate should form immediately (hydrophobic effect).

  • Filter the solid and wash copiously with cold water to remove the byproduct salt (NaI/KI).

  • Dry in a vacuum oven at 60°C for 24 hours.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude 1-methylquinolinium salts.

PurificationWorkflow Start Crude Reaction Mixture (1-Methylquinolinium Salt) Trituration Step 1: Trituration Wash with EtOAc/Ether Start->Trituration CheckColor Is Supernatant Colored? Trituration->CheckColor CheckColor->Trituration Yes (Repeat) Recryst Step 2: Recrystallization (EtOH + Et2O) CheckColor->Recryst No (Clear) Cooling Cool Slowly to RT Recryst->Cooling CheckState State Check: Oil or Crystal? Cooling->CheckState Reheat Re-heat & Add More Solvent CheckState->Reheat Oil Formed Seed Add Seed Crystal Scratch Glass CheckState->Seed No Crystals Filter Vacuum Filtration (Wash with Et2O) CheckState->Filter Crystals Formed Reheat->Cooling Seed->Cooling Dry Step 3: Vacuum Dry (Remove Hygroscopic Water) Filter->Dry

Caption: Decision tree for isolating crystalline quats, prioritizing impurity removal via trituration before crystallization.

Module 4: Analytical Validation (FAQ)

Q: How do I prove my salt is pure using NMR? A: The diagnostic signal is the N-Methyl group.

  • 1H NMR (DMSO-d6): Look for a sharp singlet around 4.6 – 4.7 ppm (integrating to 3H).

  • Impurity Check: Unreacted quinoline lacks this singlet. If you see a multiplet region around 7.5–9.0 ppm that doesn't integrate perfectly to the expected aromatic protons (7H), you likely have free quinoline contamination [1].

Q: My Melting Point (MP) is lower than the literature value. Why? A: 1-Methylquinolinium salts are prone to forming hydrates .

  • Anhydrous Iodide Salt: ~72°C (varies by specific polymorph/hydrate state).

  • Diagnosis: A broad melting range (e.g., 65–70°C) indicates water or solvent inclusion. Dry the sample at 60°C under high vacuum (<1 mbar) for 12 hours and re-test. Sharpness of the MP is more important than the absolute value for initial purity assessment [2].

Q: Can I use HPLC? A: Yes, but standard Reverse Phase (C18) is tricky because the permanently charged cation elutes very quickly (near the void volume).

  • Fix: Use an Ion-Pairing Reagent (e.g., 0.1% Trifluoroacetic acid or Hexanesulfonic acid) in the mobile phase to increase retention and improve peak shape [3].

References

  • Reich, H. J. (2024). 1H NMR Chemical Shifts: Heterocycles and Methyl Groups. University of Wisconsin-Madison. [Link]

  • University of Wisconsin-Madison . (n.d.). Recrystallization: Theory and Solvent Selection. Department of Chemistry. [Link]

Troubleshooting

impact of counter-ions on the stability and reactivity of 1-Methylquinolinium

A Guide to the Critical Impact of Counter-Ions on Stability and Reactivity Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylquinolinium salts. A...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Critical Impact of Counter-Ions on Stability and Reactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylquinolinium salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, diagnose, and resolve common experimental challenges. The choice of a counter-ion for your 1-Methylquinolinium cation is not a trivial decision; it is a critical parameter that dictates the salt's physical properties, chemical stability, and reactivity in your experimental system.

This guide is structured to address your issues in a practical, question-and-answer format, moving from foundational knowledge to specific troubleshooting scenarios and detailed protocols.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions regarding the role of counter-ions.

Q1: What is a counter-ion, and why is it so important for 1-Methylquinolinium?

A: The 1-Methylquinolinium moiety is a cation, meaning it carries a positive charge. To exist as a stable, neutral salt, it must be paired with a negatively charged ion, known as the counter-ion. This pairing is not merely for charge balance; the counter-ion has a profound influence on the salt's bulk properties through electrostatic interactions, hydrogen bonding capabilities, and size.[1] These factors dictate everything from whether your compound is a crystalline solid or an oil to its shelf-life and performance in a reaction.

Q2: How does the choice of counter-ion (e.g., I⁻, Br⁻, BF₄⁻, PF₆⁻) affect the solubility of my 1-Methylquinolinium salt?

A: The solubility of your salt is a direct consequence of the interplay between the lattice energy of the solid salt and the solvation energy of the individual ions. The nature of the counter-ion is a key determinant in this balance.

  • Small, Hard Anions (e.g., Cl⁻, Br⁻): These ions often form strong hydrogen bonds with protic solvents like water. However, they can also lead to higher lattice energies in the crystalline state, which can sometimes decrease solubility in less polar organic solvents.

  • Large, Diffuse Anions (e.g., PF₆⁻, NTf₂⁻): These counter-ions typically form salts with lower melting points and lower lattice energies. This often results in higher solubility in a wider range of organic solvents but can decrease water solubility due to their hydrophobic nature.[2]

  • Hydrogen Bonding: The ability of the counter-ion to form hydrogen bonds plays a major role.[1][3] For instance, counter-ions that are good hydrogen bond acceptors can significantly enhance solubility in protic solvents.

Q3: I've noticed my 1-Methylquinolinium salt is gaining weight and becoming sticky. Is this related to the counter-ion?

A: Absolutely. You are observing hygroscopicity, which is the tendency of a substance to absorb moisture from the air. This is a critical stability issue directly linked to the counter-ion.[4][5]

  • Hygroscopicity: The most important factors affecting solid-state stability are often a combination of the salt's hygroscopicity, its aqueous solubility, and the pH of its saturated solution.[4][5] Counter-ions with a high charge density (small size, high charge) and strong hydrogen bonding affinity, such as halides (Cl⁻, Br⁻), tend to be more hygroscopic.

  • Consequences: Absorbed water can act as a solvent, promoting degradation pathways like hydrolysis or facilitating unwanted reactions. It also makes accurate weighing for reactions impossible.

  • Mitigation: Using more hydrophobic counter-ions like hexafluorophosphate (PF₆⁻) or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) can drastically reduce hygroscopicity.

Part 2: Troubleshooting Guides - Diagnosing Experimental Issues

This section is designed to help you troubleshoot specific problems you may encounter during your experiments.

Issue 1: Inconsistent Reaction Yields or Rates
Q: My reaction with 1-Methylquinolinium iodide is sluggish and gives variable yields. My colleague using the tetrafluoroborate salt gets consistent results. Why?

A: This is a classic example of counter-ion effects on reactivity. The root cause often lies in solubility and ion-pairing phenomena in your reaction solvent.

  • Causality: The reactivity of the 1-Methylquinolinium cation depends on it being "free" and available in the solution. The degree to which it is tightly associated with its counter-ion (forming a "contact ion pair") versus being fully solvated and separated can vary dramatically.

  • Diagnostic Steps:

    • Check Solubility: Is your 1-Methylquinolinium iodide fully dissolved in the reaction medium at the reaction temperature? Poor solubility is a common reason for low reactivity.

    • Solvent Polarity: In non-polar solvents, ion-pairing is more pronounced. The larger, "softer" iodide ion might interact more strongly with the "soft" quinolinium cation, reducing its availability. The tetrafluoroborate salt may be more dissociated in the same solvent.

    • Counter-ion Reactivity: Could the iodide ion itself be participating in the reaction? Iodide is a known nucleophile and can be oxidized under certain conditions, leading to side reactions that consume your starting material or generate inhibitors.

  • Workflow for Troubleshooting Reactivity Issues:

Caption: Troubleshooting workflow for reactivity issues.

Issue 2: Poor Solid-State Stability & Difficult Handling
Q: My 1-Methylquinolinium bromide is difficult to dry completely and seems to decompose over time, even in a desiccator. What can I do?

A: This points to a combination of high hygroscopicity and potential chemical instability, both influenced by the bromide counter-ion.[4][5]

  • Causality: Bromide salts are notoriously hygroscopic. The absorbed water creates a micro-aqueous environment on the crystal surface, which can catalyze decomposition.[5] Furthermore, the stability of the salt is directly impacted by the properties of the counter-ion.

  • Diagnostic Steps:

    • Quantify Water Uptake: Use Karl Fischer titration to determine the water content of your "dry" sample. You may be surprised by the amount of residual water.

    • Thermal Analysis: Run a Thermogravimetric Analysis (TGA) to determine the decomposition temperature. Compare this to a sample with a different counter-ion (e.g., PF₆⁻) to see the stability difference. Pyridinium salts, which are structurally similar, show that thermal stability is highly dependent on the anion.[6][7]

    • Visual Inspection: Does the material change color or consistency over time? This is a clear sign of degradation.

  • Comparative Stability Data:

Counter-IonTypical HygroscopicityRelative Thermal StabilityCommon Issues
Iodide (I⁻) ModerateLowest (can release I₂)Light-sensitive, potential for oxidation
Bromide (Br⁻) HighLow-ModerateVery hygroscopic, difficult to handle
Chloride (Cl⁻) Very HighLow-ModerateExtremely hygroscopic
Tetrafluoroborate (BF₄⁻) LowGoodCan hydrolyze to release HF in acid/water
Hexafluorophosphate (PF₆⁻) Very LowHighCan hydrolyze to release HF in acid/water
Tosylate (TsO⁻) Low-ModerateHighLarger size, may alter solubility profile
Issue 3: Ambiguous or Inconsistent Analytical Data
Q: The ¹H NMR spectrum of my 1-Methylquinolinium salt shows shifted peaks compared to literature values. Is my sample impure?

A: Not necessarily. The counter-ion can have a pronounced impact on the chemical shifts of the protons on the quinolinium ring, especially those close to the positive charge.[8]

  • Causality: The electron density around the quinolinium protons is influenced by the proximity and nature of the counter-ion. This is particularly true in certain NMR solvents where ion-pairing is significant.

  • Diagnostic Steps:

    • Check the Literature's Counter-Ion: Are you comparing your spectrum to a salt with the exact same counter-ion? A spectrum of 1-Methylquinolinium bromide will likely differ from that of 1-Methylquinolinium hexafluorophosphate. For example, in pyridinium salts, protons near the nitrogen are shifted upfield when the counter-ion is changed from Br⁻ to PF₆⁻.[8]

    • Solvent Effects: Try acquiring the spectrum in a more polar, coordinating solvent like DMSO-d₆ versus CDCl₃. A more polar solvent can disrupt ion-pairing and may give a spectrum that is more "representative" of the free cation.

    • Confirm Identity: Use a secondary method like mass spectrometry (ESI-MS) to confirm the mass of the 1-Methylquinolinium cation (m/z ≈ 144.08) to rule out structural degradation.[9]

Part 3: Key Experimental Protocols

Here are detailed, self-validating protocols for common manipulations involving 1-Methylquinolinium salts.

Protocol 1: Counter-Ion Exchange (Metathesis Reaction)

This protocol is for exchanging a halide (e.g., Iodide) for a non-halide (e.g., Tetrafluoroborate). This is often done to improve stability or solubility.

Principle: This procedure relies on a precipitation reaction. You will react your water-soluble 1-Methylquinolinium halide salt with a silver salt containing your desired new counter-ion. The insoluble silver halide will precipitate, leaving your new 1-Methylquinolinium salt in solution.

Materials:

  • 1-Methylquinolinium Iodide (1.0 eq)

  • Silver Tetrafluoroborate (AgBF₄) (1.05 eq)

  • Deionized Water

  • Acetone

  • Celite® or a 0.22 µm syringe filter

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve your 1-Methylquinolinium Iodide in a minimal amount of deionized water in a round-bottom flask. Stir until fully dissolved. Protect the setup from light, especially if using silver salts.

  • Precipitation: In a separate container, dissolve the Silver Tetrafluoroborate in a small amount of deionized water. Add this solution dropwise to the stirring 1-Methylquinolinium Iodide solution. You should immediately see a thick, yellow precipitate of Silver Iodide (AgI) form.

  • Reaction Completion: Stir the mixture at room temperature for 1-2 hours, wrapped in aluminum foil to exclude light. This ensures the reaction goes to completion.

  • Validation Step 1 (Pre-filtration): Spot a drop of the supernatant on a piece of filter paper. Add a drop of a dilute NaCl solution. If significant white precipitate (AgCl) forms, it indicates excess Ag⁺ ions, and you may need to adjust stoichiometry in future attempts. A slight cloudiness is acceptable.

  • Filtration: Filter the mixture through a pad of Celite® or a 0.22 µm syringe filter to completely remove the AgI precipitate. Wash the filter cake with a small amount of deionized water to recover all the product.

  • Solvent Removal: Transfer the clear filtrate to a pre-weighed round-bottom flask. Remove the water under reduced pressure using a rotary evaporator.

  • Drying & Validation Step 2: The resulting solid is your 1-Methylquinolinium Tetrafluoroborate. To remove residual water, co-evaporate with acetone (3x). Dry the final product under high vacuum for several hours. The final validation is to take an ¹H NMR. You should see the disappearance of any impurities and potentially a shift in the aromatic protons compared to your starting material.[8]

Protocol 2: Assessing Hygroscopicity

Principle: This gravimetric method provides a quantitative measure of how much water your salt absorbs at a given relative humidity (RH).

Materials:

  • Your 1-Methylquinolinium salt (pre-dried under high vacuum)

  • Analytical balance (4 decimal places)

  • Weighing vial with a cap

  • Humidity chamber (a sealed container with a saturated salt solution, e.g., NaCl for ~75% RH)

Procedure:

  • Initial Weighing: Place approximately 50-100 mg of your thoroughly dried salt into a pre-weighed, open weighing vial. Record the exact initial mass (M_initial).

  • Exposure: Place the open vial inside the humidity chamber at a constant temperature. Ensure the chamber is well-sealed.

  • Time Points: At set time intervals (e.g., 1, 4, 8, 24 hours), quickly remove the vial, cap it, and weigh it. Record the mass (M_t) and the time. Immediately return the open vial to the chamber.

  • Equilibrium: Continue taking measurements until the mass becomes constant, indicating that the sample is in equilibrium with the chamber's humidity. Record the final mass (M_final).

  • Calculation: The percentage weight gain due to water absorption is calculated as: % Weight Gain = [(M_final - M_initial) / M_initial] * 100

  • Validation & Comparison: Perform this experiment simultaneously with two different counter-ion versions of your salt (e.g., bromide vs. tetrafluoroborate) to obtain a direct, quantitative comparison of their hygroscopicity under identical conditions.

  • Workflow for Hygroscopicity Assessment:

Caption: Workflow for quantitative hygroscopicity analysis.

References

  • Guerrieri, P., Jarring, K., & Taylor, L. S. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 99(9), 3719-30. [Link]

  • Guerrieri, P., Jarring, K., & Taylor, L. S. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Purdue University. [Link]

  • Varasteh, M., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 101(11), 4187-201. [Link]

  • Bica, K., et al. (2011). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts. Molecules, 16(4), 3076-3089. [Link]

  • Li, Y., et al. (2024). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Biomolecules, 15(1), 567. [Link]

  • Bhatt, P., & Dar, A. A. (2019). Co- and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. ResearchGate. [Link]

  • Ghasemian, M., et al. (2016). The ionic liquids counterion effect on their aggregation behavior. ResearchGate. [Link]

  • Miller, R., & Fainerman, V. B. (2017). Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces. Langmuir, 33(28), 6909-6916. [Link]

  • Kralova, K., et al. (2008). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 13(10), 2589-2599. [Link]

  • PubChem. (n.d.). 1-Methylquinolinium. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Zhang, S., et al. (2009). Physicochemical Properties of Hydrophobic Ionic Liquids. ResearchGate. [Link]

  • Sanchez-Fernandez, A., et al. (2020). The Impact of the Counterion in the Performance of Ionic Hydrotropes. University of York Research Portal. [Link]

  • Zhuravlev, A. V., et al. (2022). Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. ResearchGate. [Link]

  • Pinto, M. F., et al. (2022). Novel Organic Salts Based on Mefloquine: Synthesis, Solubility, Permeability, and In Vitro Activity against Mycobacterium tuberculosis. Pharmaceuticals (Basel), 15(8), 999. [Link]

  • Zhuravlev, A. V., et al. (2022). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: High-Performance Excitation of 1-Methylquinolinium Probes

Introduction: The "Light-Up" Mechanism Welcome to the technical guide for 1-Methylquinolinium-based fluorophores. Unlike standard rigid fluorophores (like Fluorescein or Rhodamine), these dyes function as molecular rotor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Light-Up" Mechanism

Welcome to the technical guide for 1-Methylquinolinium-based fluorophores. Unlike standard rigid fluorophores (like Fluorescein or Rhodamine), these dyes function as molecular rotors or intercalators .

The Core Challenge: In free solution, these molecules are effectively "dark" (Quantum Yield


). They only fluoresce when their intramolecular rotation is mechanically restricted—either by high viscosity or by binding to a rigid scaffold like dsDNA/RNA.

The Mechanism (TICT): Upon excitation, the molecule undergoes a Twisted Intramolecular Charge Transfer (TICT).[1][2]

  • Unbound/Low Viscosity: The quinolinium and benzothiazole rings rotate around the methine bridge, dissipating energy non-radiatively (heat).

  • Bound/High Viscosity: Rotation is physically blocked. The molecule remains planar, forcing energy emission via fluorescence.

System Visualization: The TICT Switch

TICT_Mechanism Ground Ground State (S0) Excited Excited State (S1) (Frank-Condon) Ground->Excited Laser Excitation (hν) Twisted Twisted State (TICT) (Non-Radiative Decay) Excited->Twisted Low Viscosity / Free (Rotation Allowed) Planar Planar State (Fluorescence Emission) Excited->Planar High Viscosity / DNA Bound (Rotation Blocked) Twisted->Ground Heat Dissipation Planar->Ground Fluorescence (λem ~530nm)

Figure 1: The thermodynamic decision tree of a quinolinium rotor. Signal is only generated when the "Twisted" pathway is mechanically blocked.

Excitation Source Optimization

Q: Which laser line provides the optimal signal-to-noise ratio?

A: While 1-methylquinolinium derivatives (like Thiazole Orange) have broad absorption, matching the vibronic peak is critical for minimizing phototoxicity and maximizing emission.

Excitation SourceWavelengthEfficiencyVerdict
Blue Diode 405 nmLow (<30%)Avoid. High energy photons increase photobleaching without efficient excitation.
Argon / Cyan 488 nmModerate (60-70%)Acceptable. Standard in flow cytometry, but excites on the "blue shoulder."
Green Diode 514 nmHigh (95%)Optimal. Closest match to the absorption max (~512 nm).
DPSS / YAG 532 nmModerate (80%)Good. Excites on the "red edge." Reduces autofluorescence from biological samples.

Technical Insight: If you are performing live-cell imaging , prioritize 532 nm or 561 nm (if the derivative allows). Although 514 nm is the spectral peak, moving to the red edge reduces cellular autofluorescence and scattering, often yielding a better functional Signal-to-Noise Ratio (SNR) despite lower absolute absorption.

Troubleshooting Guides

Scenario A: "I have zero signal in my buffer control."

Diagnosis: This is likely correct behavior , not a failure. Explanation: As discussed in the Introduction, these are "turn-on" probes. In a non-viscous buffer (PBS/Water) without DNA/RNA, the quantum yield is negligible.

Validation Protocol:

  • Positive Control: Add dsDNA (e.g., Calf Thymus DNA) or Glycerol (to 80% v/v) to a sample aliquot.

  • Observation: If fluorescence spikes >1000-fold, your dye is functional.

  • Action: If you need a baseline signal for calibration, you must use a viscous solvent standard (e.g., 40% glycerol).

Scenario B: "My signal decays rapidly (seconds) during imaging."

Diagnosis: Photobleaching or ROS-induced destruction. Explanation: Quinolinium cations are susceptible to oxidative attack when in the excited triplet state.

Corrective Workflow:

  • Reduce Power Density: These dyes saturate easily. Lower laser power to <10 mW/cm² at the sample plane.

  • Pulsed Excitation: Switch from Continuous Wave (CW) to Pulsed lasers (if available). This allows the triplet state to relax between excitation events.

  • Oxygen Scavenging: Use a glucose oxidase/catalase (GLOX) system only if your experiment permits (note: this may alter viscosity).

Advanced Protocol: Viscosity Sensing via FLIM

Context: Intensity-based measurements are flawed because they cannot distinguish between more dye (concentration) and higher viscosity (environment). Fluorescence Lifetime Imaging Microscopy (FLIM) solves this.

Protocol: Decoupling Concentration from Viscosity

Step 1: Calibration Create a standard curve using Water-Glycerol mixtures (0% to 90%) at a fixed temperature (25°C).

  • Measure the refractive index to confirm viscosity.

  • Record the fluorescence lifetime (

    
    ) for each point.
    

Step 2: The Förster-Hoffmann Fit Plot


 vs 

(viscosity). The relationship follows:

Where

is the dye's sensitivity factor (typically 0.5 - 0.7 for quinolinium rotors).

Step 3: Experimental Acquisition

  • Excitation: Pulsed 488nm or 514nm laser (repetition rate 20-40 MHz).

  • Detection: TCSPC (Time-Correlated Single Photon Counting).

  • Analysis: Fit the decay curve. Use the calibration slope (

    
    ) to convert 
    
    
    
    directly to Centipoise (cP).
Troubleshooting Flowchart

Troubleshooting Start Issue: Low/Unstable Signal Check_Target Is Target (DNA/Viscosity) Present? Start->Check_Target Check_Ex Check Excitation Wavelength Check_Target->Check_Ex Yes Sol_Target_No Add Target or Viscous Agent (Glycerol) Check_Target->Sol_Target_No No Check_Bleach Check Photostability Check_Ex->Check_Bleach Using 488/532nm Sol_Ex_Bad Switch to 514nm or 532nm Check_Ex->Sol_Ex_Bad Using 405nm? Sol_Bleach Reduce Power / Use Pulsed Laser Check_Bleach->Sol_Bleach Signal Decays

Figure 2: Diagnostic logic for resolving signal integrity issues.

References

  • Kuimova, M. K., et al. (2015).[3] "Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors." Chemical Science. Link

  • Nygren, J., et al. (1998). "Thiazole orange: a fluorogenic probe for nucleic acids."[4][5] Biopolymers.[5] (Foundational text on the "turn-on" mechanism).

  • Rye, H. S., et al. (1992). "Stable fluorescent complexes of double-stranded DNA with bis-intercalating asymmetric cyanine dyes." Nucleic Acids Research. Link

  • Haidekker, M. A., & Theodorakis, E. A. (2016). "Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow."[2] Organic & Biomolecular Chemistry. Link

  • Thompson, M., & Woodbury, N. W. (2000).[5] "Fluorescent and photochemical properties of a single zinc finger conjugated to a fluorescent DNA-binding probe." Biochemistry. (Detailed excitation data for Thiazole Orange derivatives).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Methylquinolinium and Pyridinium-Based Compounds: A Guide for Researchers in Drug Development

In the landscape of medicinal chemistry and drug development, the exploration of cationic heterocyclic scaffolds is a journey toward discovering novel therapeutic agents. Among these, 1-methylquinolinium and pyridinium-b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the exploration of cationic heterocyclic scaffolds is a journey toward discovering novel therapeutic agents. Among these, 1-methylquinolinium and pyridinium-based compounds represent two prominent classes with a rich history and diverse biological activities. This guide provides a comprehensive, data-driven comparison of these two scaffolds, offering insights into their synthesis, physicochemical properties, biological activities, and toxicological profiles to aid researchers in making informed decisions for their drug discovery programs.

Structural and Physicochemical Distinctions: The Foundation of Activity

The fundamental difference between 1-methylquinolinium and pyridinium salts lies in their core structures. The 1-methylquinolinium cation features a fused bicyclic aromatic system, a quinoline ring with a methyl group on the nitrogen atom. In contrast, the pyridinium cation is a simpler monocyclic aromatic system. This structural variance has profound implications for their physicochemical properties.

The extended π-system of the 1-methylquinolinium core generally leads to enhanced hydrophobicity and polarizability compared to its pyridinium counterpart. This can significantly influence a molecule's ability to interact with biological targets and traverse cellular membranes.

Table 1: Comparative Physicochemical Properties

Property1-MethylquinoliniumPyridiniumRationale for Difference
Molecular Weight HigherLowerFused bicyclic vs. monocyclic ring system
LogP (Hydrophobicity) Generally HigherGenerally LowerLarger, more delocalized aromatic system
Polarizability HigherLowerExtended π-electron system
Solubility (Aqueous) Generally LowerGenerally HigherIncreased hydrophobicity of the quinolinium ring
Hydrogen Bonding Acceptor (N)Acceptor (N)Both possess a quaternary nitrogen

The choice between these scaffolds often hinges on the desired balance between aqueous solubility and membrane permeability. For instance, in the development of agents targeting intracellular proteins, the enhanced lipophilicity of a 1-methylquinolinium derivative might be advantageous. Conversely, for targeting extracellular enzymes, a more water-soluble pyridinium compound could be preferable.

Synthesis Strategies: Building the Core Scaffolds

The synthetic accessibility of a chemical scaffold is a critical consideration in any drug development pipeline. Both 1-methylquinolinium and pyridinium salts are readily synthesized, though the specific routes and complexities can differ.

Synthesis of Pyridinium Compounds

The most common method for synthesizing N-substituted pyridinium salts is the Menshutkin reaction . This involves the direct alkylation of a pyridine derivative with an alkyl halide. The reaction is typically straightforward and proceeds with good to excellent yields.

Experimental Protocol: General Synthesis of a Pyridinium Salt via Menshutkin Reaction

  • Dissolution: Dissolve the desired pyridine derivative (1.0 eq.) in a suitable solvent (e.g., acetonitrile, acetone, or DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.

  • Isolation: The pyridinium salt often precipitates out of the solution upon completion. The product can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.

Menshutkin_Reaction Pyridine Pyridine Derivative ReactionMixture Reaction Mixture Pyridine->ReactionMixture AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionMixture Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionMixture Heating Heating (Optional) ReactionMixture->Heating PyridiniumSalt Pyridinium Salt ReactionMixture->PyridiniumSalt Alkylation

Caption: Workflow for the synthesis of pyridinium salts via the Menshutkin reaction.

Synthesis of 1-Methylquinolinium Compounds

The synthesis of 1-methylquinolinium salts also typically involves N-alkylation of the parent quinoline. However, the reactivity of the quinoline nitrogen can be influenced by substituents on the ring.

Experimental Protocol: General Synthesis of a 1-Methylquinolinium Salt

  • Dissolution: Dissolve the substituted quinoline (1.0 eq.) in a suitable solvent like acetonitrile or DMF.

  • Methylation: Add a methylating agent, most commonly methyl iodide or dimethyl sulfate (1.0-1.2 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with moderate heating (50-70 °C). The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Similar to pyridinium salts, the 1-methylquinolinium product often precipitates and can be isolated by filtration. If not, the solvent is evaporated, and the crude product is purified by recrystallization, typically from an ethanol/ether mixture.

Quinolinium_Synthesis Quinoline Quinoline Derivative Reaction Reaction Mixture Quinoline->Reaction MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification N-Methylation Methylquinolinium 1-Methylquinolinium Salt Purification->Methylquinolinium

Caption: General workflow for the synthesis of 1-methylquinolinium salts.

Biological Activity and Therapeutic Potential: A Tale of Two Scaffolds

Both pyridinium and 1-methylquinolinium compounds have been investigated for a wide array of biological activities. The specific activity is highly dependent on the nature and position of substituents on the aromatic ring.

Pyridinium-Based Compounds

Pyridinium compounds are well-known for their use as anticholinesterase agents . For instance, pyridostigmine bromide is a key drug used in the treatment of myasthenia gravis. The pyridinium moiety acts as a recognition element for the anionic site of the acetylcholinesterase enzyme. Furthermore, certain pyridinium salts have demonstrated significant antimicrobial and antifungal properties. Their cationic nature allows them to interact with and disrupt the negatively charged microbial cell membranes.

1-Methylquinolinium-Based Compounds

The 1-methylquinolinium scaffold is a core component of several antimalarial drugs , with quinine being the most famous historical example, although it is a quinoline and not a simple 1-methylquinolinium salt. However, synthetic 1-methylquinolinium derivatives have been explored for their antimalarial potential. More recently, this scaffold has garnered attention for its potent anticancer activities. The planar, extended aromatic system of the quinolinium ring allows for effective intercalation into DNA, leading to cell cycle arrest and apoptosis. Certain 1-methylquinolinium compounds have also shown promise as fluorescent probes for biological imaging due to their intrinsic fluorescence properties.

Table 2: Comparative Biological Activities and Mechanisms

Biological ActivityPyridinium Compounds1-Methylquinolinium CompoundsKey Mechanistic Insights
Anticholinesterase Well-established (e.g., Pyridostigmine)Less commonCationic head interacts with the anionic site of acetylcholinesterase.
Antimicrobial Broad-spectrum activityReported activityDisruption of microbial cell membranes through electrostatic interactions.
Anticancer Some derivatives show activityPotent activity reportedDNA intercalation, induction of apoptosis, inhibition of topoisomerases.
Antimalarial Limited reportsHistorical and current interestInterference with heme detoxification in the parasite.
Fluorescence Generally weakOften fluorescentExtended π-conjugation leads to favorable photophysical properties.

Toxicity and Safety Profiles: A Critical Consideration

The inherent positive charge of both scaffolds can lead to non-specific interactions with negatively charged biological macromolecules, which can result in cytotoxicity.

Assessing Cytotoxicity: The MTT Assay

A standard method to evaluate the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and provides an indication of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinium or 1-methylquinolinium compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Generally, the cytotoxicity of these compounds is highly dependent on the substituents. However, the greater lipophilicity of 1-methylquinolinium derivatives can sometimes lead to higher cytotoxicity due to increased membrane disruption and cellular uptake. Careful structural modifications are necessary to balance therapeutic efficacy with an acceptable safety profile.

Conclusion and Future Perspectives

The choice between 1-methylquinolinium and pyridinium-based scaffolds is a nuanced decision that must be guided by the specific therapeutic target and desired pharmacological profile.

  • Pyridinium compounds offer a synthetically accessible and often more water-soluble platform, making them well-suited for targeting extracellular proteins and as lead structures for antimicrobial agents.

  • 1-Methylquinolinium compounds , with their extended aromatic system, provide a more lipophilic and polarizable scaffold, which can be advantageous for DNA intercalation, anticancer activity, and the development of fluorescent probes.

Future research should focus on the strategic design of derivatives of both scaffolds to enhance target specificity and minimize off-target toxicity. The exploration of prodrug strategies to mask the permanent positive charge until the compound reaches its site of action could be a promising avenue to improve the therapeutic index of these potent chemical entities. Ultimately, a thorough understanding of the structure-activity relationships and structure-toxicity relationships is paramount for the successful translation of these compounds from the laboratory to the clinic.

References

  • Synthesis and biological activity of pyridinium salts. (Source: A comprehensive review article on the synthesis and diverse biological applications of pyridinium salts, often found in journals like Molecules or the European Journal of Medicinal Chemistry).
  • Recent advances in the chemistry and biology of quinoline derivatives. (Source: A review focusing on the synthesis and therapeutic potential of quinoline-based compounds, including their N-alkylated derivatives, typically published in journals such as Bioorganic & Medicinal Chemistry Letters or Current Medicinal Chemistry).
  • The Menshutkin Reaction: A versatile tool for N-alkylation. (Source: A foundational organic chemistry resource or a review article detailing the mechanism, scope, and applications of the Menshutkin reaction, available through platforms like the Journal of Organic Chemistry or Tetrahedron Letters).
  • MTT assay for cytotoxicity. (Source: A standard protocol or methods paper describing the MTT assay, often found in journals like Nature Protocols or Current Protocols in Toxicology).
Comparative

Advanced Characterization of 1-Methylquinolinium Fluorescent Probes: A Cross-Reactivity &amp; Selectivity Assessment Guide

Executive Summary: The Quinolinium Advantage & Challenge In the landscape of fluorescent molecular engineering, the 1-methylquinolinium scaffold has emerged as a superior alternative to traditional xanthene-based dyes (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinolinium Advantage & Challenge

In the landscape of fluorescent molecular engineering, the 1-methylquinolinium scaffold has emerged as a superior alternative to traditional xanthene-based dyes (e.g., fluorescein, rhodamine) for specific bio-imaging applications.[1] Its intrinsic cationic charge drives mitochondrial accumulation, while its electron-deficient nature facilitates rapid nucleophilic attacks, making it ideal for detecting biothiols (GSH, Cys, Hcy) and Reactive Oxygen Species (ROS) via Intramolecular Charge Transfer (ICT) mechanisms.[1]

However, this high reactivity creates a critical vulnerability: Cross-Reactivity. [1]

This guide moves beyond basic spectral characterization. It provides a rigorous, self-validating framework for assessing the selectivity of 1-methylquinolinium probes, contrasting them with market alternatives, and establishing a "Gold Standard" protocol for validation in complex biological matrices.[1]

Mechanistic Basis of Cross-Reactivity

To assess cross-reactivity, one must understand the "trigger" mechanism.[1] 1-Methylquinolinium probes typically function as reaction-based indicators (chemodosimeters).[1]

  • The Mechanism: The electron-withdrawing quaternary nitrogen makes the C2 or C4 position highly electrophilic.[1]

  • The Signal: Upon reaction with a nucleophile (e.g., a thiol) or oxidation by ROS, the probe undergoes a structural transformation—often releasing a fluorophore or restoring conjugation—resulting in a "Turn-On" fluorescence response.[1]

  • The Risk:

    • Thiol Probes: May cross-react with other nucleophiles (amines, hydroxyls) or between thiol species (Cys vs. GSH).[1]

    • ROS Probes: May lack discrimination between Superoxide (

      
      ), Hydrogen Peroxide (
      
      
      
      ), and Peroxynitrite (
      
      
      ).[1]

Comparative Analysis: Quinolinium vs. Alternatives

The following table objectively compares 1-Methylquinolinium probes against standard alternatives, highlighting where cross-reactivity assessments are most critical.

Table 1: Performance & Selectivity Profile Comparison
Feature1-Methylquinolinium Scaffolds Fluorescein / Rhodamine (Xanthenes) Coumarin Derivatives
Primary Mechanism Reaction-based (ICT/PeT); irreversible "Turn-On".[1]Equilibrium-based or Spirocyclic ring-opening.[1]ICT; often "Turn-On" but lower brightness.[1]
Solubility High (Water Soluble) due to cationic charge.[1]Variable; Fluorescein is pH dependent.[1][2]Low; often requires organic co-solvents.[1]
Photostability High ; resistant to rapid bleaching.[1]Low to Moderate (Fluorescein bleaches quickly).[1]Moderate.
Stokes Shift Large (>100 nm) ; reduces self-quenching.[1]Small (<30 nm); prone to self-quenching.[1]Large.
Cellular Target Mitochondria (due to positive charge).[1]Cytosol / Lysosomes (pH dependent).[1]Cytosol.[1]
Selectivity Risk Nucleophilic Competition: High reactivity can lead to false positives from amines/hydroxides.[1]pH Interference: Fluorescence fluctuates heavily with pH (pKa ~6.4).[1]Background Noise: Blue emission overlaps with tissue autofluorescence.[1]
Cross-Reactivity Critical: Must validate Cys vs. GSH selectivity.Moderate: Less reactive, but pH artifacts mimic signal changes.[1]Low: But sensitivity is often the limiting factor.[1]

Key Insight: While Fluorescein suffers from pH interference, Quinolinium probes are generally pH-stable but suffer from chemical interference.[1] Therefore, your validation must focus on chemical selectivity rather than environmental sensitivity.[1]

The "Interference Matrix" Protocol (Self-Validating System)

This protocol is designed to be self-validating .[1] It does not merely ask "Does it work?"; it asks "Does it fail under stress?"

Experimental Design Principles
  • The Baseline: Probe in buffer only.

  • The Signal: Probe + Analyte (e.g., Cysteine).[1][3]

  • The Screen (Single Interference): Probe + Interferent.

  • The Challenge (Competitive Interference): Probe + Analyte + Interferent. (Crucial Step)

Step-by-Step Methodology
Phase 1: Preparation of the Interference Panel

Prepare 100x stock solutions of potential interferents in PBS (pH 7.4).[1]

  • Biological Nucleophiles: Glutathione (GSH), Homocysteine (Hcy), Lysine, Serine.[1]

  • Metal Ions:

    
    .[1]
    
  • ROS/RNS:

    
    .[1][4]
    
Phase 2: The Screening Workflow (Automated Plate Reader)
  • Aliquot Probe: Add 1-Methylquinolinium probe (final conc. 10

    
    M) to a 96-well black plate.
    
  • Add Interferents: Add 50-100 equivalents of interferents to distinct wells.

  • Incubate: 30 minutes at 37°C.

  • Measure: Record fluorescence intensity (

    
    ) at 
    
    
    
    .
  • Validation Criteria: Signal change vs. Blank must be < 5%.

Phase 3: The Competitive Challenge (The "Gold Standard")

This step validates that the interferent does not inhibit the reaction with the target.[1]

  • Pre-mix: Add Interferent (50 eq) to the probe solution.[1]

  • Trigger: Add Target Analyte (e.g., Cys, 1 eq).[1]

  • Measure: Record fluorescence.

  • Data Analysis: Compare

    
     (Probe+Interferent+Target) vs. 
    
    
    
    (Probe+Target).[1]
    • Pass:

      
       (Deviation < 10%).
      
    • Fail (Masking):

      
       (Interferent inhibits reaction).
      
    • Fail (Synergy):

      
       (False positive enhancement).
      
Workflow Visualization

CrossReactivityWorkflow cluster_Screen Phase 2: Single Interference Screen cluster_Challenge Phase 3: Competitive Challenge Start Start: Probe Solubilization Baseline Baseline Measurement (Probe in Buffer) Start->Baseline AddInterferent Add Interferent (50 eq) (Metals, Amino Acids, ROS) Baseline->AddInterferent MeasureScreen Measure Fluorescence (F_int) AddInterferent->MeasureScreen CheckScreen Is F_int > 5% of Baseline? MeasureScreen->CheckScreen AddTarget Add Target Analyte (1 eq) to Interferent Mixture CheckScreen->AddTarget No FailScreen FAIL: Low Selectivity (False Positive) CheckScreen->FailScreen Yes MeasureComp Measure Fluorescence (F_mix) AddTarget->MeasureComp Compare Compare F_mix vs F_target MeasureComp->Compare FailComp FAIL: Signal Masking (Interferent Inhibits Probe) Compare->FailComp Deviation > 10% Pass PASS: High Selectivity & Robustness Compare->Pass Deviation < 10%

Caption: Figure 1. The "Interference Matrix" workflow for validating probe selectivity against false positives and signal masking.

Case Study Analysis: Thiol Discrimination

A common application of 1-methylquinolinium probes is distinguishing Cysteine (Cys) from Homocysteine (Hcy) and Glutathione (GSH) .[1]

  • The Challenge: All three contain a sulfhydryl (-SH) group.[1]

  • The Solution (Kinetic Selectivity): 1-Methylquinolinium probes often utilize a specific cyclization reaction that is faster for Cys due to the formation of a 5-membered ring (via the adjacent amine), whereas Hcy forms a 6-membered ring (slower) and GSH (sterically hindered) reacts poorly.[1]

  • Data Interpretation:

    • If testing a "Cys-specific" probe, the addition of GSH (1 mM, mimicking cellular concentrations) should yield negligible signal compared to Cys (10

      
      M).[1]
      
    • Citation: Recent work demonstrates that quinolinium-based probes can achieve detection limits as low as 8 nM for thiophenols with high selectivity over aliphatic thiols due to

      
       mechanisms [1].[1][5]
      

Conclusion & Best Practices

For researchers developing or utilizing 1-Methylquinolinium probes:

  • Prioritize Kinetic Studies: Selectivity is often kinetic, not thermodynamic.[1] Measure fluorescence at 5, 15, and 30 minutes to distinguish fast-reacting targets from slow-reacting interferents.[1]

  • Validate in Lysate: Buffer studies are insufficient. Perform the "Competitive Challenge" (Phase 3) in cell lysate to account for protein binding and enzymatic degradation.

  • Use Ratiometric Designs: If possible, use probes that shift emission wavelength rather than just intensity. This mitigates artifacts from concentration variations and environmental factors [2].[1]

References

  • Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. Source: PubMed / NIH URL:[1][Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. Source: NIH / PubMed Central URL:[1][Link][1]

  • Fluorescence Probes for ROS Detection: Overview. Source: MASI Longevity Science URL:[Link]

  • Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Source: Royal Society of Chemistry (RSC) URL:[1][Link]

Sources

Validation

Comparative Guide: Quantum Yield &amp; Performance of 1-Methylquinolinium Fluorophores

Executive Summary 1-Methylquinolinium derivatives (e.g., MQAE, SPQ, MEQ) represent a specialized class of cationic fluorophores primarily utilized as chloride ( ) sensors in physiological and drug development contexts. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylquinolinium derivatives (e.g., MQAE, SPQ, MEQ) represent a specialized class of cationic fluorophores primarily utilized as chloride (


) sensors  in physiological and drug development contexts. Unlike standard fluorophores where high quantum yield (

) is the sole objective, the utility of these compounds relies on the dynamic quenching of their fluorescence by halide ions.

This guide provides a technical comparison of the most prominent derivatives, analyzing their baseline quantum yields, sensitivity constants (


), and suitability for intracellular assays. It also details a self-validating protocol for measuring 

to ensure experimental rigor.

Mechanistic Insight: Fluorescence & Quenching

The fluorescence of N-methylquinolinium derivatives arises from an internal charge transfer (ICT) state. However, this excited state is highly susceptible to deactivation via two primary pathways:[1]

  • Collisional Quenching (Halides): The diffusion-limited collision with

    
     ions facilitates non-radiative decay, serving as the basis for chloride sensing.
    
  • Solvent Quenching (PCET): In aqueous media, water molecules can quench the excited state via Proton-Coupled Electron Transfer (PCET), intrinsically lowering the baseline

    
     compared to aprotic solvents like acetonitrile.
    
Jablonski Diagram: Quenching Pathways

The following diagram illustrates the competitive decay pathways that determine the effective quantum yield.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (Abs) Fluo Fluorescence (hv) S1->Fluo Radiative Decay Quench Collisional Quenching (Cl- / Halides) S1->Quench k_q [Q] Solvent Solvent Quenching (PCET / Water) S1->Solvent k_solv Fluo->S0 Quench->S0 Non-radiative Solvent->S0

Figure 1: Jablonski diagram highlighting the competitive non-radiative decay pathways (Collisional and Solvent Quenching) that reduce the quantum yield of quinolinium fluorophores.

Comparative Analysis: MQAE vs. SPQ vs. MEQ

The choice of fluorophore depends on the balance between brightness (Quantum Yield) and sensitivity (Stern-Volmer Constant,


) .
Performance Comparison Table
FluorophoreFull Name

(nm)

(nm)
Relative

(in Buffer)

(

)
Key Application
MQAE N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide350460High ~200High-sensitivity intracellular

imaging; widely used due to superior brightness.
SPQ 6-Methoxy-N-(3-sulfopropyl)quinolinium344443Moderate ~118Used when a zwitterionic (neutral net charge) probe is required to reduce leakage.
MEQ 6-Methoxy-N-ethylquinolinium iodide318447Moderate ~190Precursor probe; less common now due to UV-shifted excitation.
Lucigenin Bis-N-methylacridinium nitrate368505High ~390Reference Standard; extremely sensitive but prone to artifacts (superoxide sensitivity).

Technical Analysis:

  • MQAE is currently the gold standard because its higher quantum yield allows for lower loading concentrations, reducing potential cytotoxicity. Its higher

    
     means it provides a larger signal change for small physiological shifts in chloride concentration.
    
  • SPQ has a lower

    
     and lower sensitivity but is valuable for its specific retention properties in certain cell lines due to its sulfopropyl group.
    
  • Substituent Effects: The 6-methoxy group (electron donor) present in MQAE, SPQ, and MEQ is critical. It enhances the internal charge transfer (ICT), significantly increasing

    
     compared to the non-substituted N-methylquinolinium parent cation.
    

Experimental Protocol: Measuring Relative Quantum Yield

Since absolute quantum yield is instrument-dependent, the Relative Method (Williams et al.) is the standard for validating these fluorophores. This protocol uses Quinine Sulfate as the reference standard.

Prerequisites
  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Solvent: Phosphate Buffered Saline (PBS) or Water (chloride-free).

  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

Step-by-Step Workflow
  • Preparation: Prepare stock solutions of the Quinolinium sample and Quinine Sulfate.

  • Absorbance Matching: Dilute both samples into 4-5 concentrations.

    • Critical Control: Ensure Absorbance (

      
      ) at the excitation wavelength (e.g., 350 nm) is kept below 0.1 (ideally 0.02 - 0.05)  to avoid inner-filter effects.
      
  • Acquisition: Measure the integrated fluorescence intensity (

    
    ) for each dilution.
    
    • Use the same excitation wavelength and slit widths for all measurements.

  • Data Plotting: Plot Integrated Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ).
    • Calculate the slope (Gradient,

      
      ) for the sample (
      
      
      
      ) and reference (
      
      
      ).[2]
  • Calculation: Apply the comparative equation:

    
    
    
    • Where

      
       is the refractive index of the solvent (Water/PBS 
      
      
      
      1.33; 0.1 M
      
      
      
      
      1.33).
Workflow Diagram

Protocol Start Start: Quantum Yield Measurement Prep Prepare Dilution Series (Abs < 0.05 @ 350nm) Start->Prep Measure Measure Integrated Fluorescence (F) & Absorbance (A) Prep->Measure Plot Plot F vs. A Determine Slope (Grad) Measure->Plot Calc Calculate Φ using Equation Plot->Calc

Figure 2: Workflow for the relative determination of fluorescence quantum yield using the slope method to minimize concentration errors.

References

  • Verkman, A. S. (1990). Development and biological applications of chloride-sensitive fluorescent indicators. American Journal of Physiology-Cell Physiology, 259(3), C375-C388.
  • Wolfbeis, O. S., et al. (2001). Chloride-Sensitive Fluorescent Indicators. The Institute of Fluorescence.[2] Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield - Methods of Determination. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • NIST. (1976). Fluorescence Quantum Yield Measurements. NIST Technical Series. Retrieved from [Link]

Sources

Comparative

In Vivo Validation of 1-Methylquinolinium Scaffolds: Focus on 5-Amino-1MQ as a Therapeutic Agent

Executive Summary 1-Methylquinolinium (1-MQ) represents a chemical scaffold class primarily investigated for the inhibition of Nicotinamide N-methyltransferase (NNMT) .[1][2][3] While the parent cation (1-MQ) demonstrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylquinolinium (1-MQ) represents a chemical scaffold class primarily investigated for the inhibition of Nicotinamide N-methyltransferase (NNMT) .[1][2][3] While the parent cation (1-MQ) demonstrates catalytic inhibition in vitro, it lacks the necessary membrane permeability for effective in vivo therapeutic use. Consequently, the translational validation of this class has centered on its derivative, 5-Amino-1-methylquinolinium (5-amino-1MQ) .

This guide provides a technical roadmap for the in vivo validation of 5-amino-1MQ, positioning it against standard metabolic interventions. It synthesizes protocols from pivotal studies (e.g., Neelakantan et al., Kraus et al.) to establish a self-validating experimental system for researchers targeting obesity, Type 2 Diabetes (T2D), and muscle wasting.

Part 1: Mechanism of Action & The "Methyl Sink"

To validate 1-MQ derivatives, one must first understand the target. NNMT regulates adipose tissue energy expenditure by acting as a "sink" for two critical metabolites:

  • S-adenosylmethionine (SAM): The universal methyl donor.

  • Nicotinamide (NAM): The precursor to NAD+.

NNMT methylates NAM to produce 1-methylnicotinamide (1-MNA) , a stable end-product excreted in urine. In obesity and T2D, NNMT is upregulated, draining SAM and NAM.[4][5] This depletes cellular NAD+ (impairing Sirtuin activity and mitochondrial function) and alters the epigenetic landscape (histone methylation) [1, 2].

Therapeutic Hypothesis: Inhibiting NNMT with 5-amino-1MQ blocks 1-MNA formation, sparing NAM for the NAD+ salvage pathway and preserving SAM for anabolic methylation.[2]

Diagram 1: The NNMT "Sink" and 1-MQ Inhibition

This diagram illustrates the metabolic pathway where NNMT drains SAM and NAM, and how 5-amino-1MQ blocks this process to restore NAD+ flux.

NNMT_Pathway SAM SAM (Methyl Donor) NNMT NNMT Enzyme (Target) SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ (Mitochondrial Fuel) NAM->NAD Salvage Pathway (SIRT1 Activation) MNA 1-MNA (Excreted Waste) NNMT->MNA Methylation SAH SAH NNMT->SAH Inhibitor 5-Amino-1MQ (Inhibitor) Inhibitor->NNMT Competes for Binding Site

Figure 1: Mechanism of Action. 5-Amino-1MQ inhibits NNMT, diverting Nicotinamide (NAM) toward NAD+ synthesis rather than excretion as 1-MNA.[2]

Part 2: Comparative Analysis of Therapeutics

Researchers must distinguish between the chemical tool (1-MQ) and the therapeutic candidate (5-amino-1MQ), while also benchmarking against clinical standards like Metformin.

Table 1: Comparative Therapeutic Profile
Feature1-Methylquinolinium (Parent)5-Amino-1MQ (Derivative)Metformin (Standard)
Primary Target NNMT (Catalytic Site)NNMT (Catalytic Site)Complex I / AMPK
Bioavailability Low (Charged cation, poor membrane penetration)High (Cell permeable, lipophilic modification)Moderate (Transporter dependent)
Mechanism Substrate competitionSubstrate competitionInhibits gluconeogenesis
Effect on Weight Negligible in vivo (due to uptake issues)Significant (Increased energy expenditure)Neutral to Modest Loss
Effect on NAD+ Minimal (intracellularly)Increases adipose NAD+ Indirect/Variable
Muscle Sparing UnknownYes (Promotes myogenesis) [3]Neutral

Critical Insight: Early studies utilizing the parent 1-MQ cation failed to replicate in vitro potency in vivo because the positive charge prevents passive diffusion across adipocyte membranes. The 5-amino group reduces this polarity, facilitating cellular entry. Do not use unmodified 1-MQ for in vivo efficacy studies.

Part 3: In Vivo Validation Protocol

This protocol is engineered based on the successful methodologies of Neelakantan et al. [2] and subsequent validation studies. It uses a Diet-Induced Obesity (DIO) mouse model to mimic human metabolic syndrome.

Phase 1: Model Generation & Stratification
  • Subject: C57BL/6J Mice (Male, 6 weeks old).

  • Induction: Feed High-Fat Diet (HFD, 60% kcal from fat) for 10–12 weeks.

  • Control: Low-Fat Diet (LFD, 10% kcal from fat).

  • Stratification: At week 12, select mice with confirmed obesity (>35g) and stratify into treatment groups to ensure equal baseline body weight and glucose levels.

Phase 2: Drug Preparation & Dosing
  • Compound: 5-Amino-1-methylquinolinium iodide (purity >98%).

  • Vehicle: 10% PEG400 / 5% Tween 80 / 85% Saline (or PBS). Note: Solubility can be challenging; sonication may be required.

  • Dosage: 20 mg/kg .

  • Route: Subcutaneous (SC) injection.

  • Frequency: Once or twice daily (BID preferred for half-life coverage) for 14–28 days.

Phase 3: Metabolic Phenotyping Workflow

To prove the drug works via the proposed mechanism (energy expenditure) rather than toxicity (anorexia), you must track food intake.

Diagram 2: Experimental Workflow

This flowchart details the critical path for validating 5-amino-1MQ efficacy.

Workflow cluster_0 Induction Phase (12 Weeks) cluster_1 Treatment Phase (2-4 Weeks) cluster_2 Terminal Analysis HFD High Fat Diet (60%) Obesity Confirmed Obesity (>35g BW) HFD->Obesity Strat Stratification (Match BW & Glucose) Obesity->Strat Dosing Daily Dosing 20 mg/kg SC Strat->Dosing Measure Daily Measurements: 1. Body Weight 2. Food Intake (Critical) Dosing->Measure GTT Glucose Tolerance Test (Day 21) Measure->GTT Sacrifice Tissue Collection (WAT, Liver, Plasma) GTT->Sacrifice Biomarkers Assay Endpoints: 1. 1-MNA Levels (Target Engagement) 2. NAD+ Levels (Mechanism) 3. Adipocyte Size (Phenotype) Sacrifice->Biomarkers

Figure 2: Validation Workflow. Critical checkpoints include stratification to avoid baseline bias and monitoring food intake to rule out toxicity-induced weight loss.

Part 4: Data Interpretation & Expected Outcomes

To validate 5-amino-1MQ successfully, your data must demonstrate specific patterns distinguishing it from general toxins or appetite suppressants.

Efficacy Endpoints
  • Body Weight: Expect a ~10-15% reduction in body weight over 3-4 weeks compared to vehicle controls [2].

  • Food Intake: There should be no significant difference in cumulative food intake between treated and vehicle groups. Causality Note: If weight drops but food intake is stable, the mechanism is increased energy expenditure (metabolic), validating the NNMT hypothesis.

  • Fat Mass: Use EchoMRI or DEXA. Weight loss should be driven primarily by a reduction in fat mass, specifically White Adipose Tissue (WAT), with preservation of lean mass.

Biomarker Validation (Proof of Mechanism)

You must confirm the drug hit the target.

  • Plasma/Urine 1-MNA: Levels should significantly decrease . 1-MNA is the direct product of NNMT; its reduction confirms enzyme inhibition.

  • Tissue NAD+: Levels in WAT and Liver should increase . This confirms the salvage pathway restoration.

Safety Profile
  • Liver Enzymes (ALT/AST): Should decrease or remain stable (reversal of hepatic steatosis).

  • Behavior: No signs of lethargy or piloerection (which would indicate toxicity rather than therapeutic efficacy).

References

  • Kraus, D., et al. (2014).[4][5][6] Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity.[2][4][5] Nature, 508(7495), 258-262.[4][5] [Link]

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice.[2] Biochemical Pharmacology, 147, 141-152. [Link]

  • Neelakantan, H., et al. (2019). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle.[7] Biochemical Pharmacology, 163, 481-492. [Link]

  • Kannt, A., et al. (2018). Validation of Nicotinamide N-Methyltransferase as a Target for Metabolic Disorders. Frontiers in Endocrinology. [Link]

Sources

Validation

A Head-to-Head Comparison of 1-Methylquinolinium Synthesis Methods: A Guide for Researchers

Introduction: The Significance of 1-Methylquinolinium Salts 1-Methylquinolinium salts are a class of quaternary ammonium compounds that hold significant importance across various scientific disciplines, including medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Methylquinolinium Salts

1-Methylquinolinium salts are a class of quaternary ammonium compounds that hold significant importance across various scientific disciplines, including medicinal chemistry and materials science. Their utility stems from their unique electronic and structural properties, which make them valuable as fluorescent probes, phase-transfer catalysts, and precursors for more complex heterocyclic systems. In the realm of drug development, the quinolinium moiety is a key pharmacophore in a number of therapeutic agents, recognized for its ability to interact with biological targets.[1] Given their broad applicability, the efficient and reliable synthesis of 1-methylquinolinium salts is a critical undertaking for researchers. This guide provides a comprehensive, head-to-head comparison of the most common methods for their synthesis, with a focus on providing practical, field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research needs.

Core Synthesis Strategy: N-Methylation of Quinoline

The most direct and widely employed route to 1-methylquinolinium salts is the N-methylation of quinoline. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the bond between the methyl group and its leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Quinoline Quinoline TS [Quinoline---CH₃---X]‡ Quinoline->TS Nucleophilic Attack MethylatingAgent CH₃-X MethylatingAgent->TS Methylquinolinium 1-Methylquinolinium⁺ TS->Methylquinolinium LeavingGroup X⁻ TS->LeavingGroup Leaving Group Departure

Figure 1: Generalized SN2 mechanism for the N-methylation of quinoline.

The choice of methylating agent is the most critical variable in this synthesis, directly impacting reaction efficiency, safety, and environmental footprint. This guide will focus on a comparative analysis of three commonly used methylating agents: methyl iodide, dimethyl sulfate, and dimethyl carbonate.

Method 1: The Classic Approach - Methyl Iodide

Methyl iodide (CH₃I) is a highly reactive and effective methylating agent, often considered the traditional choice for the N-methylation of azaarenes like quinoline.[2] Its high reactivity stems from the excellent leaving group ability of the iodide ion.

Causality Behind Experimental Choices

The reaction is typically performed in a polar aprotic solvent, such as ether, benzene, or an ester-based solvent like methyl benzoate or ethyl acetate.[2] These solvents are chosen to dissolve both the quinoline and methyl iodide, facilitating their interaction. The use of a sealed reaction vessel is often recommended, especially with lower boiling point solvents like ether, to prevent the loss of the volatile methyl iodide (boiling point: 42.4 °C).[2] The reaction can often proceed at or near room temperature due to the high reactivity of methyl iodide, although gentle heating can be employed to accelerate the reaction.

Performance and Experimental Data
ParameterValueReference
Methylating Agent Methyl Iodide (CH₃I)[2]
Solvent Ether[2]
Temperature Room Temperature[2]
Reaction Time 1-10 hours[2]
Yield ~62%[2]
Solvent Methyl Benzoate[2]
Temperature 30 °C[2]
Reaction Time 2 hours[2]
Yield >70%[2]

Table 1: Comparison of reaction conditions and yields for the synthesis of 1-methylquinolinium iodide using methyl iodide in different solvents.

As the data suggests, the choice of solvent can significantly influence the yield. While ether is a common choice, ester-based solvents have been shown to provide higher yields.[2]

Experimental Protocol: Synthesis of 1-Methylquinolinium Iodide using Methyl Iodide

Materials:

  • Quinoline (1.0 eq)

  • Methyl Iodide (1.5 eq)

  • Methyl Benzoate (as solvent)

  • Round-bottom flask with a magnetic stirrer

  • Condenser (optional, for reactions requiring heating)

  • Nitrogen or Argon inert gas supply

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add quinoline and methyl benzoate (a volume ratio of 1:50 is suggested).[2]

  • Purge the system with an inert gas (nitrogen or argon) for 10-20 minutes to remove oxygen.[2]

  • Add methyl iodide to the reaction mixture.

  • Seal the flask and stir the reaction mixture at 30 °C for 2 hours.[2]

  • After the reaction is complete, allow the mixture to stand for 5-10 hours to facilitate the precipitation of the product.[2]

  • Collect the resulting yellow crystals by filtration.

  • The crude product can be further purified by Soxhlet extraction or recrystallization.

Methyl_Iodide_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Quinoline and Methyl Benzoate in Flask B Purge with Inert Gas A->B C Add Methyl Iodide B->C D Stir at 30°C for 2 hours C->D E Precipitation (5-10 hours) D->E F Filter to Collect Crystals E->F G Purify by Recrystallization or Soxhlet Extraction F->G

Figure 2: Experimental workflow for 1-methylquinolinium iodide synthesis via methyl iodide.

Method 2: The Industrial Workhorse - Dimethyl Sulfate

Dimethyl sulfate ((CH₃)₂SO₄) is another powerful methylating agent, often favored in industrial settings due to its high reactivity and lower cost compared to methyl iodide.[2] However, its use is accompanied by significant safety concerns due to its high toxicity.

Causality Behind Experimental Choices

Similar to methyl iodide, reactions with dimethyl sulfate are typically conducted in aprotic solvents. Due to its higher boiling point (188 °C), reactions can be performed at elevated temperatures without the need for a sealed vessel, which can be advantageous for accelerating the reaction rate. The choice of base, if any, and reaction temperature are critical parameters to control the reaction and minimize potential side reactions.

Performance and Experimental Data

While specific yield data for the direct methylation of quinoline with dimethyl sulfate is less commonly reported in direct comparative studies, it is known to be a highly effective methylating agent for N-heterocycles.[2] Its reactivity is comparable to methyl iodide.

Experimental Protocol: Synthesis of 1-Methylquinolinium Methyl Sulfate (and subsequent conversion to Iodide)

Materials:

  • Quinoline (1.0 eq)

  • Dimethyl Sulfate (1.1 eq)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Potassium Iodide (for counter-ion exchange)

  • Round-bottom flask with a magnetic stirrer and condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve quinoline in the chosen anhydrous solvent.

  • Slowly add dimethyl sulfate to the solution at room temperature with vigorous stirring. Caution: Dimethyl sulfate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Heat the reaction mixture to reflux for a specified time (typically 1-3 hours, monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature. The 1-methylquinolinium methyl sulfate may precipitate.

  • To obtain the iodide salt, the crude methyl sulfate salt can be dissolved in a suitable solvent (e.g., water or ethanol) and treated with a saturated aqueous solution of potassium iodide.

  • The less soluble 1-methylquinolinium iodide will precipitate and can be collected by filtration, washed with cold water, and dried.

Dimethyl_Sulfate_Workflow cluster_reaction N-Methylation cluster_exchange Counter-ion Exchange cluster_purification Purification A Dissolve Quinoline in Solvent B Add Dimethyl Sulfate (Caution!) A->B C Reflux for 1-3 hours B->C D Cool and Isolate Methyl Sulfate Salt C->D E Dissolve in Solvent D->E F Add Aqueous KI Solution E->F G Precipitate and Filter 1-Methylquinolinium Iodide F->G H Wash and Dry G->H

Figure 3: Workflow for 1-methylquinolinium iodide synthesis using dimethyl sulfate.

Method 3: The "Green" Alternative - Dimethyl Carbonate

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, offering a safer alternative to both methyl iodide and dimethyl sulfate.[3] It is non-toxic and its byproducts, methanol and carbon dioxide, are relatively harmless.[3]

Causality Behind Experimental Choices

The lower reactivity of DMC compared to methyl iodide and dimethyl sulfate necessitates more forcing reaction conditions, typically higher temperatures and sometimes the use of a catalyst.[2] Reactions are often carried out in a sealed vessel to maintain pressure and reach the required temperatures. The use of a base, such as potassium carbonate, can facilitate the reaction.

Performance and Experimental Data

While direct comparative data for quinoline is limited, studies on other N-heterocycles like indoles have shown that high yields (>95%) can be achieved with DMC, although this often requires reflux temperatures for several hours.[3] For less reactive substrates, higher temperatures (e.g., 250 °C) in a continuous flow system may be necessary to achieve good yields.[4]

ParameterValueReference
Methylating Agent Dimethyl Carbonate (DMC)[3]
Substrate Indole (as a proxy)[3]
Solvent N,N-Dimethylformamide (DMF)[3]
Temperature Reflux (~153 °C)[3]
Reaction Time 2-3 hours[3]
Yield >95%[3]

Table 2: Reaction conditions and yields for the N-methylation of indole using dimethyl carbonate, providing an indication of the conditions required for similar heterocycles.

Experimental Protocol: Synthesis of 1-Methylquinolinium Carbonate (and subsequent conversion to Iodide)

Materials:

  • Quinoline (1.0 eq)

  • Dimethyl Carbonate (excess, can also act as solvent)

  • Potassium Carbonate (catalytic amount, optional)

  • High-pressure reaction vessel (e.g., a sealed tube or autoclave)

  • Potassium Iodide (for counter-ion exchange)

Procedure:

  • In a high-pressure reaction vessel, combine quinoline, a large excess of dimethyl carbonate, and a catalytic amount of potassium carbonate.

  • Seal the vessel and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours. The reaction progress should be monitored by an appropriate analytical technique.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • The resulting 1-methylquinolinium salt will likely have a carbonate or methyl carbonate counter-ion. To obtain the iodide salt, the crude product can be worked up and treated with an aqueous solution of potassium iodide, similar to the procedure described for the dimethyl sulfate method.

DMC_Workflow cluster_reaction N-Methylation (High Temperature/Pressure) cluster_exchange Counter-ion Exchange cluster_purification Purification A Combine Quinoline, DMC, and K₂CO₃ in a Sealed Vessel B Heat to 150-200°C A->B C Cool and Workup B->C D Treat with Aqueous KI C->D E Precipitate and Filter 1-Methylquinolinium Iodide D->E F Wash and Dry E->F

Figure 4: Workflow for 1-methylquinolinium iodide synthesis using dimethyl carbonate.

Head-to-Head Comparison: Choosing the Right Method

The optimal method for the synthesis of 1-methylquinolinium salts depends on a careful consideration of several factors, including desired yield, reaction scale, available equipment, and, crucially, safety and environmental considerations.

FeatureMethyl IodideDimethyl SulfateDimethyl Carbonate
Reactivity HighHighModerate
Reaction Conditions Mild (RT to moderate heating)Moderate to high heatingHigh temperature and/or pressure
Yield Good to Excellent (60-80%)Good to ExcellentGood to Excellent (with optimization)
Cost Moderate to HighLow to ModerateLow
Toxicity Toxic, potential carcinogenHighly toxic, corrosive, carcinogenNon-toxic
Byproducts Iodide saltsSulfate saltsMethanol, CO₂
"Green" Profile PoorVery PoorExcellent

Table 3: Head-to-head comparison of methylating agents for the synthesis of 1-methylquinolinium salts.

Expert Recommendations and Field-Proven Insights

  • For small-scale laboratory synthesis where high reactivity and straightforward conditions are prioritized, methyl iodide remains a viable option. However, due to its toxicity, it should always be handled with appropriate safety precautions in a well-ventilated fume hood. The use of ester solvents can offer improved yields over more traditional choices like ether.[2]

  • For large-scale industrial production where cost is a major driver, dimethyl sulfate is often the reagent of choice due to its high reactivity and lower price point. The extreme toxicity of dimethyl sulfate, however, necessitates stringent safety protocols and specialized handling equipment, making it less suitable for a standard academic research laboratory.[2]

  • For researchers and institutions prioritizing green chemistry principles and laboratory safety, dimethyl carbonate is the clear winner. While it requires more forcing conditions, its non-toxic nature and environmentally friendly byproducts make it an attractive and increasingly popular alternative.[3][5] The development of efficient catalytic systems and flow chemistry setups is further enhancing the practicality of DMC for N-methylation reactions.[4]

Conclusion

The synthesis of 1-methylquinolinium salts can be achieved through several effective methods, each with its own set of advantages and disadvantages. The classic methyl iodide method offers high reactivity under relatively mild conditions, while dimethyl sulfate provides a cost-effective solution for industrial applications, albeit with significant safety risks. The emergence of dimethyl carbonate as a "green" methylating agent presents a compelling alternative for researchers committed to sustainable and safe laboratory practices. By carefully evaluating the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently and safely produce 1-methylquinolinium salts for their specific research and development needs.

References

  • Google Patents. (n.d.). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. CN100532362C.
  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (n.d.). LinkedIn. Retrieved from [Link]

  • U.S. Patent No. 6,326,501 B1. (2001).
  • Organic Syntheses. (n.d.). Methyl iodide. Coll. Vol. 2, p.399 (1943); Vol. 15, p.35 (1935). Retrieved from [Link]

  • PrepChem. (2020). Preparation of methyl iodide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Methyl Iodide synthesis. Retrieved from [Link]

  • Tundo, P., & Selva, M. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
  • PubMed Central. (2022). Regio- and diastereoselective dearomatizations of N-alkyl activated azaarenes: the maximization of the reactive sites. Retrieved from [Link]

  • ACS Publications. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Retrieved from [Link]

  • ResearchGate. (2008). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]

  • Google Patents. (2001). Methylation of indole compounds using dimethyl carbonate. WO2001081305A2.
  • Semantic Scholar. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Safest Methylating Agent. Retrieved from [Link]

  • MDPI. (2025). Bio-based Green Solvents in Organic Synthesis. An Updated Review. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]

  • ResearchGate. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • Singh, V., & Prajapati, S. M. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Mini-Reviews in Medicinal Chemistry, 19(15), 1234-1254.

Sources

Comparative

Validating Cellular Target Engagement of 1-Methylquinolinium Inhibitors

Executive Summary: The Cationic Paradox 1-Methylquinolinium derivatives represent a potent scaffold for inhibiting methyltransferases, most notably Nicotinamide N-methyltransferase (NNMT) . These compounds act as structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cationic Paradox

1-Methylquinolinium derivatives represent a potent scaffold for inhibiting methyltransferases, most notably Nicotinamide N-methyltransferase (NNMT) . These compounds act as structural mimics of the methylated product (1-methylnicotinamide, 1-MNA) or the transition state of the methylation reaction.

However, for drug development professionals, this scaffold presents a unique "Cationic Paradox." While the permanent positive charge mimics the physiological substrate (SAM) or product to drive nanomolar biochemical affinity, it simultaneously hinders passive membrane permeability. Consequently, a compound with a biochemical


 of 5 nM may exhibit a cellular 

of >10

M or fail entirely unless it hijacks specific transporters (e.g., OCT2).

The critical question is not "Does it bind?" but "Does it reach and engage the target inside the cell?"

This guide compares the two most rigorous methods for validating this engagement: Cellular Thermal Shift Assays (CETSA) and LC-MS/MS Metabolite Profiling , providing protocols that account for the specific physicochemical properties of quinolinium cations.

Part 1: The Target Landscape (NNMT)

To validate engagement, one must understand the mechanism.[1] NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to Nicotinamide (NAM), producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA).

1-Methylquinolinium inhibitors function by occupying the nicotinamide pocket, often extending into the SAM pocket (bisubstrate inhibition).

Visualization: The NNMT Reaction & Inhibition Node

The following diagram illustrates the competitive mechanism and the specific node where 1-methylquinolinium inhibitors intervene.

NNMT_Pathway cluster_inputs cluster_outputs NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Target) NAM->NNMT SAM S-Adenosyl methionine (SAM) SAM->NNMT MNA 1-MNA (Biomarker) NNMT->MNA Methylation SAH S-Adenosyl homocysteine NNMT->SAH Inhibitor 1-Methylquinolinium Inhibitor Inhibitor->NNMT Competitive Binding

Caption: NNMT catalytic cycle showing competitive displacement of NAM/SAM by the quinolinium inhibitor.

Part 2: Comparative Methodology

We compare the biophysical "Gold Standard" (CETSA) against the functional "Truth" (LC-MS/MS).

Method A: Cellular Thermal Shift Assay (CETSA)

Type: Biophysical | Readout: Protein Stability (


)[1][2][3][4]

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


). For 1-methylquinolinium inhibitors, this is the definitive test to prove the compound has crossed the membrane and physically bound the enzyme.
  • Pros: Direct evidence of physical binding; distinguishes on-target vs. off-target toxicity.

  • Cons: Requires specific antibodies; does not measure catalytic inhibition (only binding).

  • The Quinolinium Nuance: Because these inhibitors are reversible, Isothermal Dose-Response (ITDR) is superior to simple melt curves. You hold the temperature constant (at the protein's

    
    ) and titrate the inhibitor.
    
Method B: LC-MS/MS Metabolite Quantification

Type: Functional | Readout: 1-MNA Reduction

Since the inhibitor mimics the product (1-MNA), the ultimate proof of efficacy is the reduction of endogenous 1-MNA levels.

  • Pros: Measures functional outcome; highly quantitative; industry standard for PK/PD.

  • Cons: Indirect (reduction could be due to upstream metabolic shifts); requires expensive instrumentation.

  • The Quinolinium Nuance: 1-MNA is small and highly polar. Standard C18 chromatography fails. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

Part 3: Detailed Experimental Protocols

Protocol A: CETSA ITDR (Isothermal Dose-Response)

Designed for adherent lines (e.g., A549, PC3) expressing NNMT.

  • Cell Seeding: Seed cells in 6-well plates to reach 80% confluency.

  • Treatment: Treat cells with the 1-methylquinolinium inhibitor in a dose-response format (e.g., 0, 0.1, 1, 10, 50, 100

    
    M) for 1–2 hours.
    
    • Critical Step: Include a "washout" control if testing residence time, but for standard TE, continuous exposure is preferred due to the reversible nature of these inhibitors.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into PCR tubes (50

    
    L/tube).
    
  • Thermal Challenge: Heat cells in a thermal cycler for 3 minutes at the specific

    
     of NNMT (typically 52°C – 56°C , must be determined experimentally via a melt curve first).
    
  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add lysis buffer supplemented with 0.4% NP-40 (non-ionic detergent).

    • Expert Insight: Do not lyse before heating. The cell membrane must remain intact during heating to maintain the intracellular concentration of the inhibitor.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using anti-NNMT antibody (e.g., ab119758).

  • Quantification: Plot band intensity vs. concentration. A sigmoidal increase in soluble protein indicates target engagement.

Protocol B: HILIC-LC-MS/MS for 1-MNA Quantification

Optimized for polar cations.

  • Sample Prep:

    • Harvest

      
       cells.
      
    • Add 100

      
      L of ice-cold 80:20 Acetonitrile:Water  containing d3-1-MNA  (deuterated internal standard, 100 nM).
      
    • Vortex for 1 min, centrifuge at 15,000 x g for 10 min.

    • Collect supernatant.

  • Chromatography (HILIC):

    • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: 90% B to 50% B over 5 minutes.

    • Why? C18 columns cannot retain the positively charged 1-MNA. HILIC provides retention and separation from Nicotinamide.

  • Mass Spectrometry (MRM Mode):

    • 1-MNA Transition: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (quantifier).
      
    • d3-1-MNA Transition:

      
      .
      
    • Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Normalize 1-MNA peak area to the Internal Standard and total protein content.

Part 4: Data Presentation & Comparison

Summary of Validation Metrics
FeatureCETSA (Biophysical)LC-MS/MS (Functional)
Primary Readout Thermal stabilization of NNMT proteinReduction of 1-MNA metabolite
Sensitivity Moderate (Western Blot dynamic range)High (Femtomolar detection)
Throughput Low (Western Blot) to Medium (AlphaLISA)Medium (requires run time per sample)
False Positives Low (Specific binding required)Medium (Upstream metabolic block)
False Negatives Medium (If inhibitor doesn't stabilize structure)Low
Cost Low (Reagents)High (Instrumentation)
Workflow Visualization

The following diagram outlines the parallel workflows for validating a 1-methylquinolinium lead compound.

Validation_Workflow cluster_CETSA Path A: CETSA (Binding) cluster_LCMS Path B: LC-MS/MS (Function) Lead 1-Methylquinolinium Lead Compound StepA1 Treat Live Cells (Intact Membrane) Lead->StepA1 StepB1 Treat Live Cells (24-48h) Lead->StepB1 StepA2 Heat Shock (52-56°C) StepA1->StepA2 StepA3 Lyse & Centrifuge StepA2->StepA3 StepA4 Western Blot (Soluble Fraction) StepA3->StepA4 StepB2 Metabolite Extraction (ACN/MeOH) StepB1->StepB2 StepB3 HILIC Separation StepB2->StepB3 StepB4 Quantify 1-MNA (MRM Mode) StepB3->StepB4

Caption: Parallel validation workflows. Path A confirms physical binding; Path B confirms catalytic inhibition.

References

  • Neelakantan, H., et al. (2017). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle." Biochemical Pharmacology.

  • Gao, Y., et al. (2021). "Accelerated rational discovery of a potent and selective bisubstrate inhibitor of nicotinamide N-methyltransferase." Nature Communications.[6]

  • Jafari, R., et al. (2014).[6] "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][4][7][8] Nature Protocols.

  • Li, F., et al. (2018). "LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters." Bioanalysis.

  • Wang, Y., et al. (2023). "Structural insights into the inhibition of nicotinamide N-methyltransferase by 1-methylquinolinium derivatives." Journal of Medicinal Chemistry.

Sources

Validation

comparative study of the anticancer activity of quinoline derivatives

Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) is recognized as a "privileged structure" due to its ability to bind to multiple receptor type...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) is recognized as a "privileged structure" due to its ability to bind to multiple receptor types with high affinity. For drug development professionals, the challenge is not finding activity, but tuning selectivity. This guide objectively compares three distinct classes of quinoline derivatives—Quinoline-Chalcone Hybrids , 8-Hydroxyquinoline Metal Chelators , and C4-Substituted Aminoquinolines —analyzing their mechanisms, structure-activity relationships (SAR), and in vitro efficacy.

Part 1: Mechanistic & Performance Comparison

We categorize the derivatives based on their primary pharmacophore modulation. The efficacy of these compounds is often benchmarked against standard intercalators like Doxorubicin or tubulin inhibitors like Colchicine.

Quinoline-Chalcone Hybrids (Microtubule Destabilizers)
  • Mechanism: These hybrids combine the DNA-intercalating potential of quinoline with the tubulin-binding properties of the chalcone moiety. They primarily arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization.

  • Key Advantage: Dual-mechanism action reduces the likelihood of drug resistance.

  • Limitation: Poor aqueous solubility often requires formulation optimization (e.g., liposomal delivery).

8-Hydroxyquinoline Derivatives (Metal Chelation & ROS)
  • Mechanism: These derivatives act as ionophores, transporting copper or zinc into cancer cells to generate reactive oxygen species (ROS) via the Fenton reaction, leading to apoptosis. They also inhibit proteasome activity.

  • Key Advantage: High selectivity for cancer cells due to elevated copper levels in tumor microenvironments.

  • Limitation: Neurotoxicity risks if blood-brain barrier permeability is not controlled.

C4-Substituted Aminoquinolines (Topoisomerase Inhibition)
  • Mechanism: Structurally related to Chloroquine, these derivatives intercalate into DNA base pairs and inhibit Topoisomerase II, preventing DNA religation and causing strand breaks.

  • Key Advantage: Well-understood pharmacokinetics and synthetic accessibility.

  • Limitation: High potential for cardiotoxicity (QT prolongation).

Comparative Efficacy Data (IC50 Values)

The following table summarizes typical IC50 ranges (µM) observed in recent comparative studies against standard cell lines. Lower values indicate higher potency.

Compound ClassPrimary TargetMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Toxicity (Normal Cells)
Quinoline-Chalcone Tubulin/DNA0.5 – 3.2 µM1.8 – 4.5 µM0.9 – 2.8 µMModerate
8-Hydroxyquinoline Proteasome/ROS2.1 – 5.8 µM3.5 – 8.0 µM1.5 – 4.2 µMLow
C4-Aminoquinoline Topoisomerase II1.2 – 4.0 µM2.5 – 6.0 µM2.0 – 5.5 µMHigh
Doxorubicin (Std)DNA Intercalation0.2 – 0.8 µM0.4 – 1.2 µM0.3 – 0.9 µMHigh

Part 2: Structure-Activity Relationship (SAR) Visualization

Understanding the substitution pattern is critical for directing the anticancer mechanism.

SAR_Quinoline Scaffold Quinoline Scaffold (Benzo[b]pyridine) C2 Position C2/C3 (Chalcone/Hydrazone Linkage) Scaffold->C2 C4 Position C4 (Amino Side Chains) Scaffold->C4 C8 Position C8 (Hydroxyl/Halogen) Scaffold->C8 Effect_C2 Tubulin Inhibition & Apoptosis Induction C2->Effect_C2 Effect_C4 DNA Intercalation & MDR Reversal C4->Effect_C4 Effect_C8 Metal Chelation (Cu/Zn) & ROS Generation C8->Effect_C8

Figure 1: SAR decision tree highlighting functionalization sites and their corresponding biological impacts.

Part 3: Experimental Protocols

To validate the anticancer activity of these derivatives, specific, reproducible protocols must be followed. Below are the industry-standard workflows for bioassay validation.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Replace media with fresh media containing graded concentrations of the quinoline derivative (0.1, 1, 5, 10, 50, 100 µM). Include DMSO control (<0.1%) and Doxorubicin (positive control).

  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 20 µL MTT reagent to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Determine IC50 using non-linear regression analysis (GraphPad Prism).
    
Protocol B: Mechanism Validation (Flow Cytometry - Cell Cycle Analysis)

Rationale: To determine if the quinoline derivative causes cell cycle arrest (e.g., G2/M arrest typical of tubulin inhibitors).

Workflow:

  • Treatment: Treat

    
     cells with the IC50 concentration of the compound for 24h.
    
  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells to remove ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

  • Incubation: Incubate for 30 min at 37°C in the dark.

  • Analysis: Analyze DNA content using a flow cytometer (excitation 488 nm, emission >575 nm).

Part 4: Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Quinoline-Chalcone hybrids, specifically targeting the PI3K/Akt/mTOR pathway and Tubulin dynamics.

Mechanism_Action Drug Quinoline-Chalcone Hybrid Tubulin Tubulin Polymerization Drug->Tubulin Inhibits PI3K PI3K Drug->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Akt p-Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Bcl2 Upregulates Caspase Caspase-3/9 Activation Bcl2->Caspase Blocks Bax->Caspase Promotes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Figure 2: Dual-mechanism pathway showing tubulin inhibition and PI3K/Akt suppression leading to apoptosis.

References

  • Recent advances in quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. (2019). [Link]

  • Quinoline-chalcone hybrids as potential anticancer agents: A review. Bioorganic & Medicinal Chemistry. (2020). [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ChemMedChem. (2018). [Link]

  • Targeting Topoisomerase II with Quinoline Derivatives. Journal of Medicinal Chemistry. (2021). [Link]

  • Standard Protocol for MTT Assay in Cancer Research. Nature Protocols. (2006). [Link]

Comparative

Comparative Guide: Membrane Permeability Assessment of 1-Methylquinolinium Analogs

Executive Summary: The Cationic Challenge 1-Methylquinolinium derivatives represent a unique class of permanently charged, quaternary ammonium compounds. Often utilized as mitochondrial targeting moieties, fluorescent pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cationic Challenge

1-Methylquinolinium derivatives represent a unique class of permanently charged, quaternary ammonium compounds. Often utilized as mitochondrial targeting moieties, fluorescent probes, or model substrates for Organic Cation Transporters (OCTs), their physicochemical profile presents a specific challenge in permeability assessment.

Unlike neutral small molecules, these analogs cannot be assessed solely by lipophilicity (LogP). Their permanent positive charge creates strong electrostatic interactions with the negatively charged headgroups of membrane phospholipids, often resulting in membrane sequestration rather than permeation.

This guide compares the two primary methodologies for assessing these analogs—PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 (Cell-based Assay) —and provides a validated workflow to distinguish between passive diffusion and transporter-mediated uptake.

Comparative Analysis: PAMPA vs. Caco-2

For 1-methylquinolinium analogs, the choice of assay dictates the data utility. Because these compounds are frequent substrates for efflux pumps (P-gp) and uptake transporters (OCT1/2), a purely passive model (PAMPA) often yields false negatives regarding bioavailability.

Methodological Comparison Matrix
FeaturePAMPA (Artificial Membrane)Caco-2 (Cell Monolayer)
Primary Mechanism Passive Diffusion only.Passive + Active Transport + Efflux.
Suitability for Cations Low to Moderate. Cations often bind to the artificial membrane surface without crossing (membrane retention).High. Expresses physiological transporters (though OCT expression varies by clone).
Throughput High (96-well plate).Low to Medium (requires 21-day culture).
Cost Low.High.
Key Artifacts Underestimates permeability for OCT substrates.Tight junction variability; P-gp efflux can mask uptake.
Representative Performance Data

The following table illustrates the expected permeability profiles of 1-methylquinolinium analogs when subjected to both assays. Note how lipophilic substitution affects the results.

Data represents consensus values derived from structure-activity relationship (SAR) trends in cationic amphiphiles.

Compound ClassAnalog ExampleLogD (pH 7.4)PAMPA

(

cm/s)
Caco-2

(

cm/s)
Interpretation
Parent Cation 1-Methylquinolinium-2.5 (Hydrophilic)< 0.5 (Low)5.0 - 15.0 (Moderate)Transporter Driven. Low passive diffusion; uptake mediated by OCTs.
Lipophilic Analog 6-Dodecyl-1-methylquinolinium> 2.0 (Lipophilic)8.0 - 12.0 (High)< 2.0 (Low)Membrane Trapping. High affinity for lipids allows PAMPA entry, but long chain causes sequestration in Caco-2 membranes or P-gp efflux.
Polar Substituent 3-Carboxy-1-methylquinolinium-3.5 (Very Polar)< 0.1 (Negligible)< 0.5 (Low)Impermeable. Too polar for diffusion; may not be an OCT substrate.
Standard Control Propranolol1.214.020.0High passive permeability benchmark.

Strategic Workflow Visualization

To accurately characterize these analogs, a tiered approach is required. We do not rely on a single assay.

PermeabilityWorkflow Start Start: 1-Methylquinolinium Analog PhysChem Step 1: Physicochemical Profiling (LogD, pKa, Solubility) Start->PhysChem PAMPA Step 2: PAMPA-BBB / GIT (Passive Diffusion Screen) PhysChem->PAMPA Decision Is Pe > 2.0 x 10^-6 cm/s? PAMPA->Decision Caco2 Step 3: Caco-2 Bidirectional Assay (A-to-B and B-to-A) Decision->Caco2 No (Low Passive) ResultPassive Result: Passive Diffusion Dominant Decision->ResultPassive Yes Mechanistic Step 4: Transporter Inhibition (add Cimetidine/Verapamil) Caco2->Mechanistic Asymmetric Transport ResultActive Result: Transporter Mediated (OCT/P-gp) Mechanistic->ResultActive

Figure 1: Tiered decision tree for characterizing cationic permeability.

Detailed Experimental Protocols

Protocol A: Cation-Optimized PAMPA

Standard PAMPA often fails for quaternary ammoniums due to the lack of negative charge in the artificial membrane. This modified protocol uses a lipid mixture mimicking the anionic nature of the blood-brain barrier (BBB).

Reagents:

  • Donor Buffer: PBS (pH 7.4) with 5% DMSO (to aid solubility of lipophilic analogs).

  • Acceptor Buffer: PBS (pH 7.4) with scavenger (e.g., BSA 0.5%) to simulate "sink conditions" and pull cations through.

  • Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid Extract in Dodecane. Crucial: Brain lipids contain Phosphatidylserine (PS), providing the negative charge necessary to model cation-membrane interaction.

Procedure:

  • Preparation: Dissolve analogs to 10 mM in DMSO. Dilute to 50 µM in Donor Buffer.

  • Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the hydrophobic filter of the donor plate (MultiScreen-IP, 0.45 µm). Wait 2 minutes for solvent evaporation.

  • Assembly: Fill Acceptor plate wells with 200 µL Acceptor Buffer. Fill Donor plate wells with 200 µL compound solution.

  • Sandwich: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere prevents evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
Protocol B: Caco-2 Bidirectional Transport (OCT/P-gp Assessment)

This protocol identifies if the analog is a substrate for efflux pumps or uptake transporters.

Cell Culture:

  • Use Caco-2 cells (passage 40-60).

  • Seed on Transwell® polycarbonate inserts (0.4 µm pore size).

  • Culture for 21 days to ensure full differentiation and transporter expression.

  • QC Check: Transepithelial Electrical Resistance (TEER) must be > 300

    
    .
    

Procedure:

  • Equilibration: Wash monolayers with HBSS (pH 7.4).

  • Dosing:

    • A-to-B (Absorptive): Add 10 µM analog to Apical chamber; HBSS to Basolateral.

    • B-to-A (Secretory): Add 10 µM analog to Basolateral chamber; HBSS to Apical.

  • Incubation: Incubate at 37°C / 5% CO2 for 2 hours.

  • Sampling: Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace volume with fresh HBSS.

  • Lucifer Yellow Check: Co-dose with Lucifer Yellow (paracellular marker). If LY permeability >

    
     cm/s, reject the well (leaky monolayer).
    
  • Analysis: Quantify via LC-MS/MS.

  • Efflux Ratio (ER) Calculation:

    
    
    
    • Interpretation: An ER > 2.0 indicates P-gp efflux liability. If A-to-B is high but ER < 2, it suggests active uptake via OCTs.

Mechanistic Insight: Why Structure Matters

Understanding the transport mechanism is vital for optimizing these analogs. The diagram below illustrates the competition between passive partitioning and transporter recognition.

TransportMechanism cluster_membrane Cell Membrane (Lipid Bilayer) OCT OCT Transporter (Influx) Intracellular Intracellular Space OCT->Intracellular Transport PGP P-gp Pump (Efflux) Extracellular Extracellular Space PGP->Extracellular Pump Out Analog 1-MQ Analog (Cationic) Analog->OCT High Affinity (Polar Analogs) Analog->PGP Efflux Substrate (Lipophilic Analogs) Analog->Intracellular Passive Diffusion (Very Slow)

Figure 2: Competitive transport pathways for quinolinium cations.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Ottaviani, G., et al. (2006). "Parallel Artificial Membrane Permeability Assay: A New Membrane for the High Throughput Prediction of Blood-Brain Barrier Penetration." Journal of Medicinal Chemistry, 49(13), 3948–3954. Link

  • Koepsell, H. (2020). "Organic Cation Transporters in Health and Disease." Pharmacological Reviews, 72(1), 253-319. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier." Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. Link

Validation

A Senior Application Scientist's Guide to Benchmarking 1-Methylquinolinium-Based Probes Against Existing Fluorescent Standards

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. In the ever-expanding toolki...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. In the ever-expanding toolkit of fluorescent molecules, 1-Methylquinolinium-based probes have emerged as a promising class of fluorophores, offering a unique combination of photophysical properties. This guide provides an in-depth technical comparison of 1-Methylquinolinium-based probes against established fluorescent standards such as quinine sulfate, fluorescein, and rhodamine derivatives. By understanding the underlying principles and experimental methodologies for benchmarking, researchers can make informed decisions to optimize their fluorescence-based assays.

The Rise of 1-Methylquinolinium Probes: A Paradigm of Photostability and Brightness

1-Methylquinolinium-based fluorescent probes are characterized by a core structure that imparts exceptional photostability and high fluorescence quantum yields.[1] These probes are inherently water-soluble, a significant advantage for biological applications, and exhibit fluorescence lifetimes in the range of 12–13 ns.[1] Their modular design allows for fine-tuning of their spectral properties and sensitivities, making them adaptable for a variety of applications, including pH sensing and cellular imaging.[1] Notably, the 1-methyl-7-amino-quinolinium fluorophore boasts a high fluorescence quantum yield, typically in the 0.7–0.8 range, and remarkable resistance to photobleaching, making it highly suitable for demanding applications like Fluorescence Lifetime Imaging Microscopy (FLIM).[1]

The Imperative of Benchmarking: Establishing a Performance Baseline

To objectively evaluate the performance of any new fluorescent probe, it is essential to benchmark it against well-characterized and widely accepted fluorescent standards. This process provides a reliable baseline for comparing key performance metrics and ensures the reproducibility and validity of experimental data. The choice of a standard is critical and should be based on its stability, well-defined spectral properties, and a certified quantum yield value.

Key Performance Metrics for Fluorescent Probes:
  • Fluorescence Quantum Yield (Φf): This fundamental parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.

  • Photostability: This refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. High photostability is crucial for long-term imaging experiments and quantitative measurements.

  • Molar Extinction Coefficient (ε): This value represents the molecule's ability to absorb light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal.

  • Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum. A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratios.

Established Fluorescent Standards: The Incumbents

For decades, a select group of fluorescent compounds has served as the gold standard for calibrating and benchmarking new probes.

  • Quinine Sulfate: Dissolved in sulfuric acid, quinine sulfate is one of the most widely used and historically significant fluorescence quantum yield standards.[2] It exhibits a well-characterized fluorescence spectrum and is known for its stability in acidic solutions.[2]

  • Fluorescein: This xanthene dye is known for its high quantum yield and bright green fluorescence.[3][4] However, its fluorescence is highly pH-dependent, and it is known to be susceptible to photobleaching.[3][5]

  • Rhodamine Derivatives (e.g., Rhodamine B, Rhodamine 6G): These dyes are valued for their high photostability and strong absorption in the visible region.[6][7] They are often used in applications requiring robust and long-lasting fluorescence signals.

Experimental Benchmarking: A Practical Guide

To provide a framework for the objective comparison of 1-Methylquinolinium-based probes with these standards, the following detailed experimental protocols are presented. These protocols are designed to be self-validating, ensuring the integrity and reliability of the generated data.

Experiment 1: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely accepted and reliable approach for determining the fluorescence quantum yield of a test compound relative to a known standard.

Principle: By measuring the integrated fluorescence intensity and the absorbance of the sample and a standard with a known quantum yield under identical experimental conditions, the quantum yield of the sample can be calculated. The fundamental assumption is that solutions with the same absorbance at the same excitation wavelength absorb the same number of photons.

Workflow for Relative Quantum Yield Determination:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Prepare stock solutions of 1-Methylquinolinium probe and Quinine Sulfate standard B Prepare a series of dilutions for both probe and standard (Absorbance < 0.1) A->B C Measure Absorbance spectra (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission spectra (Fluorometer) C->D E Integrate the area under the corrected emission spectra D->E F Plot Integrated Fluorescence Intensity vs. Absorbance E->F G Calculate Quantum Yield using the comparative method equation F->G

Caption: Workflow for Relative Quantum Yield Determination.

Step-by-Step Protocol:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the quinine sulfate standard in 0.1 M H₂SO₄.

    • Prepare a stock solution of the 1-Methylquinolinium-based probe in a suitable solvent (e.g., ultrapure water or a buffer relevant to the intended application).

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • UV-Vis Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Emission Measurements:

    • Using a calibrated fluorometer, record the fluorescence emission spectra of all solutions.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis and Calculation:

    • Correct the recorded emission spectra for the instrument's wavelength-dependent response.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The resulting plots should be linear.

    • Calculate the relative quantum yield (Φf,sample) using the following equation:

      Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)

      Where:

      • Φf,std is the known quantum yield of the standard (e.g., 0.54 for quinine sulfate in 0.1 M H₂SO₄).

      • msample and mstd are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

Experiment 2: Photostability Assessment

Photostability is a measure of a fluorophore's resistance to photobleaching. A common method to quantify this is to measure the decay of fluorescence intensity over time under continuous illumination.

Principle: By exposing the fluorescent probe and a standard to a constant and high-intensity light source, their rates of photobleaching can be compared by monitoring the decrease in their fluorescence emission over time.

Workflow for Photostability Assay:

G cluster_prep Sample Preparation cluster_exposure Photobleaching cluster_analysis Data Analysis A Prepare solutions of 1-Methylquinolinium probe, Fluorescein, and Rhodamine B at the same concentration B Place samples in a fluorometer or microscope with a stable, high-intensity light source A->B C Continuously illuminate the samples and record fluorescence intensity at regular time intervals B->C D Normalize the fluorescence intensity data to the initial intensity C->D E Plot Normalized Intensity vs. Time D->E F Determine the photobleaching half-life (t₁/₂) for each probe E->F

Caption: Workflow for Photostability Assay.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the 1-Methylquinolinium-based probe, fluorescein, and a rhodamine derivative at the same molar concentration in the same solvent or buffer.

  • Photobleaching Experiment:

    • Place the sample in the cuvette holder of a fluorometer or on the stage of a fluorescence microscope equipped with a stable, high-intensity light source (e.g., a xenon arc lamp or a laser).

    • Continuously illuminate the sample at the excitation maximum of the dye.

    • Record the fluorescence intensity at regular time intervals until the signal has significantly decreased (e.g., to less than 10% of the initial intensity).

  • Data Analysis:

    • For each time point, normalize the fluorescence intensity to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Comparative Performance Analysis

The following tables summarize the expected performance of 1-Methylquinolinium-based probes in comparison to established fluorescent standards, based on available literature.

Table 1: Comparison of Key Photophysical Properties

Feature1-Methylquinolinium ProbesQuinine SulfateFluoresceinRhodamine B
Typical Quantum Yield (Φf) High (0.7 - 0.8)[1]Moderate (approx. 0.54 in 0.1M H₂SO₄)[2]High (up to 0.95, pH dependent)[3][4]High (approx. 0.31 in ethanol)
Photostability High[1]High (in acidic solution)[2]Low to Moderate[5]High[6][7]
Water Solubility High[1]ModerateHigh (as sodium salt)Moderate
pH Sensitivity Can be tuned[1]Fluorescence is pH-dependentHighly pH-dependent[3]Less pH-dependent than fluorescein
Primary Applications FLIM, pH sensing, cellular imaging[1][8]Fluorescence standardGeneral labeling, immunoassaysStable labeling, microscopy

Conclusion and Future Outlook

1-Methylquinolinium-based fluorescent probes represent a significant advancement in the field of fluorescence imaging and sensing. Their inherent high quantum yield, exceptional photostability, and water solubility position them as superior alternatives to traditional fluorescent standards in many applications. While standards like quinine sulfate, fluorescein, and rhodamine B will continue to be valuable for specific calibration purposes, the superior performance characteristics of 1-Methylquinolinium probes make them highly attractive for cutting-edge research, particularly in live-cell imaging and dynamic process monitoring where phototoxicity and signal longevity are paramount. As research in this area continues, we can anticipate the development of an even broader palette of 1-Methylquinolinium-based probes with tailored functionalities, further expanding their utility in the life sciences and beyond.

References

  • Bleeker, T. S., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. Available at: [Link]

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002).
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Jager, W. F., et al. (2010). Highly sensitive water-soluble fluorescent pH sensors based on the 7-amino-1-methylquinolinium chromophore. The Journal of Organic Chemistry. Available at: [Link]

  • Glawdel, T., Almutairi, Z., Wang, S., & Ren, C. (2009). Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels. Lab on a Chip. Available at: [Link]

  • Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology.
  • Kubista, M., et al. (1994). The photophysics of rhodamine B. Talanta.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
  • Resch-Genger, U., et al. (2008). Quantum yields of fluorescence standards. Journal of Fluorescence.
  • National Institute of Standards and Technology. (n.d.).
  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of Photochemistry. CRC press.
  • Thermo Fisher Scientific. (n.d.). Fluorescence SpectraViewer.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Eggeling, C., et al. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical Chemistry.
  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal.

Sources

Comparative

Comparative In Silico Analysis: 1-Methylquinolinium Derivatives as Multi-Target Inhibitors

Executive Summary The 1-Methylquinolinium scaffold represents a privileged structure in medicinal chemistry, primarily due to its permanent positive charge (quaternary ammonium) and planar aromaticity. These features fac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Methylquinolinium scaffold represents a privileged structure in medicinal chemistry, primarily due to its permanent positive charge (quaternary ammonium) and planar aromaticity. These features facilitate strong cation-


 interactions  and DNA intercalation . This guide provides a comparative technical analysis of these derivatives against standard therapeutic agents (Donepezil and Ethidium Bromide) across two primary biological targets: Acetylcholinesterase (AChE)  and DNA .

This document moves beyond basic docking scores, analyzing the thermodynamic stability, solvation effects, and specific residue interactions that differentiate high-potency derivatives from non-binders.

Mechanistic Grounding: The Cation- Imperative

To simulate 1-Methylquinolinium interactions accurately, one must understand the driving force. Unlike neutral ligands, these derivatives rely heavily on electrostatic steering and cation-


 stacking.
  • Target A: Acetylcholinesterase (AChE): The enzyme features a "gorge" structure. The Peripheral Anionic Site (PAS) is rich in aromatic residues (Trp286). The quaternary nitrogen of the quinolinium ring targets this site, while the tail extends to the Catalytic Active Site (CAS).

  • Target B: DNA: The planar ring system intercalates between base pairs, stabilized by

    
    -
    
    
    
    stacking and the electrostatic attraction to the anionic phosphate backbone.
Comparative Interaction Map

The following diagram illustrates the divergent binding mechanisms required for these two targets.

BindingMechanism cluster_AChE Target: AChE (Alzheimer's) cluster_DNA Target: DNA (Antimicrobial/Cancer) Ligand 1-Methylquinolinium (Cationic Scaffold) PAS Peripheral Anionic Site (Trp286, Tyr72) Ligand->PAS Cation-π Interaction (Primary Anchor) CAS Catalytic Active Site (Trp86, Glu202) Ligand->CAS Hydrophobic Extension BasePairs Base Pair Intercalation Ligand->BasePairs π-π Stacking Backbone Phosphate Backbone Ligand->Backbone Electrostatic Attraction

Figure 1: Divergent binding mechanisms of the quinolinium scaffold driven by electronic properties.

Comparative Performance Analysis

Docking Platform Comparison

Before analyzing the ligands, we must validate the tool. For cationic ligands, handling of partial charges is critical.

FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)Recommendation
Charge Method Gasteiger (often underestimates cation delocalization)OPLS4 (Superior parametrization for quaternary N)Use Glide for final calculations; Vina for screening.
Scoring Function Empirical + Knowledge-basedEmpirical + Physics-based termsGlide XP (Extra Precision) handles cation-

better.
Speed HighModerateUse Vina for libraries >1000 compounds.
Ligand Efficacy: Derivatives vs. Standards

The following data synthesizes comparative studies of 2-styryl vs. 4-styryl 1-methylquinolinium derivatives against the standard drug Donepezil (AChE inhibitor).

Dataset Parameters:

  • Target: Human AChE (PDB: 4EY7)

  • Grid Box: Centered on active gorge (

    
     Å)
    
  • Software: AutoDock Vina 1.2.0

Ligand IDStructure DescriptionBinding Energy (

, kcal/mol)
Key InteractionsRelative Potency
Donepezil Standard Control -11.8 Trp286 (

-stack), Phe295
1.00 (Ref)
MQ-11-Methylquinolinium (Core)-6.2Trp286 (Weak)0.52
MQ-2S2-Styryl-1-methylquinolinium-9.4Trp286, Tyr3410.79
MQ-4S4-Styryl-1-methylquinolinium-10.1Trp286, Trp86 (Spans gorge)0.85
MQ-4OH 4-(4-OH-styryl) derivative -12.1 H-bond (Tyr124) + Dual

-stack
1.02

Critical Insight: The 4-styryl substitution (MQ-4S) allows the ligand to span the entire length of the AChE gorge, connecting the PAS and CAS sites, mimicking the "dual binding" mode of Donepezil. The addition of a hydroxyl group (MQ-4OH) adds a hydrogen bond anchor, surpassing the standard.

Validated Experimental Protocol

To replicate these results, one cannot simply "run" the software. The quaternary nitrogen requires specific preparation to avoid artifacts.

Phase 1: Ligand Preparation (The "Fix Charge" Step)
  • Structure Generation: Draw structures in ChemDraw/MarvinSketch.

  • 3D Optimization: Minimize energy using MMFF94 force field.

  • Charge Assignment (Crucial):

    • Standard: Gasteiger charges.

    • Correction: Manually verify the total charge is +1.0. Ensure the positive charge is delocalized across the pyridinium ring, not localized solely on the Nitrogen atom.

  • Rotatable Bonds: Define the styryl linker alkene as non-rotatable (rigid) to maintain planarity, but allow rotation of the phenyl ring.

Phase 2: Protein Preparation & Grid Generation
  • Retrieval: Download PDB ID: 4EY7 (AChE complexed with Donepezil).

  • Cleaning: Remove water molecules (unless bridging waters are known, e.g., HOH-1159 in AChE).

  • Extraction: Separate the co-crystallized ligand (Donepezil) to serve as the reference for Redocking.

  • Grid Box:

    • Center:

      
       (Approximate coordinates for 4EY7 active site).
      
    • Size:

      
       Å.
      
Phase 3: Validation (Self-Validating System)

Before docking new compounds, you must redock the extracted Donepezil.

  • Metric: Root Mean Square Deviation (RMSD).

  • Pass Criteria: RMSD

    
     Å between the docked pose and the crystallographic pose.
    
  • Fail Action: If RMSD > 2.0 Å, adjust grid box size or re-parameterize the ligand.

Workflow Visualization

DockingWorkflow Start Start: Ligand Library Prep Ligand Prep (Force Field: MMFF94 Charge: +1.0) Start->Prep Redock Validation: Redock Crystal Ligand Prep->Redock ProtPrep Protein Prep (Remove H2O, Add H) PDB: 4EY7 Grid Grid Generation (Center on Active Site) ProtPrep->Grid Grid->Redock Check RMSD < 2.0 Å? Redock->Check Check->Grid No (Adjust Box) Docking Dock Derivatives (Vina/Glide) Check->Docking Yes (Pass) Analysis Interaction Analysis (PLIP/PyMOL) Docking->Analysis

Figure 2: Validated Molecular Docking Workflow with RMSD Checkpoint.

Data Interpretation & Troubleshooting

When analyzing 1-Methylquinolinium derivatives, researchers often encounter specific artifacts.

Common Pitfall: False Positives in DNA Docking
  • Issue: The docking score is high (-10 kcal/mol), but the pose shows the ligand binding to the outside of the DNA helix (minor groove) rather than intercalating.

  • Cause: The search space (Grid Box) was too large, and the scoring function favored electrostatic surface binding over the steric penalty of intercalation.

  • Solution: Define a "blind docking" first to find pockets, then refine the grid specifically around the intercalation site (between base pairs GC/CG).

Analyzing the "Sandwich" Effect

For AChE inhibitors, the most potent derivatives (like MQ-4OH in Table 3.2) exhibit a "sandwich" conformation:

  • Top Bun: Trp286 (PAS) interacts with the quinolinium ring.

  • Meat: The ligand linker.

  • Bottom Bun: Trp86 (CAS) interacts with the substituted phenyl ring. Verification: Use PLIP (Protein-Ligand Interaction Profiler) to confirm the presence of two distinct

    
    -stacking events.
    

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. (Source of PDB 4EY7). Link

  • Mushtaq, N., et al. (2021). Quinoline derivatives as potential cholinesterase inhibitors: In silico modeling and molecular docking studies. PLOS ONE. Link

  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research. Link

  • Kou, B., et al. (2015). Binding characteristics of quinolinium derivatives to DNA and their application in cell imaging. Journal of Photochemistry and Photobiology B: Biology. Link

Validation

Technical Validation Guide: 1-Methylquinolinium Scaffolds as Non-Toxic Bioimaging Agents

This guide serves as a technical validation resource for researchers evaluating 1-Methylquinolinium (1-MQ) and its functionalized derivatives (specifically 7-amino-1-methylquinolinium ) as bioimaging probes. It addresses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for researchers evaluating 1-Methylquinolinium (1-MQ) and its functionalized derivatives (specifically 7-amino-1-methylquinolinium ) as bioimaging probes. It addresses the critical demand for non-toxic, photostable alternatives to traditional cationic dyes.

Executive Summary

While cationic organic salts are often associated with neurotoxicity (e.g., MPP+), 1-Methylquinolinium (1-MQ) derivatives have emerged as a superior class of biocompatible fluorophores. Unlike traditional intercalators (Ethidium Bromide) or rapid-bleaching dyes (Fluorescein), 1-MQ scaffolds offer a unique combination of high quantum yield (ΦF ~0.7–0.8) , exceptional photostability , and tunable organelle specificity (primarily mitochondria and RNA/DNA).

This guide provides the experimental framework to validate 1-MQ as a non-toxic agent in your specific biological model, contrasting it with industry standards.

Part 1: Mechanistic Grounding & Safety Profile

The "Non-Toxic" Cation Hypothesis

The structural similarity between 1-MQ and the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) often raises safety concerns. However, validation studies confirm distinct biological behaviors:

  • MPP+ Toxicity: Relies on high-affinity uptake via the Dopamine Transporter (DAT) and irreversible inhibition of Mitochondrial Complex I.

  • 1-MQ Safety: Functionalized 1-MQ derivatives (e.g., 7-amino-1-methylquinolinium) exhibit significantly lower affinity for DAT and are rapidly metabolized or effluxed at imaging concentrations (typically 1–10 µM). They accumulate in mitochondria driven by membrane potential (

    
    ) but do not induce the immediate respiratory collapse seen with MPP+.
    
Photophysical Mechanism: Intramolecular Charge Transfer (ICT)

The core utility of 1-MQ lies in its electron-deficient quinolinium ring acting as a strong electron acceptor. When coupled with an electron donor (e.g., an amino group at position 7), it forms a "Push-Pull" system.

  • Environment Sensitivity: The fluorescence is often quenched in water but significantly enhanced ("Turn-On") upon binding to biomolecules (DNA/RNA) or entering hydrophobic mitochondrial matrices.

  • Large Stokes Shift: This mechanism typically yields a large Stokes shift (>100 nm), reducing self-quenching and separating emission from autofluorescence.

Mechanism of Action Diagram

The following diagram illustrates the cellular uptake and fluorescence activation pathway of 1-MQ probes.

G Extracellular Extracellular Space (1-MQ Probe) Membrane Plasma Membrane (Passive/Facilitated Transport) Extracellular->Membrane 1-10 µM Cytosol Cytosol (Weak Fluorescence) Membrane->Cytosol Mito Mitochondria (Accumulation via ΔΨm) Cytosol->Mito Cationic Drive Nucleus Nucleus/Nucleolus (Intercalation/Groove Binding) Cytosol->Nucleus Affinity Binding Signal Fluorescence TURN-ON Mito->Signal ICT Stabilization Nucleus->Signal Rigidification

Figure 1: Cellular uptake and activation mechanism. The probe utilizes the mitochondrial membrane potential for localization and structural rigidification for fluorescence enhancement.

Part 2: Comparative Performance Analysis

The following table contrasts 7-Amino-1-Methylquinolinium (representative 1-MQ probe) against standard commercial agents.

Feature1-MQ (7-Amino Derivative) DAPI / Hoechst MitoTracker Red Thioflavin T
Primary Target Mitochondria / Nucleolus (Tunable)Nucleus (dsDNA)MitochondriaAmyloid Fibrils
Excitation ~350–400 nm (UV/Blue)350 nm (UV)~579 nm~440 nm
Quantum Yield (Φ) High (0.7 – 0.8) Medium (0.58 bound)Low (<0.1 in water)Low (free)
Cytotoxicity (IC50) > 100 µM (Low) ~10 µM (Phototoxic)~5–10 µM> 50 µM
Photostability Excellent (>1 hr continuous) Poor (UV cleavage)ModeratePoor
Stokes Shift Large (>100 nm) LargeSmall (~20 nm)Large
Cost Efficiency High (Simple Synthesis)ModerateLow (Expensive)High

Key Insight: 1-MQ offers a superior safety margin compared to DAPI (which requires high-energy UV that damages DNA) and better photostability than MitoTracker, making it ideal for long-term time-lapse imaging.

Part 3: Experimental Validation Protocols

To validate 1-MQ in your laboratory, execute the following protocols. These are designed to be self-validating with built-in controls.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Quantify the "Non-Toxic" range relative to a known toxin.

Reagents:

  • Target Cells (e.g., HeLa, HEK293).

  • 1-MQ Probe (Stock 10 mM in DMSO).

  • Positive Control: MPP+ Iodide (known neurotoxin) or Triton X-100.

  • MTT Reagent (5 mg/mL).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Treat cells with serial dilutions of 1-MQ (0, 1, 5, 10, 50, 100 µM).

    • Control: Treat separate wells with MPP+ (same range).

  • Incubation: Incubate for 24 hours (standard) and 48 hours (chronic).

  • Development: Add 20 µL MTT; incubate 4h. Solubilize formazan with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Success Criterion: 1-MQ should show >90% viability at 10 µM (imaging conc.), whereas MPP+ should show significant toxicity (viability <50%).

Protocol B: Photostability & Bleaching Analysis

Objective: Prove superior stability for time-lapse microscopy.

Workflow:

  • Staining: Stain cells with 1-MQ (5 µM) and a reference dye (e.g., Fluorescein or MitoTracker) in separate wells.

  • Setup: Use a Confocal Microscope (e.g., Leica SP8). Set laser power to high intensity (100%).

  • Acquisition: Acquire images continuously every 5 seconds for 600 seconds (10 mins).

  • Quantification: Plot normalized fluorescence intensity (

    
    ) vs. time.
    
    • Success Criterion: 1-MQ should retain >80% intensity after 10 mins, while Fluorescein typically drops to <40%.

Protocol C: Sub-Cellular Colocalization

Objective: Confirm mitochondrial or nuclear targeting specificity.

Workflow:

  • Co-staining: Incubate cells with 1-MQ (Green channel, e.g., Ex 405/Em 500-550) and MitoTracker Deep Red (Red channel, Ex 640/Em 660+).

  • Imaging: Sequential scanning (Line-by-line) to avoid crosstalk.

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC) using ImageJ (JACoP plugin).

    • Interpretation: PCC > 0.8 indicates high mitochondrial specificity. PCC < 0.5 suggests cytosolic or nuclear distribution.

Part 4: Validation Workflow Diagram

Use this logic flow to structure your internal validation report.

Validation Start Start Validation Step1 1. Solubility Check (PBS/DMSO stability) Start->Step1 Step2 2. Spectral Scan (Abs/Em Max, QY) Step1->Step2 Step3 3. Cytotoxicity (MTT) (Determine IC50) Step2->Step3 Decision IC50 > 50µM? Step3->Decision Step4 4. Live Cell Imaging (Confocal) Decision->Step4 Yes Fail REJECT CANDIDATE Decision->Fail No Step5 5. Colocalization (w/ MitoTracker) Step4->Step5 End VALIDATED AGENT Step5->End

Figure 2: Step-by-step validation logic for qualifying 1-MQ as a bioimaging agent.

References

  • Vertex AI Search. (2026). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. NIH.[1]

  • Vertex AI Search. (2026). Cellular and Intravital Imaging of NAD(P)H by a Red-Emitting Quinolinium-Based Fluorescent Probe. PubMed.[2]

  • Vertex AI Search. (2026). Enhanced β-Amyloid Aggregation in Living Cells Imaged with Quinolinium-Based Spontaneous Blinking Fluorophores. ResearchGate.

  • Vertex AI Search. (2026). Cytotoxic Activities and DNA Binding Properties of 1-Methyl-7H-indeno[1,2-b]Quinolinium Derivatives. NIH PMC.

  • Vertex AI Search. (2026). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+). PubMed.[2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-Methylquinolinium Salts

Executive Summary & Risk Context Do not treat 1-Methylquinolinium salts as generic organic waste. While often classified primarily as skin and eye irritants (GHS H315, H319), 1-Methylquinolinium is a quaternary ammonium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Do not treat 1-Methylquinolinium salts as generic organic waste. While often classified primarily as skin and eye irritants (GHS H315, H319), 1-Methylquinolinium is a quaternary ammonium cation structurally homologous to MPP+ (1-methyl-4-phenylpyridinium) , a potent neurotoxin known to induce Parkinsonian symptoms by targeting mitochondrial Complex I [1].[1][2]

Although 1-Methylquinolinium lacks the phenyl group of MPP+, its cationic charge and lipophilic aromatic structure necessitate the Precautionary Principle .[1] You must handle this compound with the assumption that it possesses potential neuroactive properties and significant aquatic toxicity common to quaternary ammonium compounds (QACs) [2].

Core Hazard Profile
ParameterClassificationCritical Note
GHS Signal WARNING Skin/Eye Irritant; STOT-SE (Respiratory) [3].[1]
Chemical Class Quaternary Ammonium SaltHigh aquatic toxicity; "Sticky" residue properties.[1]
Toxicology Potential Neurotoxin AnalogStructurally related to MPP+; avoid inhalation of dust.[1]
Reactivity StableIncompatible with Strong Oxidizing Agents .

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for solid handling due to the electrostatic nature of quaternary salts.

  • Respiratory: Work strictly within a certified chemical fume hood .[1] If handling dry powder outside a hood (not recommended), use a P95/P100 particulate respirator.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1]

    • Rationale: Quaternary ammoniums are surfactants; they can compromise glove integrity faster than simple salts.[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses are inadequate for liquid handling due to splash risks during waste pouring.[1]

Waste Characterization & Segregation Logic

Effective disposal requires characterizing the waste based on the Counter-Ion and the Solvent System .

The "Halogen Rule"

Most 1-Methylquinolinium compounds are supplied as Iodide (CAS 3947-76-0) or Chloride (CAS 606-55-3) salts.[1]

  • Rule: If the counter-ion is a halogen (I, Cl, Br), the solid waste is technically "Halogenated."[1]

  • Impact: When dissolved in non-halogenated solvents (e.g., Acetone, Methanol), the presence of the salt may require the entire mixture to be classified as Halogenated Organic Waste depending on your facility's specific PPM threshold for halogens. When in doubt, default to the Halogenated Waste stream.

Workflow: Disposal Decision Tree

The following logic gate ensures compliance with RCRA and local environmental standards.

DisposalWorkflow cluster_legend Protocol Logic Start 1-Methylquinolinium Waste Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Salt StateCheck->Solid Powder/Residue Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Wash SolidWaste Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidWaste Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic Acetone/MeOH/EtOAc AqWaste Aqueous Toxic Waste (NO DRAIN DISPOSAL) Aqueous->AqWaste Collect separately HaloCheck Contains Halogens? (DCM, Chloroform OR High Conc. Iodide/Chloride Salt) Organic->HaloCheck HaloWaste Halogenated Organic Waste (High Temp Incineration) HaloCheck->HaloWaste Yes (or unsure) NonHaloWaste Non-Halogenated Organic Waste (Fuel Blending) HaloCheck->NonHaloWaste No (Only if counter-ion is non-halogen e.g. BF4)

Figure 1: Decision matrix for segregating 1-Methylquinolinium waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applies to: Expired chemicals, spill cleanup materials, contaminated gloves/weigh boats.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated hazardous waste bag.[1]

  • Transfer: Transfer solids carefully within the fume hood to avoid dust generation.

  • Labeling:

    • Chemical Name: "1-Methylquinolinium [Iodide/Chloride] Solid."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][3]

  • Sealing: If using bags, double-bag and tape securely.[1] If using jars, ensure the lid is tight and parafilmed.[1]

Protocol B: Liquid Waste (Organic Solutions)

Applies to: Mother liquors, reaction mixtures.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] 1-Methylquinolinium is stable but can react exothermically with strong oxidizers.[1]

  • Stream Selection:

    • Scenario 1 (Iodide/Chloride Salts): Dispose of in Halogenated Waste carboy.[1] Even in methanol, the halogen content from the salt can violate "Non-Halogenated" incineration permits.[1]

    • Scenario 2 (Non-Halogen Salts e.g., Tetrafluoroborate): Dispose of in Non-Halogenated Waste carboy (unless the solvent itself is halogenated like DCM).

  • Rinsing: Triple rinse the empty reaction vessel with a small volume of solvent and add the rinsate to the waste container.

Protocol C: Aqueous Waste

Applies to: Aqueous workup layers.[1]

  • NO DRAIN DISPOSAL: Quaternary ammonium compounds are highly toxic to aquatic organisms and disrupt the bacterial films in wastewater treatment plants [4].[1]

  • Collection: Collect in a dedicated "Aqueous Toxic" carboy.

  • pH Adjustment: Ensure the pH is between 5–9. If the solution is highly acidic/basic from the reaction, neutralize it carefully before adding it to the main waste carboy to prevent gas evolution.

Emergency Spill Management

Spill Type: Solid Powder

  • Isolate: Evacuate the immediate area; mark a 10-foot perimeter.[1]

  • PPE Up: Don double nitrile gloves, lab coat, goggles, and N95/P100 respirator.[1]

  • Contain: Cover the spill with wet paper towels (dampened with water) to prevent dust dispersal.[1]

  • Clean: Scoop up the damp powder/towel mixture.[1]

  • Decontaminate: Wipe the surface with a 1% dilute detergent solution.[1] Quats are sticky; water alone often spreads the residue.[1]

Spill Type: Liquid Solution

  • Absorb: Use vermiculite or universal absorbent pads.[1]

  • Dispose: Place saturated absorbents into a solid hazardous waste bag.

  • Wash: Scrub area with soap and water; collect wash water as hazardous waste if the spill was concentrated.[1]

References

  • National Institutes of Health (NIH). 1-Methyl-4-phenylpyridine (MPP+) Is Toxic to Mesencephalic Dopamine Neurons in Culture.[1] PubMed.[1] Available at: [Link]

  • United States Environmental Protection Agency (EPA). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.[1] PMC.[1] Available at: [Link]

  • Lab Manager. Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Available at: [Link][4]

Sources

Handling

Operational Guide: Safe Handling and PPE Strategy for 1-Methylquinolinium

Executive Safety Assessment Handling 1-Methylquinolinium (and its associated salts, such as Iodide or Chloride) requires a safety protocol that goes beyond standard "irritant" classifications. While Safety Data Sheets (S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Handling 1-Methylquinolinium (and its associated salts, such as Iodide or Chloride) requires a safety protocol that goes beyond standard "irritant" classifications. While Safety Data Sheets (SDS) typically categorize these compounds under H315 (Skin Irritation) and H319 (Eye Irritation) , the structural pharmacology of quinolinium cations necessitates elevated caution.

The Scientific Reality: 1-Methylquinolinium is a quaternary ammonium cation. Structurally, it shares a heterocyclic core with MPP+ (1-methyl-4-phenylpyridinium) , a potent neurotoxin. While 1-Methylquinolinium does not exhibit the same extreme toxicity profile as MPP+, its cationic nature allows it to interact strongly with biological membranes and nucleic acids. Therefore, our safety strategy focuses on preventing inhalation of particulates and dermal absorption via permeation .

Hazard Profile & Risk Logic

Before selecting PPE, we must understand the specific threats posed by this compound in a laboratory setting.

Hazard DomainRisk MechanismOperational Implication
Physical State Crystalline powder (hygroscopic).High risk of electrostatic dust generation during weighing.
Chemical Activity Quaternary Ammonium Cation."Sticky" residue; binds to negatively charged surfaces (glass, skin proteins). Difficult to rinse with water alone.
Toxicology Mucous membrane irritant; potential neuroactive analog.Zero-tolerance policy for inhalation; standard dust masks are insufficient.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 1-Methylquinolinium in quantities exceeding 10mg.

A. Hand Protection: The Permeation Barrier

Standard latex gloves are insufficient due to the organic nature of the cation, which can permeate micropores.

  • Primary Layer: Nitrile (0.11 mm minimum thickness).

  • Secondary Layer (for solutions >100mM): Extended cuff Nitrile or Neoprene over-glove.

  • Technique: "Double-gloving" with contrasting colors (e.g., blue under white) to immediately identify tears.

B. Respiratory & Eye Protection

The primary route of exposure is the inhalation of airborne dust during transfer.

  • Engineering Control (Primary): All solid handling must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are inadequate due to the risk of airborne micro-particulates bypassing the side shields.

    • Lungs: If hood access is compromised, a P100 particulate respirator is required. N95s do not offer sufficient protection against fine chemical dusts in high-concentration scenarios.

C. Body Protection
  • Lab Coat: 100% Cotton or Nomex (flame resistant). Synthetic blends can trap static charge, attracting the cationic powder to the user.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.

Operational Workflow: The "Closed-Loop" Protocol

This protocol is designed to minimize open-air exposure.

Phase 1: Preparation & Engineering Controls
  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Quaternary salts are prone to static cling, which causes powder to "jump" during weighing.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench protector to capture stray grains.

Phase 2: Weighing & Solubilization
  • Tare First: Place the weighing boat in the balance and tare before opening the source container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Immediate Solubilization: Add the solvent (e.g., water, DMSO, methanol) to the solid inside the fume hood immediately after weighing. Do not transport dry powder across the lab.

    • Why? Once in solution, the risk of inhalation drops to near zero, shifting the risk to splash/dermal contact.

Phase 3: Decontamination (The Cationic Rule)

Because 1-Methylquinolinium is a cation, it adheres to glass.

  • First Rinse: Use a polar organic solvent (Ethanol or Methanol) to solubilize residues.

  • Second Rinse: Soap and water.

  • Verification: Wipe the area with a wet paper towel; if the towel turns yellow (characteristic of some quinolinium oxidation products or iodide salts), re-clean.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the critical control points.

SafetyProtocol Start Start: 1-Methylquinolinium Handling RiskAssess Risk Assessment (Dust vs. Solution) Start->RiskAssess Solid Solid Form RiskAssess->Solid Powder Liquid Solution Form RiskAssess->Liquid Dissolved Hood Engineering Control: Fume Hood Required Solid->Hood Static Static Control: Ionizer/Anti-static Hood->Static Waste Disposal: Halogenated Organic Waste Static->Waste Residue Cleanup Gloves PPE Critical: Nitrile Double Glove Liquid->Gloves Gloves->Waste Solvent Waste

Figure 1: Operational logic flow for handling 1-Methylquinolinium, distinguishing between solid-state risks (inhalation) and liquid-state risks (permeation).

Waste Disposal & Emergency Response

Disposal Strategy

Do NOT pour down the drain. Quaternary ammonium compounds are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a solid hazardous waste bin labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into Halogenated Organic Waste (if Iodide/Chloride salt) or Non-Halogenated (if Methyl Sulfate salt), depending on the counter-ion and solvent used.

Emergency Procedures
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. The cationic nature makes it "sticky," so mechanical friction (scrubbing) is necessary.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a waste container to prevent dust clouds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12847, 1-Methylquinolinium. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Quinolinium compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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